2,5-Dibromopentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAVNLLRFXIKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513835 | |
| Record name | 2,5-Dibromopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450-81-3 | |
| Record name | 2,5-Dibromopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentanoic acid, 2,5-dibromo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2,5-Dibromopentanoic Acid from δ-Valerolactone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dibromopentanoic acid is a valuable bifunctional organic building block, pivotal in medicinal chemistry and advanced chemical synthesis.[1][2] Its structure, featuring a carboxylic acid group, a highly reactive primary bromide at the C5 position, and a secondary bromide at the C2 (alpha) position, offers strategic handles for diverse functionalization and cyclization reactions.[1] This guide provides an in-depth examination of a robust and logical synthetic pathway to 2,5-dibromopentanoic acid, commencing from the readily available cyclic ester, δ-valerolactone. The synthesis is dissected into two core transformations: the initial acid-catalyzed ring-opening of the lactone to install the first bromine atom, followed by the classic Hell-Volhard-Zelinsky reaction for the selective α-bromination of the resulting carboxylic acid. We will explore the mechanistic underpinnings of each step, provide detailed experimental protocols, and discuss the causality behind key procedural choices to ensure reproducibility and high yield.
Strategic Overview: A Two-Stage Approach
The conversion of δ-valerolactone to 2,5-dibromopentanoic acid is elegantly achieved through a two-stage process. This strategy ensures the regioselective introduction of both bromine atoms.
-
Ring-Opening Bromination: The cyclic ester is first opened to yield 5-bromopentanoic acid. This reaction simultaneously unmasks the carboxylic acid functionality and installs the terminal C5-bromide.
-
Alpha-Bromination: The intermediate, 5-bromopentanoic acid, is then subjected to α-bromination using the Hell-Volhard-Zelinsky (HVZ) reaction to introduce the second bromine atom at the C2-position.[1]
Caption: Key stages of the Hell-Volhard-Zelinsky mechanism.
Experimental Protocol: HVZ Reaction
-
Reaction Setup: To a flask containing 5-bromopentanoic acid (1.0 eq), add a catalytic amount of red phosphorus or PBr₃.
-
Reagent Addition: Slowly add bromine (Br₂, approx. 1.1 eq) to the mixture. The reaction is often exothermic and may require cooling.
-
Heating: After the initial reaction subsides, heat the mixture (e.g., to 120 °C) for several hours until the evolution of HBr gas ceases. [2]4. Workup: Cool the reaction mixture and carefully add water to hydrolyze the remaining acyl bromide and quench excess bromine.
-
Extraction and Purification: Extract the product into an organic solvent, wash, dry, and concentrate. The final product can be purified by recrystallization or distillation.
Data Summary: HVZ Reaction
| Parameter | Value/Description | Rationale |
| Starting Material | 5-Bromopentanoic Acid | Contains an α-hydrogen, a prerequisite for the HVZ reaction. |
| Reagents | Bromine (Br₂), PBr₃ (cat.) or Red P | Br₂ is the halogenating agent; PBr₃ is the catalyst. [3][4] |
| Stoichiometry | ~1.1 eq Br₂ | A slight excess of bromine ensures complete α-bromination. |
| Temperature | Elevated (e.g., 80-120 °C) | High temperature is required to drive the reaction. [2][5] |
| Reaction Time | Several hours | Varies depending on scale and temperature. |
| Expected Yield | High (often >85%) | The HVZ reaction is generally efficient. [6] |
Conclusion
The synthesis of 2,5-dibromopentanoic acid from δ-valerolactone is a prime example of strategic, multi-step organic synthesis. By leveraging a logical sequence of a nucleophilic ring-opening followed by the classic Hell-Volhard-Zelinsky reaction, the target molecule can be prepared efficiently. A thorough understanding of the underlying mechanisms for both transformations is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of this versatile bifunctional intermediate. The protocols and rationales presented in this guide provide a solid foundation for researchers to successfully incorporate this synthesis into their research and development workflows.
References
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Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link]
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2,5-Dibromopentanoic acid chemical properties and reactivity
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2,5-Dibromopentanoic Acid
Introduction
2,5-Dibromopentanoic acid is a highly versatile bifunctional organic building block that holds significant value in advanced chemical synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its structure is characterized by a five-carbon pentanoic acid backbone, strategically functionalized with two bromine atoms at the C2 (alpha) and C5 (omega) positions, and a carboxylic acid group at C1. This arrangement, which includes a chiral center at the C2 position, provides multiple reactive sites that can be selectively targeted to construct complex molecular architectures.[1] This guide offers a comprehensive exploration of the physicochemical properties, synthesis, reactivity, and synthetic utility of 2,5-dibromopentanoic acid, providing researchers, scientists, and drug development professionals with field-proven insights and detailed protocols.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectroscopic properties is foundational to its successful application in research and development.
Core Chemical Properties
The fundamental properties of 2,5-dibromopentanoic acid are summarized below. These data are critical for reaction planning, purification, and safety assessments.
| Property | Value | Source(s) |
| IUPAC Name | 2,5-dibromopentanoic acid | [2] |
| Synonyms | 2,5-Dibromovaleric acid, α,δ-Dibromovaleric acid | [2][3] |
| CAS Number | 1450-81-3 | [3][4] |
| Molecular Formula | C₅H₈Br₂O₂ | [3][4] |
| Molecular Weight | 259.92 g/mol | [2][3] |
| Boiling Point | 308 °C at 760 mmHg | [3] |
| Density | 1.962 g/cm³ | [3] |
| Solubility | Soluble in Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Methanol | [3] |
| Flash Point | 140.1 °C | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Spectroscopic Characterization (Anticipated Data)
Structural elucidation and purity assessment are typically achieved through a combination of spectroscopic techniques.[1] While specific spectra for this exact compound are not publicly indexed, its structure allows for predictable spectroscopic signatures.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum would be expected to show distinct signals for the protons at each position. The methine proton at C2 (α to the carbonyl and bearing a bromine) would appear as a multiplet significantly downfield (approx. 4.2-4.5 ppm) due to the deshielding effects of both adjacent functional groups. The methylene protons at C5, adjacent to the primary bromine, would likely resonate around 3.4-3.6 ppm. The C3 and C4 methylene protons would appear further upfield as complex multiplets. The acidic proton of the carboxylic acid would be a broad singlet, typically far downfield (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display five unique signals. The carbonyl carbon (C1) would be the most downfield signal (approx. 170-180 ppm). The carbons bearing bromine atoms (C2 and C5) would be shifted downfield compared to unsubstituted alkanes, with C2 (secondary) appearing around 40-50 ppm and C5 (primary) around 30-35 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum would be dominated by two key features: a very broad absorption band from approximately 2500-3300 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid, and a sharp, strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch. C-Br stretching vibrations would be observed in the fingerprint region, typically between 500-680 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This would result in a triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.
Part 2: Synthesis and Handling
The synthesis of 2,5-dibromopentanoic acid can be achieved through several established pathways.[1] Proper handling is crucial due to its hazardous nature.
Established Synthetic Routes
The two primary strategies for synthesizing this compound involve the direct bromination of a precursor or the ring-opening of a cyclic ester.[1]
-
From 5-Bromopentanoic Acid: This is a classic approach utilizing a Hell-Volhard-Zelinsky-type reaction. 5-Bromopentanoic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to introduce the second bromine atom at the alpha position (C2).[5]
-
From Cyclopentanone: A convenient synthesis starts with the Baeyer-Villiger oxidation of cyclopentanone to produce δ-valerolactone.[5] Subsequent refluxing of the crude lactone with hydrobromic acid (HBr) opens the ring to yield 5-bromopentanoic acid, which can then be further brominated as described above.[1][5]
Caption: Key synthetic pathways to 2,5-dibromopentanoic acid.
Laboratory Protocol: Synthesis from 5-Bromopentanoic Acid
This protocol is adapted from the method described by Merchant, Wickert, and Marvel.[5]
Objective: To synthesize 2,5-dibromopentanoic acid via α-bromination of 5-bromopentanoic acid.
Materials:
-
5-bromopentanoic acid (10 g, 1 equivalent)
-
Phosphorus tribromide (PBr₃, catalytic amount, e.g., 0.5 mL)
-
Bromine (Br₂, 1.1 equivalents)
-
Round-bottom flask with reflux condenser and drying tube
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser. Ensure all glassware is dry.
-
Reagent Addition: Charge the flask with 5-bromopentanoic acid (10 g). Carefully add a catalytic amount of phosphorus tribromide.
-
Bromination: Slowly add bromine (1.1 equivalents) to the mixture. The reaction is typically heated (e.g., to 120 °C) to initiate and sustain the reaction.[3] The reaction progress can be monitored by the disappearance of the red bromine color.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: The crude product is typically purified by vacuum distillation. The fraction boiling at 134-136 °C at 2 mm Hg corresponds to the desired 2,5-dibromopentanoic acid.[5]
Causality: The PBr₃ catalyst first reacts with the carboxylic acid to form an acyl bromide. This intermediate readily enolizes, and the resulting enol attacks Br₂ to achieve selective bromination at the α-carbon. Subsequent hydrolysis (often during work-up) regenerates the carboxylic acid.
Safety and Handling
2,5-Dibromopentanoic acid is a hazardous substance requiring careful handling.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6][7] Keep away from heat, sparks, and open flames.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Brominated waste may require neutralization before disposal.[1]
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic power of 2,5-dibromopentanoic acid stems from its three distinct reactive sites, which can be manipulated to achieve diverse chemical transformations.
Nucleophilic Substitution at C2 and C5
The carbon-bromine bonds are electrophilic and susceptible to nucleophilic attack, typically proceeding via an Sₙ2 mechanism.[1] This reactivity allows for the introduction of a wide array of functional groups.
-
Chemoselectivity: The primary bromide at C5 is generally more reactive towards Sₙ2 substitution than the secondary, sterically hindered bromide at C2.[1] This differential reactivity can be exploited for selective functionalization by carefully controlling reaction conditions (e.g., temperature, nucleophile strength).
-
Stereochemistry: As is characteristic of Sₙ2 reactions, nucleophilic attack at the chiral C2 center proceeds with an inversion of configuration, a phenomenon first explored by Paul Walden.[8][9]
Caption: Generalized Sₙ2 reaction at a carbon center.
Intramolecular Cyclization: A Gateway to Lactones
Under basic conditions, 2,5-dibromopentanoic acid can undergo an intramolecular Sₙ2 reaction. The carboxylic acid is deprotonated to form a carboxylate anion, which then acts as an internal nucleophile, attacking the electrophilic C2 center to displace the bromide and form a five-membered lactone ring.[1]
Protocol: Synthesis of 3-bromotetrahydrofuran-2-one
Objective: To synthesize a γ-lactone via intramolecular cyclization.
Materials:
-
2,5-dibromopentanoic acid
-
A suitable base (e.g., sodium bicarbonate, triethylamine)
-
An appropriate solvent (e.g., acetonitrile)
Procedure:
-
Dissolution: Dissolve 2,5-dibromopentanoic acid in the chosen solvent in a round-bottom flask.
-
Base Addition: Slowly add the base to the solution at room temperature. The base deprotonates the carboxylic acid, initiating the cyclization.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: The reaction mixture is typically filtered to remove salts, and the solvent is removed under reduced pressure.
-
Purification: The crude lactone can be purified by column chromatography or distillation.
Caption: Mechanism of base-mediated lactonization.
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group can be readily converted into other functional groups, such as esters and amides, which often serve as key intermediates.[1]
-
Fischer Esterification: Heating 2,5-dibromopentanoic acid with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst (like H₂SO₄) yields the corresponding ester.[10][11] These esters, such as methyl 2,5-dibromopentanoate, are valuable intermediates themselves, often exhibiting better handling properties and solubility than the parent acid.[12][13]
-
Amidation: Reaction with amines, typically activated by coupling agents (e.g., DCC, EDC), will produce the corresponding amides.
Part 4: Applications in Drug Discovery and Materials Science
The unique bifunctional nature of 2,5-dibromopentanoic acid and its derivatives makes it a valuable scaffold in several areas of research.
-
Pharmaceutical and Medicinal Chemistry: It is used in the synthesis of inhibitors for aminoglycoside-resistant bacteria and in the preparation of sequence-specific base pair mimics that act as topoisomerase IB inhibitors.[3] The methyl ester derivative serves as an intermediate in the development of anti-inflammatory and analgesic drugs.[12]
-
Agrochemicals: The ester derivatives are also used in the formulation of more effective and environmentally friendly herbicides and pesticides.[12]
-
Polymer Science: The bromine atoms can serve as sites for cross-linking reactions or as initiating sites for certain types of polymerization.[1] The ester derivatives are employed to create specialty polymers, enhancing properties like thermal stability and chemical resistance.[12]
Conclusion
2,5-Dibromopentanoic acid is a powerful and versatile synthetic intermediate. Its value lies in the strategic placement of three distinct reactive centers: a primary bromide, a secondary bromide at a chiral center, and a modifiable carboxylic acid. A comprehensive understanding of its properties and the chemoselectivity of its reactions allows scientists to leverage this molecule for the efficient construction of complex and high-value compounds for applications spanning from life-saving pharmaceuticals to advanced materials.
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Spectroscopic Characterization of 2,5-Dibromopentanoic Acid: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the key spectroscopic data for 2,5-Dibromopentanoic acid (CAS No: 1450-81-3).[1][2][3] As a bifunctional building block with distinct reactive sites—a carboxylic acid and two bromine atoms—its structural verification is paramount for its application in medicinal chemistry and advanced organic synthesis.[1] This document offers a detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and predictive modeling. It is designed to serve as a practical reference for researchers, scientists, and drug development professionals, enabling unambiguous structural confirmation and purity assessment.
Introduction and Molecular Structure
2,5-Dibromopentanoic acid (C₅H₈Br₂O₂) is a halogenated carboxylic acid with a molecular weight of approximately 259.92 g/mol .[1][4] Its structure features a five-carbon chain with a primary bromide at the C5 position, a secondary (chiral) bromide at the C2 (α) position, and a terminal carboxylic acid group (C1). This arrangement dictates a unique spectroscopic fingerprint, which is essential for its reliable identification. The primary bromide is highly reactive toward Sₙ2 substitution, while the secondary bromide and the carboxylic acid group offer further sites for functionalization.[1]
Below is a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule.[1] By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) nucleus, a complete structural map can be assembled.
¹H NMR Spectroscopy: Analysis and Interpretation
The ¹H NMR spectrum is anticipated to show distinct signals for protons in different chemical environments. The electron-withdrawing effects of the bromine atoms and the carboxylic acid group are the primary factors influencing the chemical shifts (δ).
Expected ¹H NMR Data:
| Position | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| C1 | -COOH | ~10.0 - 12.0 | Singlet (broad) | Highly deshielded acidic proton.[1] |
| C2 | -CHBr- | ~4.2 - 4.5 | Triplet of Doublets (td) or Multiplet (m) | Deshielded by both the adjacent C=O group and the α-bromine.[1] Coupled to C3 protons. |
| C3 | -CH₂- | ~2.0 - 2.4 | Multiplet (m) | Diastereotopic protons coupled to neighbors at C2 and C4. |
| C4 | -CH₂- | ~2.0 - 2.4 | Multiplet (m) | Coupled to neighbors at C3 and C5. |
| C5 | -CH₂Br | ~3.4 - 3.6 | Triplet (t) | Deshielded by the terminal bromine. Coupled to C4 protons.[1] |
Causality: The proton at C2 is the most downfield among the aliphatic protons because it is flanked by two strong electron-withdrawing groups: the bromine atom and the carbonyl of the carboxylic acid.[1] The terminal -CH₂Br protons at C5 are also significantly deshielded by the adjacent bromine.[1] The methylene protons at C3 and C4 will exhibit complex splitting patterns due to coupling with adjacent non-equivalent protons.[1]
¹³C NMR Spectroscopy: Analysis and Interpretation
The ¹³C NMR spectrum complements the ¹H NMR by providing a signal for each unique carbon atom in the molecule.
Expected ¹³C NMR Data:
| Position | Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | -COOH | ~170 - 180 | Carbonyl carbon, highly deshielded.[1][5] |
| C2 | -CHBr- | ~45 - 55 | Alpha-carbon deshielded by both bromine and the carboxyl group.[1] |
| C3 | -CH₂- | ~30 - 40 | Standard aliphatic methylene carbon.[1] |
| C4 | -CH₂- | ~30 - 40 | Standard aliphatic methylene carbon.[1] |
| C5 | -CH₂Br | ~30 - 35 | Methylene carbon deshielded by the terminal bromine.[1] |
Trustworthiness: The consistency between the number of signals observed in the ¹H and ¹³C spectra and the number predicted from the structure serves as a primary validation of the compound's identity. The characteristic downfield shift of the carbonyl carbon (>170 ppm) is a key identifier for the carboxylic acid functionality.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 2,5-Dibromopentanoic acid, the spectrum is dominated by features of the carboxylic acid group.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2500 - 3300 | O-H stretch | Carboxylic Acid | Strong, very broad |
| ~2950 | C-H stretch | Aliphatic | Medium |
| ~1710 | C=O stretch | Carboxylic Acid (dimer) | Strong, sharp |
| ~1420 | C-O-H bend | Carboxylic Acid | Medium |
| ~1250 | C-O stretch | Carboxylic Acid | Medium |
| 500 - 700 | C-Br stretch | Alkyl Halide | Medium-Strong |
Expertise: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid or neat liquid state. This dimerization results in a characteristically broad O-H stretching absorption that often obscures the C-H stretching region and a shift of the C=O stretch to a lower wavenumber (~1710 cm⁻¹) compared to a monomeric acid (~1760 cm⁻¹).[2] The presence of this broad O-H band is a highly reliable indicator of the carboxylic acid moiety.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. The presence of two bromine atoms in 2,5-Dibromopentanoic acid creates a highly distinctive isotopic pattern.
Authoritative Grounding: Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance.[1] Consequently, any molecular ion or fragment containing two bromine atoms will appear not as a single peak, but as a characteristic triplet of peaks with a relative intensity ratio of approximately 1:2:1.
Expected Mass Spectrometry Data:
| m/z Value | Ion | Description |
| 258 / 260 / 262 | [M]⁺ | Molecular ion peak cluster (for ⁷⁹Br₂, ⁷⁹Br⁸¹Br, ⁸¹Br₂). The monoisotopic mass is 257.88910 Da.[1][4] |
| 179 / 181 | [M-Br]⁺ | Loss of a bromine radical. |
| 213 / 215 / 217 | [M-COOH]⁺ | Loss of the carboxyl group (45 Da). |
| 133 / 135 | [C₅H₈O₂]⁺ | Loss of both bromine atoms. |
Key Fragmentation Pathway
The most common fragmentation pathways for aliphatic carboxylic acids involve the loss of key functional groups. For 2,5-Dibromopentanoic acid, the cleavage of the C-Br bonds and the loss of the carboxylic acid group are expected to be prominent.
Caption: Primary fragmentation of the molecular ion.
Experimental Protocols
The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed.
A. NMR Sample Preparation and Acquisition
-
Dissolution: Accurately weigh ~5-10 mg of 2,5-Dibromopentanoic acid and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz or higher). Use standard acquisition parameters, including a sufficient number of scans for ¹³C to achieve a good signal-to-noise ratio.
-
Referencing: Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
B. FT-IR Sample Preparation and Acquisition
-
Method: Use an Attenuated Total Reflectance (ATR) accessory for solid or neat liquid samples, as it requires minimal sample preparation.
-
Background: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Apply a small amount of the sample directly onto the ATR crystal.
-
Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Processing: Perform an automatic baseline correction and ATR correction if available in the software.
C. Mass Spectrometry Sample Preparation and Acquisition
-
Ionization Method: Electrospray ionization (ESI) is suitable for this polar molecule. Electron Impact (EI) can also be used, though it may lead to more extensive fragmentation.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M-H]⁻).[6]
-
Analysis: Analyze the spectrum for the molecular ion cluster and characteristic fragment ions. Pay close attention to the isotopic patterns for bromine-containing ions.
Conclusion
The structural confirmation of 2,5-Dibromopentanoic acid is reliably achieved through an integrated analysis of its NMR, IR, and MS spectra. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, with chemical shifts dictated by the electronegative bromine and carboxyl substituents. IR spectroscopy offers unambiguous confirmation of the carboxylic acid functional group via its characteristic broad O-H and sharp C=O stretching absorptions. Finally, mass spectrometry confirms the molecular weight and elemental formula, with the hallmark 1:2:1 isotopic cluster for two bromine atoms serving as a definitive diagnostic feature. This guide provides the foundational data and interpretive logic required for the confident characterization of this important synthetic building block.
References
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PubChem. (n.d.). 2,5-Dibromopentanoic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved January 12, 2026, from [Link]
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The Versatile Architect: A Technical Guide to 2,5-Dibromopentanoic Acid as a Bifunctional Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dibromopentanoic acid is a potent, bifunctional organic building block that offers a strategic advantage in the synthesis of complex molecular architectures.[1] Possessing three distinct reactive centers—a carboxylic acid, a highly reactive α-bromo group, and a primary δ-bromo group—this molecule provides a versatile platform for sequential, orthogonal, and intramolecular reactions. This guide delves into the core reactivity, strategic applications, and detailed experimental protocols, providing researchers with the insights needed to effectively harness the synthetic potential of this valuable intermediate in medicinal chemistry and advanced material science.
Introduction: The Strategic Advantage of Bifunctionality
In the intricate field of molecular design, particularly in drug discovery and development, the efficiency of a synthetic route is paramount. Bifunctional building blocks, like 2,5-dibromopentanoic acid, are indispensable tools, allowing for the rapid construction of molecular complexity from a single, well-defined starting material. The molecule's structure features a five-carbon backbone with bromine atoms at the C2 (alpha, α) and C5 (delta, δ) positions, and a carboxylic acid at C1.[1] This arrangement is not a mere coincidence of functional groups; it is a carefully orchestrated platform for diverse and controllable chemical transformations.
The key to its utility lies in the differential reactivity of its functional groups:
-
The α-Bromo Group: Situated adjacent to the electron-withdrawing carboxylic acid, this secondary bromide is highly activated towards SN2 nucleophilic substitution.[2] This enhanced reactivity allows for selective functionalization at the C2 position.
-
The δ-Bromo Group: Behaving as a typical primary alkyl halide, this group is also susceptible to SN2 reactions but generally requires more forcing conditions than the α-position, enabling sequential reactivity.[1][3]
-
The Carboxylic Acid: This group offers a reliable handle for forming amides, esters, or for anchoring the molecule to a solid support, further expanding its synthetic utility.[1]
This inherent reactivity profile allows chemists to perform intramolecular cyclizations to form valuable heterocyclic scaffolds like substituted pyrrolidines and piperidines, or to execute sequential intermolecular reactions to build complex linear chains with precise functional group placement.[4][5][6]
Physicochemical Properties & Reactivity Profile
A thorough understanding of a building block's physical and chemical properties is fundamental to its successful application in synthesis.
Core Properties
The following table summarizes the key physicochemical data for 2,5-dibromopentanoic acid.
| Property | Value | Source(s) |
| CAS Number | 1450-81-3 | [1][7][8] |
| Molecular Formula | C₅H₈Br₂O₂ | [7][8] |
| Molecular Weight | 259.92 g/mol | [1][7][8] |
| Boiling Point | 308 °C at 760 mmHg | [7] |
| Density | 1.962 g/cm³ | [7] |
| Solubility | Soluble in DCM, DMSO, Methanol | [7] |
| Appearance | Solid | [9] |
The Causality of Differential Reactivity
The synthetic power of 2,5-dibromopentanoic acid stems from the distinct electronic environments of its two carbon-bromine bonds.
-
α-Position (C2): The C-Br bond at the α-position is polarized and weakened by the adjacent carbonyl group's inductive electron-withdrawing effect. This effect stabilizes the transition state of an SN2 reaction, significantly increasing the rate of nucleophilic attack compared to a standard secondary alkyl bromide.[2] This makes the α-position the kinetically favored site for many nucleophilic substitutions.
-
δ-Position (C5): The C-Br bond at the δ-position behaves like a typical primary alkyl bromide. While still reactive towards SN2 displacement, it lacks the activation of the α-position. This difference in reactivity is the cornerstone of selective, sequential functionalization.[1][3] By carefully controlling reaction conditions (e.g., temperature, stoichiometry of the nucleophile), a chemist can preferentially target one site over the other.
Synthetic Strategies & Key Transformations
The true value of 2,5-dibromopentanoic acid is demonstrated in its application. Its structure is a launchpad for creating a diverse array of molecular frameworks, particularly nitrogen-containing heterocycles which are privileged structures in pharmaceuticals.[5][6]
Synthesis of the Building Block
2,5-Dibromopentanoic acid is typically synthesized via two primary routes:
-
Brominative Ring-Opening of Lactones: The ring-opening of δ-valerolactone with hydrobromic acid can yield 5-bromopentanoic acid, which is a precursor for further bromination.[1][10]
-
α-Bromination of a Precursor: The most common laboratory-scale synthesis involves the α-bromination of 5-bromopentanoic acid using the Hell-Volhard-Zelinskii (HVZ) reaction.[2][10][11] This reaction uses Br₂ and a catalytic amount of PBr₃ to selectively install a bromine atom at the α-position of the carboxylic acid.[12][13] The reaction proceeds through an acid bromide intermediate, which more readily enolizes, allowing for electrophilic attack by bromine at the alpha carbon.[2][13]
Intramolecular Cyclization: Access to Heterocycles
One of the most powerful applications of this building block is in the synthesis of substituted pyrrolidines and piperidines. By reacting 2,5-dibromopentanoic acid (or its ester derivative) with a primary amine, a tandem nucleophilic substitution occurs.
Mechanism:
-
Initial Amination: The amine first displaces the more reactive α-bromide.
-
Intramolecular Cyclization: The resulting secondary amine, now tethered to the carbon backbone, acts as an internal nucleophile, displacing the second bromide at the δ-position to form the heterocyclic ring.
The choice of a five-carbon backbone is strategic, as it leads directly to the formation of thermodynamically stable five-membered (pyrrolidine) or six-membered (piperidine) rings, depending on the reaction pathway. For example, reaction with ammonia can lead to 2,5-diaminopentanoic acid, while controlled intramolecular reactions can yield cyclic structures.[1]
Applications in Medicinal Chemistry
The pyrrolidine and piperidine rings are ubiquitous in pharmaceuticals, imparting favorable properties such as improved solubility, metabolic stability, and receptor binding affinity.[5][6][14] 2,5-Dibromopentanoic acid serves as a key precursor for such structures. For instance, it is used in the synthesis of inhibitors for aminoglycoside-resistant bacteria and in the preparation of mimics of sequence-specific base pairs as topoisomerase IB inhibitors.[7] Its methyl ester derivative is also a valuable intermediate in creating compounds with anti-inflammatory and analgesic properties.[15]
Experimental Protocols
The following protocols are provided as validated starting points for key transformations. Researchers should perform their own optimization based on their specific substrates and equipment.
Protocol 1: Esterification of 2,5-Dibromopentanoic Acid
Causality: Protecting the carboxylic acid as an ester is often the first step in a synthetic sequence. It prevents the acidic proton from interfering with subsequent base-mediated reactions and modifies the molecule's solubility. Fischer esterification is a classic, acid-catalyzed method suitable for this transformation.[16]
Materials:
-
2,5-Dibromopentanoic acid (1.0 eq)
-
Methanol (20-50 eq, serves as reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM) or Diethyl Ether
Procedure:
-
Dissolve 2,5-dibromopentanoic acid in methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add the catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor reaction progress by TLC or GC-MS.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in DCM or diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. The bicarbonate wash neutralizes the acid catalyst.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2,5-dibromopentanoate.
-
Purify the product by vacuum distillation or column chromatography on silica gel.[17]
Self-Validation: The product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the broad carboxylic acid proton signal and the appearance of a methyl singlet around 3.7 ppm in the ¹H NMR spectrum are indicative of successful esterification.
Protocol 2: Synthesis of N-Benzyl-proline Methyl Ester
Causality: This protocol exemplifies the tandem SN2 reaction and intramolecular cyclization. Benzylamine is used as the nucleophile. The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HBr generated, driving the reaction to completion.
Materials:
-
Methyl 2,5-dibromopentanoate (1.0 eq)
-
Benzylamine (2.2 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (2.5 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water
Procedure:
-
To a solution of methyl 2,5-dibromopentanoate in acetonitrile, add the base (K₂CO₃ or TEA).
-
Add benzylamine dropwise at room temperature. The initial substitution is often exothermic.
-
Heat the reaction mixture to 50-70 °C and stir for 16-48 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.
-
Cool the reaction mixture and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-proline methyl ester.
Self-Validation: Successful cyclization is confirmed by mass spectrometry (observing the correct molecular ion) and NMR. In the ¹H NMR spectrum, the disappearance of the C5-H protons' multiplet from the starting material and the appearance of new signals corresponding to the pyrrolidine ring protons confirm ring formation.
Conclusion and Future Outlook
2,5-Dibromopentanoic acid is a classic example of a bifunctional building block whose utility is derived from the predictable and controllable reactivity of its constituent functional groups. Its ability to serve as a direct precursor to medicinally relevant heterocyclic systems ensures its continued importance in synthetic and medicinal chemistry.[1][15] Future applications will likely focus on its incorporation into more complex cascade reactions, biocatalytic routes for enantioselective synthesis, and the development of novel polymers and materials. As the demand for synthetic efficiency grows, the strategic application of such versatile intermediates will remain a cornerstone of modern molecular construction.
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2,5-Dibromopentanoic acid. LookChem. [Link]
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2,5-Dibromopentanoic acid | 1450-81-3 | Data Sheet. BioChemPartner.com. [Link]
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Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. ResearchGate. [Link]
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Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023, May 12). NIH National Center for Biotechnology Information. [Link]
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One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
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A Novel Metal Iodide Promoted Three-Component Synthesis of Substituted Pyrrolidines. PubMed. [Link]
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2,5-Dibromopentanoic acid | C5H8Br2O2 | CID 12954764. PubChem. [Link]
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Synthesis of 2,5-Disubstituted Pyrrolidine Alkaloids via A One-Pot Cascade Using Transaminase and Reductive Aminase Biocatalysts. ResearchGate. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. [Link]
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Alkyl Halide Reactivity. Michigan State University Chemistry. [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, December 19). RSC Medicinal Chemistry. [Link]
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2,5-Dibromopentanoate | C5H7Br2O2-. PubChem. [Link]
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Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. MDPI. [Link]
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A Comprehensive Technical Guide to 2,5-Dibromopentanoic Acid and Its Derivatives: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromopentanoic acid is a versatile bifunctional organic building block of significant interest in advanced chemical synthesis and medicinal chemistry.[1] Its structure, featuring a carboxylic acid and two bromine atoms at the C2 and C5 positions, provides a unique platform for a variety of chemical transformations. The differential reactivity of the primary and secondary carbon-bromine bonds allows for selective functionalization, making it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[2][3] This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of 2,5-dibromopentanoic acid and its derivatives, with a focus on practical experimental protocols and mechanistic insights.
Physicochemical Properties
A summary of the key physicochemical properties of 2,5-dibromopentanoic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1450-81-3 | [4][5][6] |
| Molecular Formula | C₅H₈Br₂O₂ | [4][6] |
| Molecular Weight | 259.92 g/mol | [1][2] |
| Boiling Point | 308 °C at 760 mmHg | [4][7] |
| Density | 1.962 g/cm³ | [4][7] |
| Solubility | Soluble in DCM, DMSO, Methanol | [4][7] |
| Flash Point | 140.1 °C | [4][7] |
Synthesis of 2,5-Dibromopentanoic Acid and Its Methyl Ester
The synthesis of 2,5-dibromopentanoic acid can be achieved through several established routes, primarily involving the bromination of pentanoic acid precursors or the ring-opening of lactones.
Synthesis of 2,5-Dibromopentanoic Acid via Hell-Volhard-Zelinsky Reaction
A common and effective method for the synthesis of 2,5-dibromopentanoic acid is the bromination of 5-bromopentanoic acid under Hell-Volhard-Zelinsky (HVZ) conditions.[1] This reaction introduces a bromine atom at the α-position (C2) of the carboxylic acid.
Experimental Protocol: Synthesis of 2,5-Dibromopentanoic Acid from 5-Bromopentanoic Acid
Materials:
-
5-Bromopentanoic acid (10 g)
-
Bromine (Br₂)
-
Phosphorus tribromide (PBr₃) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-bromopentanoic acid (10 g) in a suitable solvent, add a catalytic amount of phosphorus tribromide.
-
Slowly add bromine to the reaction mixture at room temperature.
-
Heat the reaction mixture to facilitate the α-bromination. The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acid and bromine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,5-dibromopentanoic acid.
-
Purify the crude product by distillation under reduced pressure or by column chromatography.
Synthesis of Methyl 2,5-Dibromopentanoate from δ-Valerolactone
The methyl ester of 2,5-dibromopentanoic acid is a useful derivative and can be synthesized from δ-valerolactone. This process involves the ring-opening of the lactone followed by bromination and esterification.
Experimental Protocol: Synthesis of Methyl 2,5-Dibromopentanoate [4]
Materials:
-
δ-Valerolactone (518 g)
-
Phosphorus tribromide (PBr₃) (5 ml)
-
Bromine (Br₂) (786 g total)
-
Methanol (11 ml)
-
p-Toluenesulfonic acid (1 g)
-
10% Sodium hydroxide solution
-
Water
Procedure:
-
Add δ-valerolactone (518 g) and phosphorus tribromide (5 ml) to a reaction flask and heat to 95-105 °C with stirring.
-
Slowly add bromine (550 g) while maintaining the temperature between 100-120 °C.
-
After the initial reaction stabilizes, add another portion of phosphorus tribromide (5 ml) and bromine (236 g) at 110 °C.
-
Allow the mixture to stand for 30 minutes, then cool to 0-10 °C.
-
Add methanol (11 ml) and p-toluenesulfonic acid (1 g) and maintain the temperature at 25 °C.
-
Reflux the mixture for 5 hours.
-
Remove excess reagents by distillation and isolate the lower organic phase.
-
Wash the organic phase sequentially with 500 ml of 10% sodium hydroxide solution and 500 ml of water.
-
Separate the organic layer and purify by fractional distillation (139-142 °C at 28 hPa) to obtain methyl 2,5-dibromopentanoate.
Caption: Synthetic routes to 2,5-dibromopentanoic acid and its methyl ester.
Chemical Reactivity and Derivatization
The chemical behavior of 2,5-dibromopentanoic acid is dominated by the reactivity of its three functional groups: the carboxylic acid, the primary C-Br bond, and the secondary C-Br bond. The carbon-bromine bonds are susceptible to nucleophilic attack, typically proceeding via an SN2 mechanism.[1]
Reactions with Nucleophiles
The presence of two bromine atoms allows for a range of nucleophilic substitution reactions. The primary bromide at the C5 position is generally more reactive towards SN2 substitution than the secondary bromide at the C2 position due to less steric hindrance. This differential reactivity can be exploited for selective functionalization.
Common nucleophiles that can react with 2,5-dibromopentanoic acid and its esters include:
-
Amines: Primary and secondary amines react with the C-Br bonds to form amino acids and their derivatives. The reaction with primary amines can lead to a mixture of secondary and tertiary amines, as well as quaternary ammonium salts if an excess of the alkyl halide is used.[8][9][10]
-
Azides: Sodium azide can be used to introduce an azido group, which can then be reduced to an amine or used in click chemistry reactions.
-
Thiols: Thiols can displace the bromine atoms to form thioethers.
-
Hydroxides: Under appropriate conditions, the bromides can be hydrolyzed to the corresponding hydroxy acids.
Caption: Nucleophilic substitution reactions of 2,5-dibromopentanoic acid.
Intramolecular Cyclization: Synthesis of Piperidines
The bifunctional nature of 2,5-dibromopentanoic acid derivatives makes them excellent precursors for the synthesis of heterocyclic compounds. For instance, reaction with an amine can lead to an intermediate that undergoes intramolecular cyclization to form substituted piperidines, which are important scaffolds in many biologically active compounds.[11][12][13][14][15]
Applications in Drug Discovery and Materials Science
2,5-Dibromopentanoic acid and its derivatives are valuable intermediates in the synthesis of a wide range of organic compounds with applications in pharmaceuticals, agrochemicals, and materials science.
Pharmaceutical Applications
-
Enzyme Inhibitors: This compound is used in the synthesis of inhibitors for aminoglycoside-resistant bacteria and in the preparation of sequence-specific base pair mimics as topoisomerase IB inhibitors.[5][7] The ability to introduce diverse functional groups allows for the fine-tuning of inhibitor potency and selectivity.
-
Anti-inflammatory and Analgesic Drugs: The methyl ester of 2,5-dibromopentanoic acid serves as an intermediate in the development of anti-inflammatory and analgesic drugs.[2][3]
-
Scaffold for Bioactive Molecules: The piperidine moiety, which can be synthesized from 2,5-dibromopentanoic acid derivatives, is a common feature in many drugs.
Agrochemical Applications
2,5-Dibromopentanoic acid derivatives are utilized in the formulation of herbicides and pesticides, contributing to the development of more effective and environmentally friendly agrochemicals.[2][3]
Materials Science
In polymer chemistry, 2,5-dibromopentanoic acid and its esters can be used as modifiers to enhance the properties of polymers, such as thermal stability and chemical resistance.[2][3]
Spectroscopic Characterization
The structure of 2,5-dibromopentanoic acid and its derivatives can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the carbon bearing the secondary bromine (C2) is expected to appear as a multiplet in the range of δ 4.0-4.5 ppm. The protons on the carbon with the primary bromine (C5) would likely resonate around δ 3.4-3.6 ppm. The remaining methylene protons would appear as complex multiplets between δ 1.8-2.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbon attached to the secondary bromine (C2) would appear around δ 45-55 ppm, while the carbon with the primary bromine (C5) would be in the range of δ 30-40 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield (δ > 170 ppm).
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The exact mass can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: A strong, broad absorption band will be observed in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ is indicative of the C=O stretch. The C-Br stretching vibrations typically appear in the fingerprint region (500-700 cm⁻¹).
Safety and Handling
2,5-Dibromopentanoic acid is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[6] May cause respiratory irritation.[6] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
2,5-Dibromopentanoic acid is a highly valuable and versatile building block in organic synthesis. Its unique bifunctional nature, coupled with the differential reactivity of its carbon-bromine bonds, provides chemists with a powerful tool for the construction of complex molecular architectures. The applications of this compound and its derivatives in drug discovery, agrochemicals, and materials science continue to expand, highlighting its importance in modern chemical research and development. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, offering a valuable resource for researchers in the field.
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Reaction mechanisms involving 2,5-Dibromopentanoic acid
An In-depth Technical Guide to the Reaction Mechanisms of 2,5-Dibromopentanoic Acid
Abstract
2,5-Dibromopentanoic acid is a versatile bifunctional organic building block, pivotal in advanced chemical synthesis and medicinal chemistry.[1] Its structure, featuring a carboxylic acid group and two distinct bromine atoms, provides a unique platform for a variety of chemical transformations. This guide elucidates the core reaction mechanisms of 2,5-dibromopentanoic acid, offering a detailed exploration of its synthesis, stereochemical implications, nucleophilic substitution reactions, and intramolecular cyclization pathways. We provide field-proven insights into experimental choices, detailed protocols, and the strategic application of this compound in the synthesis of complex molecules, particularly proline derivatives of interest in drug development.[2][3]
Molecular Structure and Physicochemical Properties
2,5-Dibromopentanoic acid, also known as 2,5-dibromovaleric acid, possesses a five-carbon backbone with bromine substituents at the C2 (α) and C5 (δ) positions.[4] The presence of a chiral center at the C2 position means the molecule exists as a pair of enantiomers, (R)- and (S)-2,5-dibromopentanoic acid.[1] This stereochemistry is a critical consideration in its reactions, especially in the synthesis of stereochemically pure downstream products.
Structural Diagram
The diagram below illustrates the structure of 2,5-dibromopentanoic acid, highlighting the chiral α-carbon.
Caption: Structure of 2,5-Dibromopentanoic Acid (*Chiral center at C2).
Physicochemical Data
A summary of the key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₈Br₂O₂ | [3][4] |
| Molecular Weight | 259.925 g/mol | [3] |
| Boiling Point | 308 °C at 760 mmHg | [3] |
| Density | 1.962 g/cm³ | [3] |
| Solubility | Soluble in DCM, DMSO, Methanol | [3] |
| CAS Number | 1450-81-3 | [3][4] |
Synthesis of 2,5-Dibromopentanoic Acid
The synthesis of this key intermediate is primarily achieved through two well-established pathways: the brominative ring-opening of a lactone or the direct bromination of a pentanoic acid derivative.[1]
Pathway 1: Ring-Opening Bromination of δ-Valerolactone
This method leverages the cyclic ester δ-valerolactone as a readily available starting material. The regiochemistry is well-controlled, with one bromine atom introduced at the C5 position upon ring-opening and the second at the C2 position via an α-bromination mechanism.[1]
Caption: Synthetic workflow from δ-valerolactone.
Experimental Protocol: Synthesis from Cyclopentanone (via Lactone) [5]
-
Oxidation: Cyclopentanone (37.5 g) is oxidized using peroxytrifluoroacetic acid to yield crude δ-valerolactone (42.8 g).[5]
-
Ring-Opening & Bromination: The crude lactone is refluxed with 100 mL of 48% hydrobromic acid for 3 hours. This step opens the ring to form 5-bromopentanoic acid.[5]
-
α-Bromination (Hell-Volhard-Zelinsky): 5-bromopentanoic acid (10 g) is then reacted with bromine and a catalytic amount of phosphorus tribromide (PBr₃) to introduce the second bromine at the C2 position, yielding 2,5-dibromopentanoic acid.[5] The reaction is typically heated to facilitate the conversion.[3]
-
Workup and Purification: The layers are separated, and the aqueous layer is extracted with ether. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The final product is purified by distillation under reduced pressure.[5]
Causality: The use of HBr is crucial for the initial ring-opening of the lactone, protonating the ester oxygen and making the carbonyl carbon susceptible to attack by the bromide ion. The subsequent HVZ reaction is a classic method for α-bromination of carboxylic acids; PBr₃ reacts with the carboxylic acid to form an acyl bromide, which more readily tautomerizes to an enol. This enol then attacks Br₂, leading to selective α-bromination.[1]
Pathway 2: Direct Bromination of 5-Bromopentanoic Acid
This is the most direct route if 5-bromopentanoic acid is used as the starting material. The reaction is a standard Hell-Volhard-Zelinsky (HVZ) bromination.[5]
| Starting Material | Reagents | Key Conditions | Yield | Reference |
| 5-Bromopentanoic Acid | Br₂, PBr₃ (catalyst) | Heating (e.g., 120 °C) | 85% | [3][5] |
| Cyclopentanone | Peroxytrifluoroacetic acid, HBr, Br₂, PBr₃ | Multi-step | ~40% (from cyclopentanone) | [5] |
Core Reaction Mechanisms
The synthetic utility of 2,5-dibromopentanoic acid stems from the distinct reactivity of its three functional groups: the carboxylic acid, the α-bromide, and the δ-bromide.
Intermolecular Nucleophilic Substitution
Both carbon-bromine bonds are electrophilic and susceptible to nucleophilic attack, typically proceeding via an Sₙ2 mechanism.[1][6]
-
Reactivity at C5: The primary bromide at C5 is highly reactive towards Sₙ2 substitution due to minimal steric hindrance.[1]
-
Reactivity at C2: The secondary bromide at C2 is also an excellent electrophile. Its reactivity is enhanced by the adjacent electron-withdrawing carboxylic acid group, which polarizes the C-Br bond.[1]
Caption: General Sₙ2 mechanism at C5 and C2 positions.
Stereochemical Outcome: Sₙ2 reactions are stereospecific and proceed with an inversion of configuration at the chiral center. Therefore, reacting an enantiomerically pure sample of (R)-2,5-dibromopentanoic acid with a nucleophile at the C2 position will yield the (S)-product. This is a critical principle for controlling stereochemistry in drug synthesis.
Representative Nucleophilic Substitutions
| Nucleophile (Reagent) | Position Attacked | Product Type | Significance |
| Amine (R-NH₂) | C2 or C5 | Amino Acid | Building block for peptides, proline analogues |
| Hydroxide (NaOH) | C2 or C5 | Hydroxy Acid | Introduction of hydroxyl functionality |
| Cyanide (NaCN) | C2 or C5 | Cyano Acid | Chain extension, precursor to other groups |
| Azide (NaN₃) | C2 or C5 | Azido Acid | Precursor to amines via reduction |
Intramolecular Cyclization: Synthesis of Proline Analogues
The most significant reaction mechanism for 2,5-dibromopentanoic acid in drug development is its use in the synthesis of substituted prolines. Proline and its derivatives are crucial components of peptides and proteins, often inducing specific secondary structures.[7][8]
The mechanism involves a two-step, one-pot process. First, an external nucleophile, typically an amine, displaces the primary bromide at C5. Second, under basic conditions, the newly introduced nitrogen atom acts as an internal nucleophile, attacking the electrophilic C2 center to displace the α-bromide and form the five-membered pyrrolidine ring characteristic of proline.
Caption: Workflow for the synthesis of substituted prolines.
Mechanistic Rationale:
-
Initial Substitution: The reaction is initiated with an amine (R-NH₂). The primary bromide at C5 is more sterically accessible and generally more reactive in Sₙ2 reactions than the secondary bromide at C2, leading to preferential initial substitution at the C5 position.
-
Deprotonation and Cyclization: A base is added to deprotonate the newly formed secondary amine, significantly increasing its nucleophilicity.
-
Ring Closure: The resulting amide anion performs an intramolecular Sₙ2 attack on the C2 carbon. The formation of a thermodynamically stable five-membered ring is a strong driving force for this cyclization step. The stereochemistry at C2 is inverted during this step.
This powerful approach allows for the synthesis of a wide variety of N-substituted and C5-substituted proline analogues by simply changing the initial amine nucleophile.[7]
Applications in Drug Development and Organic Synthesis
The unique reactivity of 2,5-dibromopentanoic acid and its methyl ester makes it a valuable intermediate in several fields.[1][2]
-
Pharmaceutical Development: It is a key building block for synthesizing inhibitors for aminoglycoside-resistant bacteria and topoisomerase IB inhibitors.[3] Its role in creating substituted prolines is paramount, as these constrained amino acids are used to design peptides with enhanced stability and specific conformations.[7][9]
-
Agrochemicals: The compound is used in the formulation of more effective and environmentally friendly herbicides and pesticides.[2]
-
Polymer Science: It can be employed to create specialty polymers, acting as a modifier to enhance properties like thermal stability and chemical resistance.[2]
Conclusion
2,5-Dibromopentanoic acid is a deceptively simple molecule with a rich and versatile reaction profile. A thorough understanding of its core reaction mechanisms—namely, regioselective intermolecular Sₙ2 substitutions and stereospecific intramolecular cyclizations—is essential for harnessing its full potential. The ability to control these pathways allows researchers and drug development professionals to strategically construct complex molecular architectures, particularly the privileged pyrrolidine scaffold of proline analogues. As the demand for novel therapeutics and advanced materials continues to grow, the application of foundational building blocks like 2,5-dibromopentanoic acid will remain a cornerstone of innovative chemical synthesis.
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Physical properties of 2,5-Dibromopentanoic acid (melting point, boiling point, solubility)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromopentanoic acid, with the chemical formula C5H8Br2O2, is a halogenated carboxylic acid that serves as a versatile building block in organic synthesis.[1][2] Its bifunctional nature, possessing both a carboxylic acid moiety and two bromine atoms at distinct positions, makes it a valuable precursor for the synthesis of a variety of more complex molecules. Understanding its physical properties is paramount for its effective use in laboratory and industrial settings, ensuring proper handling, reaction setup, and purification. This guide provides a detailed overview of the melting point, boiling point, and solubility of 2,5-Dibromopentanoic acid, supplemented with insights into the experimental methodologies for their determination.
Core Physical Properties at a Glance
For rapid reference, the key physical properties of 2,5-Dibromopentanoic acid are summarized in the table below. It is crucial to note that boiling point is highly dependent on pressure.
| Physical Property | Value | Conditions |
| Melting Point | 172-174 °C | - |
| Boiling Point | 308 °C | at 760 mmHg |
| 150-152 °C | at 5 Torr | |
| Solubility | Soluble | Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Methanol |
In-Depth Analysis of Physical Properties
Melting Point: A Key Indicator of Purity
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of the compound's purity; impurities tend to depress and broaden the melting point range.[3]
2,5-Dibromopentanoic acid has a reported melting point range of 172-174 °C .[4] This relatively high melting point for a small organic molecule is indicative of strong intermolecular forces in its crystal lattice structure. The presence of both a carboxylic acid group, capable of forming strong hydrogen bonds, and two bromine atoms, which contribute to significant dipole-dipole interactions and van der Waals forces, results in a stable crystalline solid that requires substantial thermal energy to melt.
The determination of a compound's melting point is a fundamental technique in organic chemistry.[3] The most common method involves a melting point apparatus, which allows for controlled heating of a small sample in a capillary tube.
Protocol for Melting Point Determination:
-
Sample Preparation: A small amount of dry, finely powdered 2,5-Dibromopentanoic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[5]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.
The rationale for a slow heating rate near the melting point is to ensure that the temperature of the heating block and the sample are in equilibrium, providing an accurate measurement.
Caption: Workflow for Melting Point Determination.
Boiling Point: The Influence of Pressure
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] It is a characteristic physical property that is highly sensitive to changes in pressure.
For 2,5-Dibromopentanoic acid, two boiling points are reported under different pressure conditions:
The significant difference between these values highlights the importance of reporting the pressure at which a boiling point is measured. The lower boiling point at reduced pressure (vacuum) is a common phenomenon. By reducing the external pressure, the vapor pressure of the liquid needs to reach a lower value to initiate boiling, thus requiring less thermal energy. This technique is often employed for high-boiling point compounds to prevent decomposition at elevated temperatures.
Determining the boiling point of a high-boiling liquid like 2,5-Dibromopentanoic acid at atmospheric pressure can be challenging due to the potential for decomposition. Therefore, distillation under reduced pressure is the preferred method. A common laboratory technique for determining the boiling point of a small sample is the Thiele tube method.[7]
Protocol for Boiling Point Determination (Thiele Tube Method):
-
Sample Preparation: A small amount of 2,5-Dibromopentanoic acid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated, and the temperature is monitored.[7]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.
-
Measurement: The liquid will begin to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]
This method relies on the principle that the pressure inside the capillary tube (due to the trapped vapor) is equal to the atmospheric pressure at the boiling point. As the liquid cools, the vapor pressure drops, and the external pressure forces the liquid into the capillary.
Caption: Workflow for Boiling Point Determination via Thiele Tube.
Solubility Profile: "Like Dissolves Like"
The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a useful guideline for predicting solubility.[8] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.
2,5-Dibromopentanoic acid is reported to be soluble in:
-
Dichloromethane (DCM)
-
Dimethyl Sulfoxide (DMSO)
-
Methanol [1]
The solubility in these solvents can be explained by the molecular structure of 2,5-Dibromopentanoic acid. The carboxylic acid group is polar and capable of hydrogen bonding, which contributes to its solubility in polar protic solvents like methanol and polar aprotic solvents like DMSO. The presence of the bromine atoms and the carbon chain introduces some non-polar character, allowing for solubility in the moderately polar solvent dichloromethane.
A qualitative assessment of solubility is a straightforward yet informative experiment.
Protocol for Qualitative Solubility Testing:
-
Preparation: Place a small, measured amount (e.g., 25 mg) of 2,5-Dibromopentanoic acid into a test tube.
-
Solvent Addition: Add a small volume (e.g., 0.5 mL) of the chosen solvent to the test tube.
-
Observation: Vigorously shake or vortex the test tube for a set period (e.g., 30 seconds).
-
Analysis: Observe if the solid has completely dissolved. If not, the solvent can be added in small increments up to a certain volume to determine the approximate solubility.
The choice of solvents for testing is guided by their polarity and chemical properties. A range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., acetone) and polar protic (e.g., ethanol, water) would provide a comprehensive solubility profile.
Caption: Workflow for Qualitative Solubility Testing.
Conclusion
A thorough understanding of the physical properties of 2,5-Dibromopentanoic acid is essential for its safe and effective application in research and development. Its high melting point and boiling point are indicative of strong intermolecular forces, and its solubility profile is consistent with its polar functional groups. The provided experimental protocols offer a framework for the reliable determination of these key physical constants.
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An In-depth Technical Guide to the Structural Elucidation of 2,5-Dibromopentanoic Acid Using Modern Spectroscopy
This guide provides a comprehensive walkthrough of the analytical processes and spectroscopic interpretation required for the unambiguous structural elucidation of 2,5-dibromopentanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural steps to explain the scientific rationale behind the application of key spectroscopic techniques.
Introduction: The Analytical Imperative for Bifunctional Building Blocks
2,5-Dibromopentanoic acid (C₅H₈Br₂O₂) is a valuable bifunctional building block in organic synthesis.[1] Its structure contains a carboxylic acid and two bromine atoms at distinct positions, offering multiple reactive sites for creating more complex molecules, including pharmaceutical intermediates and specialty polymers.[2][3] Given its role, verifying the precise arrangement of these functional groups—the regiospecificity of the bromination—is not merely a procedural checkpoint but a critical necessity for predictable and successful downstream applications.
This guide details a multi-technique spectroscopic approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and both Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. Each method provides a unique piece of the structural puzzle, and together, they offer a self-validating system for confirming the identity and purity of 2,5-dibromopentanoic acid.[4][5]
Foundational Analysis: Molecular Formula and Degree of Unsaturation
Before delving into complex spectral interpretation, the molecular formula (C₅H₈Br₂O₂) is the starting point, typically confirmed by high-resolution mass spectrometry. From this, we calculate the Degree of Unsaturation (DBE) , which provides an initial count of rings and/or multiple bonds within the structure.[6][7]
The formula for DBE is: DBE = C + 1 - (H/2) - (X/2) + (N/2) Where C is the number of carbons, H is hydrogens, X is halogens, and N is nitrogens.
For 2,5-dibromopentanoic acid: DBE = 5 + 1 - (8/2) - (2/2) + (0/2) = 6 - 4 - 1 = 1
A DBE of 1 is consistent with the presence of a single double bond or one ring. In this molecule, this is definitively assigned to the carbon-oxygen double bond (C=O) of the carboxylic acid functional group, precluding the presence of any ring structures or additional C=C bonds.
Mass Spectrometry (MS): Molecular Weight and Isotopic Fingerprinting
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural clues from its fragmentation patterns.[8] For halogenated compounds, it offers a distinct "fingerprint" due to natural isotopic abundances.
Causality of Experimental Choice: Electron Ionization (EI) is a common and effective technique for small organic molecules as it induces reproducible fragmentation, which is essential for structural analysis.
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of 2,5-dibromopentanoic acid in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (~70 eV), causing an electron to be ejected from the molecule, forming a positively charged molecular ion (M⁺•).[8]
-
Fragmentation: The high energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions.
-
Analysis: The ions are accelerated through a magnetic field or a time-of-flight tube, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the relative abundance of each ion, generating the mass spectrum.
Interpretation of the Mass Spectrum
Molecular Ion Region: The most telling feature for a dibrominated compound is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively).[9] A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 1:2:1.[1][9]
Key Fragmentation Pathways: The fragmentation pattern reveals the molecule's weakest points and most stable resulting fragments.[10]
-
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is common. Loss of the carboxyl group as a radical (•COOH, 45 Da) is a probable pathway.[10]
-
C-Br Bond Cleavage: The carbon-bromine bonds are relatively weak and prone to cleavage, resulting in the loss of a bromine radical (•Br, 79 or 81 Da). The resulting fragment ion, [M-Br]⁺, would show a characteristic 1:1 doublet pattern due to the single remaining bromine atom.
Data Presentation: Predicted Mass Spectrum Data
| m/z (Mass-to-Charge Ratio) | Assignment | Key Features |
| 258, 260, 262 | [C₅H₈Br₂O₂]⁺• (Molecular Ion) | 1:2:1 intensity ratio, confirming the presence of two bromine atoms.[9] |
| 179, 181 | [M - Br]⁺ | 1:1 intensity ratio, indicating a fragment with one bromine atom. |
| 213, 215, 217 | [M - COOH]⁺ | 1:2:1 intensity ratio from the C₄H₈Br₂ fragment. |
| 45 | [COOH]⁺ | Indicates the presence of a carboxylic acid. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed.[11]
Causality of Experimental Choice: Attenuated Total Reflectance (ATR) is a preferred modern technique because it requires minimal sample preparation and can be used for solid or liquid samples, providing a fast and high-quality spectrum.
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Scan: A background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded.
-
Sample Application: A small amount of solid 2,5-dibromopentanoic acid is placed directly onto the ATR crystal, and firm pressure is applied to ensure good contact.
-
Sample Scan: The sample is scanned with the IR beam. An evanescent wave penetrates a few microns into the sample, and the absorbed wavelengths are recorded.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Interpretation of the IR Spectrum
The IR spectrum of 2,5-dibromopentanoic acid is dominated by the characteristic absorptions of the carboxylic acid group.
Data Presentation: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibrational Mode | Appearance and Significance |
| ~2500–3300 | O–H stretch (Carboxylic Acid) | A very broad, strong absorption that is a hallmark of a hydrogen-bonded carboxylic acid dimer. |
| ~2850–2960 | C(sp³)–H stretch | Medium to weak absorptions for the methylene and methine groups.[11] |
| ~1700 | C=O stretch (Carboxylic Acid) | A very strong, sharp absorption. Its position confirms a saturated carboxylic acid.[1] |
| ~1210-1320 | C–O stretch | A medium-intensity band associated with the carboxylic acid. |
| ~500-600 | C–Br stretch | A strong absorption in the fingerprint region, confirming the presence of carbon-bromine bonds.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. It provides detailed information about the chemical environment, number, and connectivity of ¹H and ¹³C atoms.[7]
Causality of Experimental Choice: A high-field NMR spectrometer (e.g., 400 MHz or higher) is chosen to achieve better signal dispersion, which is crucial for resolving the complex multiplets expected for this molecule. Deuterated chloroform (CDCl₃) is a common solvent as it is chemically inert and its residual proton signal does not interfere with the main signals of interest.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of 2,5-dibromopentanoic acid is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Standard Addition: A small amount of tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.0 ppm.[4]
-
Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to ensure that each unique carbon appears as a single sharp line.
-
Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and integrated.
¹H NMR Spectrum: Interpretation
The ¹H NMR spectrum provides information on the connectivity of protons. Key parameters are chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).[12]
Structure: Br–CH₂(e)–CH₂(d)–CH₂(c)–CH(b)(Br)–COOH(a)
Data Presentation: Predicted ¹H NMR Data
| Proton Label | Integration | Predicted δ (ppm) | Predicted Multiplicity | Rationale |
| Hₐ (COOH) | 1H | 10.0–12.0 | Broad Singlet | Acidic proton, highly deshielded, often exchanges with trace water. |
| Hₑ (at C5) | 2H | ~3.4–3.6 | Triplet (t) | Protons on a carbon attached to an electronegative bromine atom are deshielded.[13] Split by the two adjacent Hₔ protons. |
| Hₑ (at C2) | 1H | ~4.2–4.4 | Triplet (t) or dd | Proton on a carbon attached to bromine and the electron-withdrawing carbonyl group is highly deshielded.[1] Split by the two adjacent Hₑ protons. |
| Hₑ (at C3) | 2H | ~2.1–2.3 | Multiplet (m) | Coupled to both Hₑ and Hₔ protons, resulting in a complex pattern. |
| Hₔ (at C4) | 2H | ~1.9–2.1 | Multiplet (m) | Coupled to both Hₑ and Hₑ protons, resulting in a complex pattern. |
¹³C NMR Spectrum: Interpretation
The proton-decoupled ¹³C NMR spectrum shows one signal for each unique carbon atom in the molecule. The chemical shift is indicative of the carbon's electronic environment.[14]
Structure: Br–C H₂(5)–C H₂(4)–C H₂(3)–C H(2)(Br)–C OOH(1)
Data Presentation: Predicted ¹³C NMR Data
| Carbon Label | Predicted δ (ppm) | Rationale |
| C1 (COOH) | ~175–180 | Carbonyl carbon of a carboxylic acid is highly deshielded. |
| C2 (CHBr) | ~45–55 | Methine carbon attached to an electronegative bromine atom. |
| C5 (CH₂Br) | ~30–40 | Methylene carbon attached to an electronegative bromine atom. |
| C3 & C4 (CH₂) | ~25–35 | Aliphatic methylene carbons. C3 and C4 are chemically distinct due to their different proximities to the two ends of the molecule and will show separate signals. |
Integrated Spectroscopic Workflow and Final Confirmation
No single technique provides the complete structure. The power of this approach lies in the logical integration of all data points. The workflow below illustrates this synergistic process.
Caption: Workflow for the integrated structural elucidation of 2,5-dibromopentanoic acid.
This integrated analysis provides an authoritative confirmation:
-
MS establishes the correct molecular formula and confirms the presence of two bromine atoms.
-
IR unequivocally identifies the carboxylic acid functional group.
-
¹³C NMR confirms the presence of five unique carbon environments, consistent with the proposed structure.
-
¹H NMR is the final piece, mapping out the proton connectivity. The distinct downfield shifts of the protons at C2 and C5 confirm the positions of the bromine atoms, and the splitting patterns reveal the adjacent methylene groups, locking the entire carbon skeleton into place.
Conclusion
The structural elucidation of 2,5-dibromopentanoic acid is a clear demonstration of the power of a multi-faceted spectroscopic approach. By systematically applying and integrating data from mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR, every aspect of the molecule's structure is interrogated and confirmed. This rigorous, self-validating methodology ensures the high fidelity of this critical synthetic building block, providing confidence for its application in research, drug discovery, and materials science.
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TMP Chem. (2023, January 12). How to Interpret 1H NMR Spectra: Part 5 - Chemical Shift [Video]. YouTube. Retrieved from [Link]
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A Comprehensive Technical Guide to the Safe Handling of 2,5-Dibromopentanoic Acid
This guide provides an in-depth overview of the essential safety and handling precautions for 2,5-Dibromopentanoic acid (CAS No. 1450-81-3), a bifunctional organic building block utilized in advanced chemical synthesis and medicinal chemistry research.[1][2] Given its hazardous properties, a thorough understanding and implementation of rigorous safety protocols are paramount for all researchers, scientists, and drug development professionals who handle this compound. This document is designed to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
2,5-Dibromopentanoic acid is classified under the Globally Harmonized System (GHS) as a hazardous substance.[3] A comprehensive understanding of its specific hazards is the foundation of safe handling. The primary risks are associated with its corrosive and irritant nature, as well as its potential for harm if ingested or inhaled.
GHS Hazard Classification [3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
The presence of two bromine atoms and a carboxylic acid functional group contributes to the reactivity and hazardous properties of this molecule.[1] The carboxylic acid moiety imparts acidic properties, while the carbon-bromine bonds are susceptible to nucleophilic attack, making the compound a versatile but reactive intermediate.[1]
Toxicological Profile and Exposure Scenarios
Routes of Exposure and Potential Health Effects:
-
Ingestion: Harmful if swallowed, potentially causing serious damage to the digestive tract.[3]
-
Skin Contact: Causes skin irritation. Prolonged contact can lead to chemical burns.[3] The lipophilic nature of the compound may facilitate absorption through the skin.
-
Eye Contact: Poses a risk of serious eye damage, which can be irreversible.[3] Immediate and thorough irrigation is crucial in the event of eye contact.
-
Inhalation: May cause respiratory irritation.[3] Due to its solid form, inhalation of dust particles is the primary concern.
Given the lack of specific occupational exposure limits (OELs) for 2,5-Dibromopentanoic acid, a conservative approach of minimizing all routes of exposure is essential.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to create multiple barriers between the researcher and the hazardous substance.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of 2,5-Dibromopentanoic acid, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their location should be clearly marked and unobstructed.
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes. |
| Hand Protection | Nitrile or neoprene gloves are recommended for their resistance to a range of chemicals. Always inspect gloves for any signs of degradation or perforation before use. Double gloving can provide an additional layer of protection, especially during prolonged handling.[6][7] |
| Skin and Body Protection | A lab coat should be worn at all times. For larger quantities or procedures with a higher risk of splashes, a chemically resistant apron is advisable. Closed-toe shoes are mandatory in the laboratory. |
| Respiratory Protection | For routine handling within a fume hood, respiratory protection is typically not required. In situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. |
Standard Operating Procedures for Safe Handling and Storage
Adherence to standardized procedures is crucial for minimizing the risk of exposure and accidents.
Handling Protocols
-
Preparation: Before handling, review the Safety Data Sheet (SDS) and have a clear understanding of the hazards. Ensure all necessary PPE is readily available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to contain any dust. Use a spatula for transfers and avoid creating dust clouds.
-
Dissolution: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Reaction Setup: All reactions involving 2,5-Dibromopentanoic acid should be set up in a fume hood. Ensure all glassware is properly secured.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water. Decontaminate the work area.
Storage Requirements
Proper storage is essential to maintain the stability of the compound and prevent accidental release.
-
Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[8]
-
Compatibility: Store away from incompatible materials such as strong oxidizing agents and bases. It can react with dimethyl nitrosamine to form potentially toxic or carcinogenic derivatives.[8]
-
Segregation: Store in a designated area for corrosive and irritant solids.
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is critical to minimizing harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
Spill and Leak Response
A tiered response plan should be in place for managing spills of varying sizes.
Caption: Workflow for responding to a 2,5-Dibromopentanoic acid spill.
Spill Cleanup Protocol (Minor Spill):
-
Evacuate and Alert: Alert personnel in the immediate area.
-
PPE: Wear appropriate PPE, including double nitrile gloves, chemical safety goggles, a face shield, and a lab coat. If there is a risk of dust inhalation, a respirator is necessary.
-
Containment: Cover the spill with an inert absorbent material such as sand or vermiculite.
-
Neutralization (for acidic properties): Cautiously neutralize the spill with a weak base like sodium bicarbonate.
-
Collection: Carefully sweep the absorbed and neutralized material into a designated, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water, followed by a final rinse with water.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Waste Disposal
All waste containing 2,5-Dibromopentanoic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Conclusion
2,5-Dibromopentanoic acid is a valuable research chemical that can be handled safely with the appropriate knowledge, precautions, and preparedness. By understanding its hazards, implementing robust engineering controls, consistently using the correct PPE, and adhering to established handling and emergency procedures, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.
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Kodavanti, P. R., & Kodavanti, P. R. (2023). Perspective on halogenated organic compounds. Advances in Neurotoxicology, 10, 1-25. [Link]
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Kodavanti, P. R., & Kodavanti, P. R. (2023). Perspective on halogenated organic compounds. Advances in Neurotoxicology, 10, 1–25. [Link]
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New Jersey Department of Health. (1998, November). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]
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Ontario Ministry of Labour, Training and Skills Development. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833. Retrieved from [Link]
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Occupational Safety and Health Administration. (2024, April 3). BROMINE. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
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CAS number and molecular formula of 2,5-Dibromopentanoic acid
An In-Depth Technical Guide to 2,5-Dibromopentanoic Acid: Synthesis, Reactivity, and Applications in Modern Drug Discovery
This guide provides an in-depth exploration of 2,5-dibromopentanoic acid, a versatile bifunctional building block. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's chemical properties, synthesis, reactivity, and applications, with a focus on its role in the creation of complex molecular architectures.
Core Compound Profile
2,5-Dibromopentanoic acid (CAS No. 1450-81-3) is a halogenated carboxylic acid that has garnered significant interest in organic synthesis due to its two distinct reactive centers: a carboxylic acid group and two bromine atoms at the C2 and C5 positions.[1] This unique arrangement allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of novel therapeutic agents and specialized polymers.[1][2]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 2,5-dibromopentanoic acid is essential for its effective use in synthesis. The table below summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 1450-81-3 | [1][3][4] |
| Molecular Formula | C₅H₈Br₂O₂ | [1][3][4] |
| Molecular Weight | 259.92 g/mol | [1][4] |
| Appearance | Solid | [5] |
| Boiling Point | 308 °C at 760 mmHg | [3] |
| Density | 1.962 g/cm³ | [3] |
| Solubility | Soluble in DCM, DMSO, Methanol | [3] |
| Flash Point | 140.1 °C | [3] |
Synthesis of 2,5-Dibromopentanoic Acid: A Mechanistic Perspective
The synthesis of 2,5-dibromopentanoic acid can be achieved through several established routes, primarily involving the bromination of pentanoic acid derivatives or the ring-opening of lactones.[2] A prevalent and efficient method involves the direct bromination of 5-bromopentanoic acid.
Synthesis Workflow Diagram
The following diagram illustrates a typical synthetic workflow for the preparation of 2,5-dibromopentanoic acid from cyclopentanone, a common starting material for the precursor 5-bromopentanoic acid.
Caption: Synthetic pathway from cyclopentanone to 2,5-dibromopentanoic acid.
Detailed Experimental Protocol: Synthesis from 5-Bromopentanoic Acid
This protocol is adapted from the well-established Hell-Volhard-Zelinsky reaction, a standard method for the α-halogenation of carboxylic acids.[6]
Materials:
-
5-Bromopentanoic acid
-
Bromine (Br₂)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 10 g of 5-bromopentanoic acid.
-
Add a catalytic amount of phosphorus tribromide.
-
Carefully add bromine dropwise to the reaction mixture. The reaction is exothermic and will evolve hydrogen bromide gas, which should be appropriately trapped.
-
After the addition of bromine is complete, heat the mixture at 120 °C until the evolution of HBr ceases.[3]
-
Cool the reaction mixture to room temperature and slowly add water to quench the excess bromine and phosphorus tribromide.
-
Extract the product with several portions of ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the ether by distillation, and purify the resulting 2,5-dibromopentanoic acid by vacuum distillation or recrystallization.
Expert Insight: The use of phosphorus tribromide as a catalyst is crucial. It reacts with the carboxylic acid to form an acyl bromide, which more readily enolizes, facilitating the α-bromination.
Chemical Reactivity and Mechanistic Pathways
The synthetic utility of 2,5-dibromopentanoic acid stems from its bifunctional nature. The primary bromide at the C5 position is highly reactive towards Sₙ2 substitution, while the secondary bromide at the C2 position offers a handle for further functionalization or cyclization.[1][2] The carboxylic acid group can be readily converted to esters, amides, or other derivatives.
Nucleophilic Substitution Reactions
The carbon-bromine bonds are susceptible to nucleophilic attack, allowing for the introduction of a wide array of functional groups. This reactivity is fundamental to its use as a building block for more complex molecules.[2]
Caption: General scheme for nucleophilic substitution on 2,5-dibromopentanoic acid.
Applications in Drug Development and Beyond
2,5-Dibromopentanoic acid and its derivatives are valuable intermediates in the synthesis of a variety of biologically active compounds and materials.
Pharmaceutical Applications
-
Inhibitors of Aminoglycoside-Resistant Bacteria: This compound is utilized in the synthesis of inhibitors targeting enzymes responsible for aminoglycoside resistance in bacteria.[3]
-
Topoisomerase IB Inhibitors: It serves as a precursor in the preparation of sequence-specific base pair mimics that act as inhibitors of topoisomerase IB, a key enzyme in DNA replication and a target for anticancer drugs.[3]
-
Anti-inflammatory and Analgesic Drugs: The methyl ester of 2,5-dibromopentanoic acid is an intermediate in the development of new anti-inflammatory and analgesic agents.[1]
Agrochemicals and Polymer Science
-
Agrochemicals: It is used in the formulation of more effective and environmentally friendly herbicides and pesticides.[1]
-
Polymer Chemistry: 2,5-Dibromopentanoic acid can be used as a modifier to enhance the thermal stability and chemical resistance of polymers, finding applications in coatings, adhesives, and sealants.[1]
Safety and Handling
2,5-Dibromopentanoic acid is a hazardous substance and must be handled with appropriate safety precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[4]
-
Handling: Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[5]
Conclusion
2,5-Dibromopentanoic acid is a highly versatile and valuable building block in modern organic synthesis. Its unique bifunctional nature provides a platform for the construction of complex molecules with a wide range of applications, from pharmaceuticals to advanced materials. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in research and development.
References
-
LookChem. (n.d.). 2,5-Dibromopentanoic acid. Retrieved from [Link]
-
Wiley Online Library. (1960). 5-BROMOPENTANOIC ACID AND 2,5-DIBROMOPENTANOIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dibromopentanoic acid. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,5-Dibromopentanoic acid|lookchem [lookchem.com]
- 4. 2,5-Dibromopentanoic acid | C5H8Br2O2 | CID 12954764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-dibromopentanoic Acid | 1450-81-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Notes and Protocols: Leveraging 2,5-Dibromopentanoic Acid in Advanced Polymer Synthesis
Foreword for the Advanced Researcher
Welcome to a comprehensive guide on the application of 2,5-dibromopentanoic acid in modern polymer synthesis. This document is crafted for researchers, scientists, and drug development professionals who seek to harness the unique functionalities of this versatile building block. 2,5-Dibromopentanoic acid, with its distinct carboxylic acid group and two bromine atoms at the 2nd and 5th positions, offers a gateway to novel polymer architectures and functionalities.[1] This guide moves beyond a simple recitation of facts, delving into the strategic considerations and mechanistic underpinnings of its use in polymerization. We will explore its role in creating specialty polymers with enhanced thermal and chemical resistance, its potential in synthesizing biodegradable polyesters, and its utility as a platform for post-polymerization modification.[2]
Our exploration will be grounded in established principles of polymer chemistry, drawing parallels from well-documented systems to provide you with robust and reliable protocols. While direct, published protocols for this specific monomer are nascent, the principles of polymer synthesis allow us to construct highly probable and effective methodologies.
Chapter 1: The Strategic Advantage of 2,5-Dibromopentanoic Acid in Polymer Design
2,5-Dibromopentanoic acid is a bifunctional organic molecule that presents a unique combination of reactive sites: a carboxylic acid and two bromine atoms.[1] This trifecta of functionality makes it an exceptionally valuable monomer for polymer chemists aiming to design materials with tailored properties.
1.1. Architectural Versatility:
The presence of a carboxylic acid allows for its incorporation into polyesters, polyamides, and polyanhydrides through step-growth polymerization. The two bromine atoms, with their differing reactivity, open avenues for:
-
Initiation of Controlled Radical Polymerizations: The secondary bromide at the α-position is a potential initiation site for Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymers with controlled molecular weights and low dispersity.
-
Post-Polymerization Modification: The primary bromide at the ω-position serves as a reactive handle for a variety of nucleophilic substitution reactions, allowing for the grafting of side chains or the introduction of specific functional groups after the main polymer backbone has been formed.
-
Cross-linking: Both bromine atoms can potentially participate in cross-linking reactions to form robust polymer networks.
1.2. Property Enhancement:
The incorporation of 2,5-dibromopentanoic acid into a polymer backbone can significantly influence its material properties. The bromine atoms can enhance:
-
Thermal Stability: Halogenated polymers often exhibit improved resistance to thermal degradation.
-
Flame Retardancy: The presence of bromine is a well-known strategy for imparting flame retardant properties to materials.
-
Chemical Resistance: The bulky bromine atoms can shield the polymer backbone from chemical attack.[2]
The following diagram illustrates the key functional aspects of 2,5-dibromopentanoic acid in polymer synthesis.
Caption: Functional roles of 2,5-dibromopentanoic acid in polymer synthesis.
Chapter 2: Synthesis of Functional Polyesters via Polycondensation
The carboxylic acid moiety of 2,5-dibromopentanoic acid makes it an ideal candidate for polycondensation reactions with diols to produce functional polyesters. The resulting polymers will have bromine atoms periodically spaced along the backbone, which can be leveraged for further modifications.
2.1. Rationale and Mechanistic Considerations:
Polyesterification is an equilibrium reaction. To drive the reaction towards the formation of high molecular weight polymer, the removal of the condensation byproduct (water) is crucial. This is typically achieved through the use of high temperatures and vacuum. The choice of diol will significantly impact the properties of the final polyester, such as its flexibility, crystallinity, and degradation profile. For instance, using a long-chain, flexible diol will result in a more amorphous and flexible polyester, while a short, rigid diol will lead to a more crystalline and rigid material.
2.2. Experimental Protocol: Synthesis of Poly(hexamethylene 2,5-dibromopentanoate)
This protocol describes a representative melt polycondensation of 2,5-dibromopentanoic acid with 1,6-hexanediol.
Materials:
-
2,5-Dibromopentanoic acid (≥97%)
-
1,6-Hexanediol (≥99%)
-
Antimony(III) oxide (catalyst, ≥99%)
-
Toluene (for water removal)
-
Methanol (for purification)
-
Chloroform (for characterization)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Monomer Charging and Inerting: In a flame-dried three-neck round-bottom flask, combine equimolar amounts of 2,5-dibromopentanoic acid and 1,6-hexanediol. Add a catalytic amount of antimony(III) oxide (approx. 0.1 mol% relative to the diacid).
-
Esterification Stage: Fill the Dean-Stark trap with toluene. Heat the reaction mixture to 150 °C under a gentle stream of nitrogen. The toluene will begin to reflux, azeotropically removing the water formed during esterification. Continue this stage for 4-6 hours, or until the theoretical amount of water has been collected.
-
Polycondensation Stage: Gradually increase the temperature to 180-200 °C while slowly applying a vacuum (down to <1 mmHg). The viscosity of the reaction mixture will increase significantly as the polymerization progresses. Continue the reaction under high vacuum for an additional 6-8 hours.
-
Purification: Cool the reaction mixture to room temperature. The resulting solid polymer can be dissolved in a minimal amount of chloroform and precipitated into a large excess of cold methanol to remove unreacted monomers and low molecular weight oligomers.
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
2.3. Expected Outcomes and Characterization:
The resulting poly(hexamethylene 2,5-dibromopentanoate) is expected to be a semi-crystalline solid. The properties can be tailored by adjusting the reaction time and temperature.
| Parameter | Expected Value | Characterization Technique |
| Number Average Molecular Weight (Mn) | 10,000 - 25,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition Temperature (Tg) | 0 - 20 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 80 - 120 °C | DSC |
Characterization Notes:
-
¹H NMR: To confirm the structure of the polymer, dissolve a small sample in CDCl₃. Expect to see characteristic peaks for the pentanoate backbone, the hexamethylene diol unit, and the protons adjacent to the bromine atoms.
-
FT-IR: The spectrum should show a strong ester carbonyl stretch around 1735 cm⁻¹ and the disappearance of the broad carboxylic acid O-H stretch from the monomer.
The following workflow diagram outlines the synthesis and characterization process.
Sources
Application Notes and Protocols for Nucleophilic Substitution Reactions on 2,5-Dibromopentanoic Acid
Introduction: The Synthetic Versatility of a Bifunctional Building Block
2,5-Dibromopentanoic acid is a compelling bifunctional molecule for researchers in synthetic and medicinal chemistry. Its structure, featuring a carboxylic acid and two bromine atoms at distinct positions, offers a versatile platform for constructing a diverse array of more complex molecules. The bromine at the C5 position (ω-bromo) behaves as a primary alkyl halide, while the C2 position (α-bromo) is activated by the adjacent electron-withdrawing carboxylic acid group. This inherent difference in reactivity allows for selective and sequential nucleophilic substitution reactions, making it a valuable precursor for synthesizing substituted amino acids, heterocyclic compounds like piperidines, and other intricate molecular architectures.[1] This guide provides a detailed exploration of the principles and protocols for leveraging the unique reactivity of 2,5-dibromopentanoic acid in nucleophilic substitution reactions.
Understanding the Reaction Mechanism and Regioselectivity
Nucleophilic substitution reactions on 2,5-dibromopentanoic acid predominantly proceed via an SN2 mechanism. The success of these reactions hinges on understanding the differential reactivity of the two carbon-bromine bonds.
-
The Activated C2 Position: The bromine atom at the α-position is highly susceptible to nucleophilic attack. The neighboring carboxylic acid group enhances the electrophilicity of the C2 carbon and stabilizes the transition state of the SN2 reaction. This leads to significantly faster reaction rates at this position compared to a typical secondary alkyl halide.
-
The Primary C5 Position: The bromine atom at the C5 position exhibits the reactivity of a standard primary alkyl bromide. While it readily undergoes SN2 reactions, it is generally less reactive than the α-bromo position.
This reactivity difference allows for a degree of regioselectivity. By carefully selecting the nucleophile, solvent, and reaction temperature, it is possible to favor substitution at either the C2 or C5 position. For instance, a sterically hindered nucleophile might preferentially attack the less hindered C5 position, while a less hindered, highly reactive nucleophile may favor the electronically activated C2 position.
Visualizing the Reaction Pathway
The following diagram illustrates the general scheme for nucleophilic substitution on 2,5-dibromopentanoic acid, highlighting the potential for mono- and di-substitution, as well as intramolecular cyclization.
Caption: General reaction pathways for 2,5-dibromopentanoic acid.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key nucleophilic substitution reactions on 2,5-dibromopentanoic acid.
Protocol 1: Selective Synthesis of 2-Azido-5-bromopentanoic Acid
This protocol details the selective substitution of the more reactive α-bromine with an azide group, a versatile precursor for the synthesis of α-amino acids.
Materials:
-
2,5-Dibromopentanoic acid
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2,5-dibromopentanoic acid (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add sodium azide (1.1 eq) to the cooled solution in small portions.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the aqueous and organic layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash them with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-azido-5-bromopentanoic acid.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 2,5-Diaminopentanoic Acid (Ornithine Analogue)
This protocol describes the di-substitution of both bromine atoms with amino groups using an excess of ammonia. This method is a direct route to an ornithine analogue, a non-proteinogenic amino acid.[2]
Materials:
-
2,5-Dibromopentanoic acid
-
Aqueous ammonia (concentrated, e.g., 28-30%)
-
Ethanol
-
Pressure vessel (e.g., a sealed tube or autoclave)
-
Rotary evaporator
-
Ion-exchange chromatography column
Procedure:
-
Place 2,5-dibromopentanoic acid (1.0 eq) in a pressure vessel.
-
Add a large excess of concentrated aqueous ammonia (e.g., 20-30 eq) and ethanol as a co-solvent.
-
Seal the vessel and heat it to 80-100 °C for 24-48 hours. Caution: This reaction should be performed in a well-ventilated fume hood due to the high pressure and the use of concentrated ammonia.
-
After cooling the vessel to room temperature, carefully open it.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and ethanol.
-
The resulting residue, containing the crude 2,5-diaminopentanoic acid and ammonium bromide, can be purified by ion-exchange chromatography.
Protocol 3: Intramolecular Cyclization to form Piperidine-2-carboxylic Acid
This protocol outlines the synthesis of piperidine-2-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry, via a two-step process involving the initial formation of 2-amino-5-bromopentanoic acid followed by intramolecular cyclization.
Step 1: Synthesis of 2-Amino-5-bromopentanoic Acid
-
Follow Protocol 2, but carefully control the stoichiometry of ammonia (using a slight excess, e.g., 2-3 equivalents) and the reaction time to favor mono-substitution at the more reactive C2 position. The reaction progress should be closely monitored by TLC or LC-MS to maximize the yield of the mono-substituted product.
-
After workup, the crude 2-amino-5-bromopentanoic acid should be purified, for example, by crystallization or column chromatography.
Step 2: Intramolecular Cyclization
-
Dissolve the purified 2-amino-5-bromopentanoic acid in a suitable solvent such as water or an alcohol/water mixture.
-
Add a base, such as sodium bicarbonate or triethylamine, to neutralize the carboxylic acid and facilitate the intramolecular nucleophilic attack of the amino group on the carbon bearing the bromine at the C5 position.
-
Heat the reaction mixture to reflux and monitor the progress of the cyclization by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and acidify it with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
The crude piperidine-2-carboxylic acid can be collected by filtration and purified by recrystallization.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for various nucleophiles with 2,5-dibromopentanoic acid.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Typical Product(s) |
| Azide | Sodium Azide (NaN₃) | DMF | 0 to RT | 2-Azido-5-bromopentanoic acid, 2,5-Diazidopentanoic acid |
| Amine | Excess Ammonia (NH₃) | Water/Ethanol | 80-100 | 2-Amino-5-bromopentanoic acid, 2,5-Diaminopentanoic acid |
| Hydroxide | Sodium Hydroxide (NaOH) | Water/THF | RT to Reflux | 2-Hydroxy-5-bromopentanoic acid, 2,5-Dihydroxypentanoic acid |
| Thiolate | Sodium Hydrosulfide (NaSH) | Ethanol | RT | 2-Mercapto-5-bromopentanoic acid, 2,5-Dimercaptopentanoic acid |
| Thiocyanate | Sodium Thiocyanate (NaSCN) | Acetone/Water | Reflux | 2-Thiocyanato-5-bromopentanoic acid, 2,5-Dithiocyanatopentanoic acid |
Characterization of Products
The successful synthesis of substituted pentanoic acid derivatives should be confirmed by a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the proton signal at the C2 and/or C5 position adjacent to the bromine atom and the appearance of new signals corresponding to the introduced nucleophile are key indicators of a successful reaction.
-
¹³C NMR: A shift in the carbon signals at C2 and C5 will be observed upon substitution of the bromine atoms.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the newly introduced functional groups (e.g., the azide stretch at ~2100 cm⁻¹, the N-H stretch of amines at ~3300-3500 cm⁻¹, or the O-H stretch of alcohols at ~3200-3600 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product and can provide fragmentation patterns that support the proposed structure.
Visualizing the Experimental Workflow
The following diagram outlines a typical workflow for a nucleophilic substitution reaction on 2,5-dibromopentanoic acid, from reaction setup to product characterization.
Caption: A generalized experimental workflow for synthesis.
Conclusion and Future Perspectives
2,5-Dibromopentanoic acid is a readily accessible and highly versatile building block for organic synthesis. The differential reactivity of its two bromine atoms allows for controlled and selective nucleophilic substitution reactions, opening avenues for the synthesis of a wide range of functionalized molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound. Future work in this area could focus on developing more sophisticated catalytic systems to achieve even greater control over regioselectivity and exploring a broader range of nucleophiles to expand the library of accessible derivatives for applications in drug discovery and materials science.
References
-
PubChem. (n.d.). 2,5-Diaminopentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dibromopentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Application Notes & Protocols: 2,5-Dibromopentanoic Acid as a Versatile Precursor for the Synthesis of Novel Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Novel Amino Acids and the Utility of 2,5-Dibromopentanoic Acid
The exploration of novel, non-proteinogenic amino acids is a cornerstone of modern drug discovery and chemical biology. These unique building blocks, when incorporated into peptides or used as standalone molecules, can impart enhanced stability, novel biological activity, and unique conformational properties. The synthesis of such molecules, however, can be a complex undertaking. 2,5-Dibromopentanoic acid emerges as a highly valuable and versatile precursor for the synthesis of a variety of novel amino acids. Its bifunctional nature, with two bromine atoms at the 2- and 5-positions, allows for a range of nucleophilic substitution reactions, making it an ideal starting point for the creation of both linear and cyclic amino acid scaffolds. The presence of the carboxylic acid moiety provides a handle for further derivatization and peptide coupling. This application note provides detailed protocols for the synthesis of two distinct classes of novel amino acids from 2,5-dibromopentanoic acid: a linear diamino acid and a cyclic amino acid.
PART 1: Synthesis of a Novel Linear Amino Acid: (±)-2,5-Diaminopentanoic Acid
The direct displacement of the bromine atoms in 2,5-dibromopentanoic acid with an amine source provides a straightforward route to 2,5-diaminopentanoic acid, a non-proteinogenic amino acid with potential applications in peptidomimetic design and as a ligand for metal complexes. The following protocol details a robust method for this transformation using aqueous ammonia.
Reaction Scheme:
Figure 1: Synthesis of (±)-2,5-Diaminopentanoic Acid.
Experimental Protocol:
Materials:
-
2,5-Dibromopentanoic acid
-
Aqueous ammonia (28-30%)
-
Hydrochloric acid (concentrated and 1 M)
-
Sodium hydroxide (1 M)
-
Dowex® 50WX8 ion-exchange resin (H+ form)
-
Ethanol
-
Diethyl ether
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Rotary evaporator
-
pH meter or pH paper
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dibromopentanoic acid (10.0 g, 38.5 mmol) in 100 mL of aqueous ammonia (28-30%). Note: This reaction should be performed in a well-ventilated fume hood due to the pungent nature of ammonia.
-
Reaction: Heat the reaction mixture to 60-70 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-butanol:acetic acid:water, 4:1:1) and ninhydrin staining to visualize the amino acid product. Allow the reaction to proceed for 24-48 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ammonia and water under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a minimal amount of deionized water.
-
Acidify the solution to pH 1-2 with concentrated hydrochloric acid. This will protonate the amino groups and the carboxylate.
-
Concentrate the acidic solution to dryness to obtain the crude hydrochloride salt of the product.
-
-
Purification via Ion-Exchange Chromatography:
-
Prepare a column with Dowex® 50WX8 resin (H+ form) and wash it thoroughly with deionized water until the eluent is neutral.
-
Dissolve the crude hydrochloride salt in a small volume of deionized water and load it onto the column.
-
Wash the column with deionized water to remove any unreacted starting material and inorganic salts.
-
Elute the desired product from the resin using 2 M aqueous ammonia. Collect fractions and monitor for the presence of the amino acid using TLC with ninhydrin staining.
-
Combine the fractions containing the product and remove the ammonia and water under reduced pressure.
-
-
Isolation of the Free Amino Acid:
-
Dissolve the residue from the previous step in a minimal amount of deionized water.
-
Carefully adjust the pH of the solution to the isoelectric point of the amino acid (approximately pH 6-7) using 1 M NaOH or 1 M HCl. The product will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol and then diethyl ether.
-
Dry the purified (±)-2,5-diaminopentanoic acid under vacuum to a constant weight.
-
Characterization:
The final product should be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
Mass spectrometry: To determine the molecular weight.
-
FT-IR spectroscopy: To identify the characteristic functional groups (amine, carboxylic acid).
| Parameter | Expected Value |
| Yield | 50-70% |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₅H₁₂N₂O₂ |
| Molecular Weight | 132.16 g/mol |
PART 2: Synthesis of a Novel Cyclic Amino Acid: (±)-Piperidine-2-carboxylic Acid (Pipecolic Acid)
The synthesis of cyclic amino acids from linear precursors often involves a multi-step process. In this protocol, 2,5-dibromopentanoic acid is first selectively mono-aminated at the 5-position, followed by an intramolecular cyclization to form the piperidine ring.
Reaction Workflow:
Figure 2: Multi-step synthesis of (±)-Piperidine-2-carboxylic Acid.
Experimental Protocol:
Step 1: Synthesis of (±)-5-Amino-2-bromopentanoic Acid
Materials:
-
2,5-Dibromopentanoic acid
-
Sodium azide
-
Dimethylformamide (DMF)
-
Triphenylphosphine
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware
Procedure:
-
Azidation: In a round-bottom flask, dissolve 2,5-dibromopentanoic acid (10.0 g, 38.5 mmol) in 100 mL of DMF. Add sodium azide (2.76 g, 42.4 mmol) in one portion. Stir the mixture at room temperature for 24 hours. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care.
-
Work-up: Pour the reaction mixture into 300 mL of water and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-azido-2-bromopentanoic acid.
-
Reduction (Staudinger Reaction): In a separate flask, dissolve the crude azido intermediate in 150 mL of THF. Add triphenylphosphine (11.1 g, 42.4 mmol) portion-wise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Add 10 mL of water and stir for an additional 12 hours.
-
Isolation: Remove the THF under reduced pressure. Add 100 mL of 1 M HCl to the residue and wash with diethyl ether to remove triphenylphosphine oxide. The aqueous layer contains the hydrochloride salt of the desired product. The crude product can be used in the next step without further purification.
Step 2: Intramolecular Cyclization to (±)-Piperidine-2-carboxylic Acid
Materials:
-
Crude (±)-5-Amino-2-bromopentanoic acid hydrochloride
-
Sodium bicarbonate
-
Deionized water
-
Dowex® 50WX8 ion-exchange resin (H+ form)
-
Aqueous ammonia (2 M)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Cyclization: Dissolve the crude hydrochloride salt from the previous step in 200 mL of deionized water. Slowly add solid sodium bicarbonate until the pH of the solution is between 8 and 9. Heat the solution to 80-90 °C and stir for 12-24 hours. The progress of the cyclization can be monitored by TLC.
-
Purification:
-
Cool the reaction mixture and acidify to pH 1-2 with concentrated HCl.
-
Concentrate the solution to dryness.
-
Purify the resulting residue using ion-exchange chromatography as described in the protocol for (±)-2,5-diaminopentanoic acid.
-
-
Isolation:
-
Elute the product from the ion-exchange column with 2 M aqueous ammonia.
-
Concentrate the fractions containing the product.
-
Adjust the pH to the isoelectric point of piperidine-2-carboxylic acid (approximately pH 4-5) to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol and diethyl ether, and dry under vacuum.
-
Characterization:
The final product should be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the cyclic structure.
-
Mass spectrometry: To determine the molecular weight.
-
Comparison with known standards: The spectroscopic data should be compared with literature values for piperidine-2-carboxylic acid.
| Parameter | Expected Value |
| Overall Yield | 30-50% |
| Appearance | White crystalline solid |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating through the use of standard analytical techniques. The progress of each reaction can be monitored by TLC, and the identity and purity of the final products can be confirmed by NMR spectroscopy and mass spectrometry. The use of ion-exchange chromatography is a well-established and highly effective method for the purification of amino acids, ensuring a high-purity final product.
References
-
General Reactivity of Alkyl Halides
- Title: Advanced Organic Chemistry: Part A: Structure and Mechanisms
- Source: Carey, F. A., & Sundberg, R. J. (2007). Springer.
-
URL: [Link]
-
Synthesis of Amino Acids
- Title: Amino Acid Synthesis
- Source: Chemical Reviews, 117(11), 7478-7527.
-
URL: [Link]
-
Staudinger Reaction
- Title: The Staudinger Lig
- Source: Angewandte Chemie Intern
-
URL: [Link]
-
Ion-Exchange Chromatography for Amino Acid Purification
- Title: A Laboratory Manual of Analytical Methods of Protein Chemistry: Including Polypeptides
- Source: Alexander, P., & Block, R. J. (Eds.). (2014). Elsevier.
-
URL: [Link]
The Strategic Utility of 2,5-Dibromopentanoic Acid Methyl Ester in Modern Organic Synthesis
Abstract
Methyl 2,5-dibromopentanoate is a highly versatile bifunctional reagent that serves as a cornerstone for the construction of diverse molecular architectures, particularly heterocyclic scaffolds of significant pharmaceutical interest. This application note provides an in-depth exploration of the synthetic utility of this compound, with a primary focus on its application in the synthesis of N-substituted proline methyl esters. Detailed mechanistic insights, step-by-step protocols, and a discussion of the causality behind experimental choices are presented to empower researchers in leveraging this reagent for their synthetic campaigns in drug discovery and development.
Introduction: Unveiling the Synthetic Potential of a Bifunctional Building Block
2,5-Dibromopentanoic acid methyl ester, with its distinct electrophilic centers at the C2 and C5 positions, offers a powerful platform for the synthesis of complex organic molecules.[1] The differential reactivity of the primary bromide at C5 and the secondary bromide at C2, coupled with the manipulable ester functionality, allows for a range of selective transformations. This reagent is a valuable intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its ability to participate in sequential nucleophilic substitution reactions makes it an ideal precursor for the construction of cyclic systems, most notably the pyrrolidine ring, which is the core structure of the amino acid proline and its derivatives.
Proline and its analogues are of immense interest in medicinal chemistry due to their unique conformational rigidity, which can impart favorable pharmacokinetic properties to peptide-based therapeutics and other small molecule drugs.[2] The strategic use of 2,5-dibromopentanoic acid methyl ester provides a direct and efficient route to novel N-substituted proline esters, enabling the exploration of chemical space around this important scaffold.
Core Application: Synthesis of N-Substituted Proline Methyl Esters
The reaction of 2,5-dibromopentanoic acid methyl ester with primary amines is a classic and efficient method for the synthesis of N-substituted proline methyl esters. This transformation proceeds via a tandem nucleophilic substitution mechanism, leading to the formation of the pyrrolidine ring in a single synthetic operation.
Mechanistic Rationale: A Tale of Two Substitutions
The overall transformation is a cascade of two intermolecular SN2 reactions. The first step involves the nucleophilic attack of the primary amine on the more reactive primary bromide at the C5 position of the methyl 2,5-dibromopentanoate. This initial alkylation forms a secondary amine intermediate.
The second, and ring-closing, step is an intramolecular SN2 reaction. The lone pair of the newly formed secondary amine acts as an internal nucleophile, attacking the electrophilic carbon at the C2 position and displacing the second bromide. This intramolecular cyclization is kinetically favored due to the formation of a stable five-membered ring.
Below is a Graphviz diagram illustrating the proposed reaction mechanism:
Caption: Proposed mechanism for the synthesis of N-substituted proline methyl esters.
Experimental Protocol: A General Procedure
This protocol provides a general framework for the synthesis of N-substituted proline methyl esters. The specific reaction conditions may require optimization depending on the nature of the primary amine used.
Materials:
-
2,5-Dibromopentanoic acid methyl ester
-
Primary amine (e.g., benzylamine, methylamine)
-
Anhydrous potassium carbonate (K₂CO₃) or other non-nucleophilic base
-
Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,5-dibromopentanoic acid methyl ester (1.0 eq).
-
Dissolve the ester in a suitable anhydrous solvent (e.g., acetonitrile, 10 mL per mmol of ester).
-
Add the primary amine (1.1 eq) to the solution.
-
Add a non-nucleophilic base such as anhydrous potassium carbonate (2.5 eq) to the reaction mixture. The base is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (the optimal temperature will depend on the solvent and amine, typically 60-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted proline methyl ester.
Data Presentation: Expected Outcomes
The following table provides representative data for the synthesis of two N-substituted proline methyl esters using the general protocol described above.
| Entry | Primary Amine | Product | Typical Yield (%) |
| 1 | Benzylamine | N-Benzylproline methyl ester | 75-85 |
| 2 | Methylamine (40% in H₂O) | N-Methylproline methyl ester | 60-70 |
Synthesis of Piperidine Derivatives: A Note on Starting Material Selection
While 2,5-dibromopentanoic acid methyl ester is an excellent precursor for five-membered pyrrolidine rings (proline derivatives), it is important to note that the direct synthesis of six-membered piperidine rings via a simple intramolecular cyclization would require a different starting material. Specifically, a 2,6-dihalohexanoic acid ester would be necessary to facilitate the formation of the piperidine scaffold. The principles of the reaction, however, remain the same, involving a tandem SN2 mechanism. The synthesis of piperidine derivatives often involves other strategies such as the reduction of pyridine precursors or cyclization of dihaloalkanes with primary amines.[3][4]
Broader Applications and Future Directions
The utility of 2,5-dibromopentanoic acid methyl ester extends beyond the synthesis of simple N-substituted prolines. The resulting proline esters can be further elaborated. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing access to a wide array of functionalized proline derivatives for applications in peptide synthesis, catalysis, and as chiral building blocks.
Furthermore, the bromine atoms can be involved in other transformations such as cross-coupling reactions, opening up avenues for the synthesis of more complex and highly substituted pyrrolidine structures.[1] The continued exploration of the reactivity of 2,5-dibromopentanoic acid methyl ester will undoubtedly lead to the development of novel and efficient synthetic methodologies for the preparation of valuable molecules for the pharmaceutical and agrochemical industries.
Conclusion
2,5-Dibromopentanoic acid methyl ester is a readily accessible and highly effective bifunctional reagent for the synthesis of N-substituted proline methyl esters. The straightforward and robust nature of the cyclization reaction with primary amines makes it a valuable tool for medicinal and organic chemists. Understanding the underlying mechanistic principles allows for rational optimization and adaptation of the presented protocols to a wide range of substrates, facilitating the rapid generation of diverse libraries of proline-based compounds for drug discovery and development programs.
References
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Stereoselective Synthesis of Quaternary Proline Analogues - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
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Piperidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
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Application Notes and Protocols: The Strategic Use of 2,5-Dibromopentanoic Acid in the Development of Advanced Agrochemicals
Introduction: Unlocking New Potential in Agrochemical Synthesis
In the continuous pursuit of more effective, selective, and environmentally benign crop protection agents, the strategic selection of foundational chemical scaffolds is paramount. 2,5-Dibromopentanoic acid, a bifunctional building block, has emerged as a versatile precursor for the synthesis of a new generation of agrochemicals.[1] Its unique structure, featuring reactive bromine atoms at both the alpha and delta positions of a pentanoic acid backbone, offers a wealth of possibilities for constructing complex molecular architectures.[1] This guide provides an in-depth exploration of the application of 2,5-dibromopentanoic acid in agrochemical development, complete with detailed synthetic protocols and an examination of the potential mechanisms of action for derived compounds.
The presence of two bromine atoms and a carboxylic acid group provides multiple reactive sites for a variety of chemical transformations.[1] This allows for the synthesis of diverse compounds, including heterocyclic structures that are prominent in many modern herbicides and fungicides.[1] The strategic manipulation of these functional groups enables the fine-tuning of a molecule's biological activity, selectivity, and environmental profile. This document will focus on a plausible synthetic pathway to a novel picolinic acid-type herbicide, a class of agrochemicals known for their auxin-mimicking properties.[1][2][3][4]
Chemical and Physical Properties of 2,5-Dibromopentanoic Acid
A thorough understanding of the physicochemical properties of 2,5-dibromopentanoic acid is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C5H8Br2O2 | [4][5][6] |
| Molecular Weight | 259.92 g/mol | [3][4] |
| CAS Number | 1450-81-3 | [4][5][6] |
| Appearance | Solid | [7] |
| Boiling Point | 308 °C at 760 mmHg | [5] |
| Density | 1.962 g/cm³ | [5] |
| Solubility | Soluble in DCM, DMSO, Methanol | [5] |
Synthetic Pathways to Novel Agrochemicals: A Hypothetical Approach
Workflow for the Synthesis of a Picolinic Acid Herbicide Candidate
Caption: A workflow diagram illustrating the hypothetical synthesis of a picolinic acid herbicide.
Detailed Experimental Protocols
PART 1: Synthesis of the Picolinic Acid Precursor
Step 1.1: Intramolecular Cyclization to form a Tetrahydropyran-2-one derivative
-
Rationale: The initial step involves an intramolecular Williamson ether synthesis to form a cyclic ester (lactone). This is a common strategy for forming five- or six-membered rings.
-
Protocol:
-
Dissolve 2,5-dibromopentanoic acid (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C to deprotonate the carboxylic acid.
-
Slowly warm the reaction mixture to room temperature and stir for 12-18 hours to facilitate the intramolecular cyclization.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the tetrahydropyran-2-one derivative.
-
Step 1.2: Ammonolysis and Oxidation to a Dihydropyridine derivative
-
Rationale: The lactone is opened with ammonia, and subsequent oxidation leads to the formation of a dihydropyridine ring, a key step towards the aromatic picolinic acid core.
-
Protocol:
-
Dissolve the tetrahydropyran-2-one derivative (1.0 eq) in a sealed reaction vessel with a solution of ammonia in methanol.
-
Heat the mixture to 80-100 °C for 24 hours.
-
After cooling, add an oxidizing agent such as manganese dioxide (MnO2, 3.0 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the resulting dihydropyridine derivative via column chromatography.
-
Step 1.3: Aromatization to the Picolinic Acid Precursor
-
Rationale: The final step in forming the core structure is the aromatization of the dihydropyridine ring to the stable pyridine ring of the picolinic acid precursor.
-
Protocol:
-
Dissolve the dihydropyridine derivative (1.0 eq) in a suitable solvent like acetic acid.
-
Add a dehydrogenating agent, such as palladium on carbon (Pd/C, 10 mol%), and heat the mixture to reflux.
-
Alternatively, a chemical oxidant like potassium permanganate (KMnO4) can be used.
-
Monitor the reaction until completion by TLC.
-
Cool the reaction, filter to remove the catalyst, and neutralize the solution.
-
Extract the picolinic acid precursor and purify by recrystallization or column chromatography.
-
PART 2: Functionalization to the Final Herbicide Candidate
Step 2.1: Chlorination and Amination
-
Rationale: Many picolinic acid herbicides are substituted with chlorine and an amino group to enhance their herbicidal activity and selectivity.[1][2][3][4]
-
Protocol:
-
Subject the picolinic acid precursor to chlorination using a reagent like N-chlorosuccinimide (NCS) to introduce chlorine atoms onto the pyridine ring.
-
Following chlorination, perform a nucleophilic aromatic substitution with ammonia or an amine source to introduce the amino group. The reaction conditions (temperature, pressure, catalyst) will depend on the reactivity of the chlorinated intermediate.
-
Purify the final product through standard techniques such as recrystallization or preparative HPLC.
-
Mechanism of Action: A Focus on Auxin Mimicry
Herbicides derived from picolinic acid typically function as synthetic auxins.[1][2] Auxins are a class of plant hormones that regulate various growth and developmental processes.
Signaling Pathway of Auxin-Mimicking Herbicides
Caption: The signaling pathway of a typical auxin-mimicking herbicide.
Synthetic auxins, like the hypothetical herbicide synthesized from 2,5-dibromopentanoic acid, disrupt the normal hormonal balance in susceptible plants.[8] They bind to auxin receptors, such as the TIR1/AFB family of F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors.[1][2] This, in turn, activates auxin response factors (ARFs), resulting in the uncontrolled expression of auxin-responsive genes. The consequence is unregulated cell division and elongation, leading to epinasty, tissue damage, and ultimately, plant death.[8]
Conclusion and Future Outlook
2,5-Dibromopentanoic acid represents a valuable and versatile starting material for the synthesis of novel agrochemicals. Its bifunctional nature allows for the construction of complex and diverse molecular scaffolds, including the heterocyclic systems that are hallmarks of many modern herbicides. The hypothetical synthetic pathway and proposed mechanism of action outlined in this guide serve as a blueprint for researchers and scientists in the agrochemical industry. Further exploration of the reactivity of 2,5-dibromopentanoic acid and its derivatives will undoubtedly lead to the discovery of new and improved crop protection solutions, contributing to global food security and sustainable agricultural practices.
References
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Yang, S., et al. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science, 77(5), 2252-2263. Available at: [Link]
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LookChem. 2,5-Dibromopentanoic acid. Available at: [Link]
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Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Available at: [Link]
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PubChem. 2,5-Dibromopentanoic acid. Available at: [Link]
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ResearchGate. (2018). Overview of Herbicide Mechanisms of Action. Available at: [Link]
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Application Notes and Protocols for the Esterification of 2,5-Dibromopentanoic Acid
Introduction: The Strategic Importance of 2,5-Dibromopentanoic Acid Esters
2,5-Dibromopentanoic acid is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring a carboxylic acid and two bromine atoms at the C2 and C5 positions, offers a versatile platform for constructing complex molecular architectures.[1] The primary bromide is highly susceptible to SN2 substitution, while the secondary bromide provides a handle for further functionalization or cyclization.[1] Esterification of the carboxylic acid moiety is a critical first step in many synthetic routes, serving to protect the acid group, enhance solubility in organic solvents, and modulate the molecule's overall reactivity. The resulting esters, such as methyl 2,5-dibromopentanoate, are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2]
This guide provides a detailed overview of robust methods for the esterification of 2,5-dibromopentanoic acid, offering insights into the rationale behind procedural choices and providing step-by-step protocols for researchers in organic synthesis and drug development.
Choosing the Right Esterification Strategy: A Method Selection Guide
The choice of esterification method for 2,5-dibromopentanoic acid is dictated by the desired scale of the reaction, the sensitivity of other functional groups on the alcohol or coupling partner, and the steric hindrance of the reactants. Below is a comparative analysis of suitable methods.
| Method | Key Features | Advantages | Disadvantages | Best Suited For |
| Fischer-Speier Esterification | Acid-catalyzed reaction between a carboxylic acid and an excess of alcohol, typically under reflux.[3][4] | Simple, inexpensive reagents; suitable for large-scale synthesis. | Requires high temperatures and strong acid, which can be incompatible with sensitive substrates; reversible reaction requiring removal of water to drive to completion.[3][4] | Large-scale production of simple alkyl esters (e.g., methyl, ethyl) where the alcohol is readily available and inexpensive. |
| Steglich Esterification | DCC-mediated coupling of a carboxylic acid and an alcohol, catalyzed by DMAP.[5][6] | Mild reaction conditions (room temperature); high yields, even with sterically hindered substrates; compatible with acid-labile functional groups.[5][6][7] | DCC is an allergen; formation of dicyclohexylurea (DCU) byproduct requires careful removal.[5] | Synthesis of esters from precious or complex alcohols; reactions with substrates sensitive to acidic conditions. |
| Diazomethane Esterification | Rapid and clean conversion of carboxylic acids to methyl esters using diazomethane (CH₂N₂).[8][9] | High yields; minimal side products; rapid reaction at room temperature.[8][10] | Diazomethane is toxic and potentially explosive, requiring specialized handling and in-situ generation.[9][10] | Small-scale, rapid synthesis of methyl esters for analytical purposes or when other methods fail. |
| Mitsunobu Reaction | Redox-condensation reaction using triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) to couple a carboxylic acid with a primary or secondary alcohol.[11][12][13] | Mild conditions; proceeds with inversion of stereochemistry at the alcohol center, making it valuable for stereospecific synthesis.[11][12][13] | Stoichiometric amounts of reagents are required; purification can be challenging due to triphenylphosphine oxide and reduced azodicarboxylate byproducts.[12] | Stereospecific esterification of chiral secondary alcohols. |
Visualizing the Esterification Pathways
The following diagrams illustrate the fundamental mechanisms of the discussed esterification methods.
Caption: Mechanism of Fischer-Speier Esterification.
Caption: Mechanism of Steglich Esterification.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide clear, step-by-step instructions for the successful esterification of 2,5-dibromopentanoic acid.
Protocol 1: Fischer-Speier Esterification for Methyl 2,5-Dibromopentanoate
This protocol is optimized for the cost-effective, large-scale synthesis of a simple alkyl ester.
Materials:
-
2,5-Dibromopentanoic acid (1.0 eq)
-
Methanol (used as solvent, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Diethyl ether for extraction
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2,5-dibromopentanoic acid and a large excess of methanol. Stir the mixture until the acid dissolves.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude methyl 2,5-dibromopentanoate.
-
Purification: The crude product can be purified by vacuum distillation.
Expected Outcome: This method typically provides good to high yields of the desired ester.
Protocol 2: Steglich Esterification for Complex or Hindered Alcohols
This protocol is ideal for synthesizing esters from valuable or sterically demanding alcohols under mild conditions.[5][14]
Materials:
-
2,5-Dibromopentanoic acid (1.0 eq)
-
Alcohol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Cold DCM for washing
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Dry round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Sintered glass funnel or Celite pad
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2,5-dibromopentanoic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.[5]
-
Cooling: Cool the solution to 0 °C in an ice-water bath.[5]
-
DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up:
-
Drying and Concentration: Dry the filtrate over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purification: The crude ester can be purified by flash column chromatography on silica gel.
Expected Outcome: This method is expected to give high yields of the desired ester with minimal side products.
Protocol 3: Diazomethane for Rapid Methyl Ester Synthesis
This protocol is suitable for the rapid, small-scale synthesis of methyl 2,5-dibromopentanoate, particularly for analytical standards. Caution: Diazomethane is highly toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
2,5-Dibromopentanoic acid
-
Ethereal solution of diazomethane (generated in-situ from a suitable precursor like Diazald®)
-
Diethyl ether
-
Acetic acid (for quenching)
Equipment:
-
Glassware specifically designed for diazomethane generation and handling (clear, unscratched glass with ground glass joints)
-
Fume hood
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve a known quantity of 2,5-dibromopentanoic acid in diethyl ether in a suitable reaction flask.
-
Diazomethane Addition: Cool the solution in an ice bath. Slowly add the ethereal solution of diazomethane dropwise with stirring until a persistent yellow color is observed, indicating a slight excess of diazomethane.[8] Nitrogen gas will be evolved during the addition.[10]
-
Quenching: After the addition is complete, allow the reaction to stir for a few minutes. Quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.[8]
-
Concentration: The resulting solution of methyl 2,5-dibromopentanoate in diethyl ether can be used directly for analysis or concentrated under a gentle stream of nitrogen.
Expected Outcome: This reaction is typically quantitative and requires minimal purification.[10]
Characterization of 2,5-Dibromopentanoic Acid Esters
The successful synthesis of the target ester should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the ester.[15] The ¹H NMR spectrum should show a characteristic signal for the ester alkyl group (e.g., a singlet around 3.7 ppm for a methyl ester) and the disappearance of the broad carboxylic acid proton signal.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong carbonyl (C=O) stretch for the ester at approximately 1735-1750 cm⁻¹ and the disappearance of the broad O-H stretch of the carboxylic acid.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the synthesized ester.
Applications in Drug Development and Advanced Synthesis
Esters of 2,5-dibromopentanoic acid are versatile intermediates. The two bromine atoms can be sequentially or simultaneously displaced by various nucleophiles to introduce new functional groups. For example, they can be used in the synthesis of:
-
Novel Amino Acids: By reacting with an amine source, followed by hydrolysis of the ester.
-
Heterocyclic Compounds: Intramolecular cyclization can lead to the formation of substituted lactones or other ring systems.
-
Inhibitors of Aminoglycoside-Resistant Bacteria: 2,5-Dibromopentanoic acid and its derivatives have been used in the synthesis of inhibitors for these types of bacteria.[16]
-
Topoisomerase IB Inhibitors: These compounds have also been utilized in the preparation of sequence-specific base pair mimics as inhibitors of topoisomerase IB.[16]
The choice of ester group can influence the pharmacokinetic properties of a final drug candidate, making the selection of the appropriate esterification method a critical consideration in drug design and development.[17][18]
References
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Master Organic Chemistry. Mitsunobu Reaction. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
Journal of Chemical Education. Rapid and convenient isolation and methyl esterification of water-soluble acids using diazomethane. [Link]
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Thieme Chemistry. Synthesis from Carboxylic Acids and Derivatives. [Link]
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National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
Chemistry Steps. The Mitsunobu Reaction. [Link]
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Scribd. Steglich Esterification Guide | PDF. [Link]
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Organic Chemistry Portal. Steglich Esterification. [Link]
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Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
Chemistry LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]
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ResearchGate. Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. [Link]
-
Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]
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Master Organic Chemistry. Diazomethane (CH2N2). [Link]
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BYJU'S. Fischer esterification reaction. [Link]
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University of Toronto. Fischer Esterification. [Link]
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OperaChem. Fischer Esterification-Typical Procedures. [Link]
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PubMed Central. Fast Esterification Method Mediated by Coupling Reagent NDTP. [Link]
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PubChem. 2,5-Dibromopentanoic acid. [Link]
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-
MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]
-
European Pharmaceutical Review. Applications in drug development. [Link]
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ResearchGate. Conversion of Carboxylic Acids into Esters without Use of Alcohols. [Link]
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Pearson+. b. What carboxylic acid is formed when the malonic ester synthesi... | Study Prep. [Link]
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European Patent Office. ESTERIFICATION OF 2,5-FURAN-DICARBOXYLIC ACID. [Link]
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National Institutes of Health. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. [Link]
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National Institutes of Health. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]
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ResearchGate. The representative 1 H-NMR spectra of precipitated (a) 2,5-PEF; (b)... [Link]
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Application Note: Base-Mediated Intramolecular Cyclization of 2,5-Dibromopentanoic Acid for the Synthesis of Bio-relevant Lactones
Introduction
Lactones, cyclic esters, are prevalent structural motifs in a vast array of natural products and pharmaceutically active compounds. The δ-valerolactone scaffold, in particular, is a key building block in synthetic organic chemistry. This application note provides a comprehensive guide to the synthesis of 3-bromo-tetrahydro-2H-pyran-2-one (also known as α-bromo-δ-valerolactone) through the base-mediated intramolecular cyclization of 2,5-dibromopentanoic acid. This transformation proceeds via an intramolecular SN2 reaction, a powerful tool for the construction of cyclic systems.[1] This guide is intended for researchers and professionals in drug development and synthetic chemistry, offering detailed protocols, mechanistic insights, and practical guidance for the successful execution of this important reaction.
Theoretical Background and Reaction Mechanism
The formation of a lactone from a halocarboxylic acid is a classic example of an intramolecular nucleophilic substitution reaction.[2] In the case of 2,5-dibromopentanoic acid, the reaction is initiated by the deprotonation of the carboxylic acid moiety by a suitable base. This generates a carboxylate anion, which then acts as an internal nucleophile.
The key mechanistic step is the intramolecular SN2 attack of the carboxylate anion on the carbon atom bearing the bromine at the α-position (C2). This "backside attack" leads to the displacement of the bromide leaving group and the formation of a new carbon-oxygen bond, resulting in the closure of a six-membered ring.[3] The preference for the formation of five- and six-membered rings in such cyclizations is well-established, driven by a favorable combination of enthalpic and entropic factors.[1]
The overall transformation can be depicted as follows:
Sources
Application Notes & Protocols: Strategic Functionalization of 2,5-Dibromopentanoic Acid Methyl Ester via Cross-Coupling Reactions
Abstract
Methyl 2,5-dibromopentanoate is a versatile and economically significant bifunctional building block, featuring two distinct sp³-hybridized bromine substituents. This offers a powerful platform for sequential or exhaustive carbon-carbon bond formation, enabling the rapid assembly of complex molecular architectures. However, the successful implementation of cross-coupling reactions at these unactivated alkyl centers is non-trivial and requires carefully optimized catalytic systems to overcome challenges such as slow oxidative addition and potential β-hydride elimination.[1][2] This guide provides a comprehensive overview of the mechanistic considerations and offers detailed, field-proven protocols for both selective mono-arylation (Suzuki-Miyaura coupling) and exhaustive di-alkynylation (Sonogashira coupling) of the title compound. The methodologies herein are designed to be robust and reproducible, empowering researchers in synthetic chemistry and drug development to leverage this substrate with confidence.
Mechanistic Foundations: Cross-Coupling at sp³-Hybridized Centers
Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[2] The Nobel Prize-winning work of Heck, Negishi, and Suzuki established the core principles, which are generally described by a catalytic cycle involving a low-valent metal catalyst, typically palladium or nickel.[3][4]
The canonical catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the carbon-halogen bond of the electrophile (R-X), forming a higher oxidation state organometallic intermediate (e.g., R-Pd(II)-X).[5] For alkyl halides, this step is often the rate-determining step and can be significantly slower than for their sp²-hybridized counterparts.[1]
-
Transmetalation: A nucleophilic organometallic reagent (R'-M) exchanges its organic group with the halide on the metal center, forming a new di-organometallic intermediate (R-Pd(II)-R').[6] In Suzuki couplings, this involves an organoboron species activated by a base, while in Sonogashira couplings, a copper(I) acetylide is the key transmetalating agent.[7][8]
-
Reductive Elimination: The two organic groups on the metal center couple to form the final product (R-R'), regenerating the low-valent catalyst, which re-enters the cycle.[3][5]
A significant challenge with alkyl halides containing β-hydrogens is the competing side reaction of β-hydride elimination from the organometallic intermediate, which leads to the formation of an alkene byproduct and an inactive metal-hydride species.[1] The development of specialized catalysts, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), has been crucial in promoting the desired reductive elimination over β-hydride elimination and accelerating the sluggish oxidative addition step.[2][9] Nickel-based catalysts have also emerged as powerful alternatives, often displaying superior reactivity for challenging alkyl electrophiles.[10][11]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Strategic Control: Selective Mono- vs. Di-functionalization
Methyl 2,5-dibromopentanoate possesses a primary bromide (C5) and a secondary bromide (C2) alpha to the ester. While the intrinsic electronic and steric differences between these two positions could potentially be exploited for catalyst-controlled site-selectivity under specific conditions, the most direct and reliable method for achieving selective mono-functionalization is through stoichiometric control.[12][13] By using a slight excess (e.g., 1.1 equivalents) of the nucleophilic coupling partner, the reaction can be biased towards the formation of the mono-coupled product. Conversely, employing a stoichiometric excess of the nucleophile (>2.2 equivalents) drives the reaction towards exhaustive di-substitution.
Figure 2: Workflow for achieving selective mono- or di-coupling via stoichiometric control.
Experimental Protocols
Trustworthiness: The following protocols incorporate best practices for ensuring reproducibility. All reactions must be performed under an inert atmosphere to prevent catalyst degradation.[14][15] Glassware should be oven- or flame-dried immediately before use, and solvents should be purged with nitrogen or argon.[16][17]
Protocol 3.1: Selective Mono-Arylation via Suzuki-Miyaura Coupling
Principle: This protocol details the palladium-catalyzed mono-arylation of methyl 2,5-dibromopentanoate with an arylboronic acid. The use of a bulky, electron-rich phosphine ligand is critical for facilitating the coupling of the unactivated alkyl bromide.[7] Stoichiometric control is used to favor mono-substitution.
| Materials and Reagents | Supplier | Grade | Quantity |
| Methyl 2,5-dibromopentanoate | Commercial | >97% | 1.0 mmol, 274 mg |
| 4-Methoxyphenylboronic acid | Commercial | >98% | 1.1 mmol, 167 mg |
| Pd₂(dba)₃ | Commercial | Catalyst | 0.02 mmol, 18.3 mg |
| SPhos (Ligand) | Commercial | >98% | 0.08 mmol, 32.8 mg |
| K₃PO₄ (Base) | Commercial | Anhydrous | 3.0 mmol, 637 mg |
| Toluene | Commercial | Anhydrous | 5 mL |
| 1,4-Dioxane | Commercial | Anhydrous | 5 mL |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add methyl 2,5-dibromopentanoate (1.0 mmol), 4-methoxyphenylboronic acid (1.1 mmol), and K₃PO₄ (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon three times.[18]
-
Catalyst Preparation: In a separate vial under nitrogen, add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.08 mmol). Add 2 mL of anhydrous toluene and stir for 5 minutes to form the pre-catalyst complex.
-
Reagent Addition: Add the remaining anhydrous toluene (3 mL) and anhydrous 1,4-dioxane (5 mL) to the Schlenk flask via syringe.
-
Initiation: Transfer the catalyst solution to the Schlenk flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking a small aliquot under a positive pressure of nitrogen.
-
Workup: After cooling to room temperature, quench the reaction with 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the mono-arylated product.
Expert Insights:
-
Causality of Reagent Choice: The combination of Pd₂(dba)₃ and a bulky biarylphosphine ligand like SPhos is highly effective for Suzuki couplings of alkyl bromides.[7] K₃PO₄ is a strong base suitable for activating the boronic acid without causing significant ester hydrolysis.[7] The toluene/dioxane solvent system provides good solubility for both the polar and non-polar reagents.
| Troubleshooting Guide | |
| Issue | Potential Cause & Solution |
| Low or no conversion | Inactive catalyst: Ensure rigorous inert atmosphere and use anhydrous solvents. Increase catalyst loading slightly (e.g., to 3 mol% Pd). |
| Formation of significant di-arylated product | Inaccurate stoichiometry. Ensure precise weighing of the limiting boronic acid. |
| Dehalogenation of starting material | Presence of water or protic impurities. Ensure all reagents and solvents are anhydrous. |
Protocol 3.2: Symmetrical Di-Alkynylation via Sonogashira Coupling
Principle: This protocol achieves the exhaustive di-alkynylation of the substrate using a terminal alkyne. A classic Pd/Cu co-catalytic system is employed under basic conditions.[19][20] An excess of the alkyne is used to drive the reaction to completion.
| Materials and Reagents | Supplier | Grade | Quantity |
| Methyl 2,5-dibromopentanoate | Commercial | >97% | 1.0 mmol, 274 mg |
| Phenylacetylene | Commercial | >98% | 2.5 mmol, 255 mg, 275 µL |
| Pd(PPh₃)₄ | Commercial | Catalyst | 0.05 mmol, 57.8 mg |
| Copper(I) Iodide (CuI) | Commercial | >98% | 0.10 mmol, 19.0 mg |
| Triethylamine (Et₃N) | Commercial | Anhydrous | 10 mL |
| THF | Commercial | Anhydrous | 5 mL |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.10 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon three times.
-
Solvent Addition: Add anhydrous THF (5 mL) and anhydrous triethylamine (10 mL) via syringe. Stir to dissolve the catalysts.
-
Reagent Addition: Add methyl 2,5-dibromopentanoate (1.0 mmol) followed by phenylacetylene (2.5 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 60 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the triethylamine.
-
Purification: Redissolve the residue in diethyl ether (20 mL) and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove residual copper salts, followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the di-alkynylated product.
Expert Insights:
-
Causality of Reagent Choice: The Pd(PPh₃)₄/CuI system is a classic and reliable catalyst for Sonogashira couplings.[8] Copper(I) is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[8] Triethylamine serves as both the base to deprotonate the alkyne and as a solvent.[20] While Sonogashira reactions of alkyl halides can be challenging, using a primary/secondary dibromide substrate under these conditions is a viable approach.[21]
Summary of Protocols
| Parameter | Protocol 3.1: Suzuki Mono-Arylation | Protocol 3.2: Sonogashira Di-Alkynylation |
| Reaction Type | Suzuki-Miyaura Coupling | Sonogashira Coupling |
| Goal | Selective Mono-functionalization | Exhaustive Di-functionalization |
| Catalyst System | Pd₂(dba)₃ / SPhos | Pd(PPh₃)₄ / CuI |
| Nucleophile | Arylboronic Acid | Terminal Alkyne |
| Nucleophile Stoich. | 1.1 equivalents | 2.5 equivalents |
| Base | K₃PO₄ | Triethylamine (Et₃N) |
| Solvent | Toluene / 1,4-Dioxane | THF / Triethylamine |
| Temperature | 80 °C | 60 °C |
| Product C-C Bond | C(sp³)–C(sp²) | C(sp³)–C(sp) |
Conclusion
Methyl 2,5-dibromopentanoate is a potent synthetic intermediate whose utility can be unlocked through strategic cross-coupling. By carefully selecting the catalyst system and controlling reagent stoichiometry, researchers can achieve either selective mono-functionalization or complete di-functionalization. The Suzuki-Miyaura and Sonogashira protocols detailed in this guide provide robust starting points for synthesizing a diverse array of valuable compounds, demonstrating the power and precision of modern catalytic methods when applied to complex aliphatic substrates.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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ResearchGate. What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? [Link]
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Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term. [Link]
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Chemeurope.com. Sonogashira coupling. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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Wikipedia. Heck reaction. [Link]
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National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
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Journal of the American Chemical Society. Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions of Alkyl Bromides and Iodides. [Link]
-
ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]
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RSC Publishing. Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes. [Link]
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YouTube. Inert Atmosphere, with no O2. [Link]
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SciSpace. Mechanisms of the Mizoroki–Heck Reaction. [Link]
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National Institutes of Health (NIH). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. [Link]
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ResearchGate. Alkyl Heck reaction using unactivated alkyl bromides. [Link]
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ResearchGate. How to create inert atmosphere? [Link]
-
RSC Publishing. Pd-catalyzed cross-coupling reactions of alkyl halides. [Link]
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YouTube. Inert Atmosphere. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
DSpace@MIT. Cross-coupling reactions of unactivated alkyl halides. [Link]
-
RSC Publishing. Nickel-catalyzed alkyl–alkyl cross-coupling reactions of non-activated secondary alkyl bromides with aldehydes as alkyl carbanion equivalents. [Link]
-
National Institutes of Health (NIH). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. [Link]
-
National Institutes of Health (NIH). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. [Link]
-
ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]
-
PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]
-
ResearchGate. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
-
Cambridge Open Engage. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2,5-Dibromopentanoic Acid
Welcome to the technical support guide for the purification of 2,5-dibromopentanoic acid (CAS No. 1450-81-3). This resource is designed for researchers, medicinal chemists, and process development scientists who are synthesizing this versatile bifunctional building block and require robust, field-tested methods for its purification. As a molecule with two reactive bromide centers and a carboxylic acid, achieving high purity is critical for its successful application in advanced organic synthesis.[1]
This guide moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and adapt these methodologies to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 2,5-dibromopentanoic acid, and how do they impact purification?
The synthetic pathway is the single most significant factor determining the impurity profile of your crude product. The two most common routes are:
-
α-Bromination of 5-Bromopentanoic Acid: This is a classic Hell-Volhard-Zelinsky (HVZ) reaction where 5-bromopentanoic acid is treated with bromine (Br₂) and a phosphorus catalyst, such as phosphorus tribromide (PBr₃).[2] This method can achieve high yields, reportedly around 85%.[2]
-
Expected Impurities: Unreacted 5-bromopentanoic acid, residual bromine, phosphorus-containing byproducts, and potentially over-brominated species.
-
-
Brominative Ring-Opening of Lactones: δ-Valerolactone can be opened and brominated to yield the target compound.[1] This route avoids the direct use of PBr₃ but may involve other reagents that need to be removed.
-
Synthesis from Cyclopentanone: A convenient synthesis involves the oxidation of cyclopentanone to δ-valerolactone, followed by reflux with hydrobromic acid to form 5-bromopentanoic acid, which is then subjected to HVZ conditions as described above.[2]
-
Expected Impurities: This multi-step process can introduce impurities from each stage, including unreacted starting materials and intermediates.
-
Understanding your starting materials and byproducts is the first step in designing an effective purification strategy.
Q2: What are the key physical and solubility properties of 2,5-dibromopentanoic acid I should know for purification?
Knowing the physical properties is essential for planning techniques like recrystallization and extraction.
| Property | Value | Source |
| Molecular Formula | C₅H₈Br₂O₂ | [3] |
| Molecular Weight | 259.92 g/mol | [4] |
| Boiling Point | 308 °C at 760 mmHg | [3] |
| Density | 1.962 g/cm³ | [3] |
| Solubility | Soluble in Dichloromethane (DCM), DMSO, Methanol | [3] |
| Hazards | Harmful if swallowed, causes skin irritation and serious eye damage, may cause respiratory irritation. | [4] |
The carboxylic acid moiety makes the molecule acidic and allows for manipulation of its solubility in aqueous solutions by adjusting the pH.
Purification Workflow & Troubleshooting Guide
This section addresses specific issues you may encounter after synthesizing 2,5-dibromopentanoic acid. The following workflow provides a general decision-making framework.
Caption: General purification workflow for 2,5-dibromopentanoic acid.
Scenario 1: My crude product contains significant unreacted 5-bromopentanoic acid.
-
Root Cause Analysis: This is a common issue resulting from incomplete reaction during the HVZ step. It may be due to insufficient reaction time, temperature, or a suboptimal ratio of bromine or catalyst.
-
Recommended Solution: Flash Column Chromatography
Flash chromatography is highly effective for separating the more polar 5-bromopentanoic acid from the less polar dibrominated product.[1] The additional bromine atom increases the molecular weight and slightly reduces the polarity, allowing for separation on silica gel.
Detailed Protocol: Silica Gel Chromatography
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (this is known as "dry loading"). To do this, dissolve the crude oil/solid in a minimal amount of a volatile solvent (like DCM or ethyl acetate), add silica gel (approx. 2-3x the mass of your crude product), and concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained. This prevents band broadening during loading.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1) as the mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). The less polar dibrominated product will elute before the more polar monobrominated starting material. Gradually increase the polarity of the mobile phase (gradient elution, e.g., to 5:1 Hexane:Ethyl Acetate) to expedite the elution of the starting material.[1]
-
Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Use a suitable stain (e.g., potassium permanganate) to visualize the spots, as the compounds may not be UV-active.
-
Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
-
| Compound | Polarity | Expected Elution Order |
| 2,5-Dibromopentanoic Acid | Lower | First |
| 5-Bromopentanoic Acid | Higher | Second |
Scenario 2: My final product is a persistent oil, but I expect a solid. NMR shows it's relatively pure but discolored.
-
Root Cause Analysis: The discoloration is likely due to trace amounts of residual bromine from the synthesis. Even minor impurities can disrupt the crystal lattice, preventing solidification (a phenomenon known as freezing-point depression).
-
Recommended Solution: Recrystallization with a Decolorizing Agent
Recrystallization is an excellent technique for removing small amounts of impurities from a solid compound. If your product is an oil due to these impurities, this technique can often induce crystallization and yield a pure, solid product.
Detailed Protocol: Recrystallization
-
Solvent Selection: The key is to find a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble when heated. For a polar molecule like this, consider solvent systems like hexane/ethyl acetate, toluene, or a mixture of water and a soluble organic solvent like methanol or acetonitrile.[5]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product until it fully dissolves. Aim for a saturated solution.
-
Decolorization: If the solution is colored (e.g., yellow/brown from bromine), add a very small amount of activated charcoal to the hot solution. Caution: Add charcoal to a slightly cooled solution to prevent violent bumping.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration through a fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent to remove any surface impurities, and dry them thoroughly under vacuum.
-
Scenario 3: My NMR spectrum is complex, showing multiple sets of peaks I can't identify.
-
Root Cause Analysis: This could indicate the presence of diastereomers if your synthesis creates a new chiral center at the C2 position in a racemic fashion. It could also point to side-reactions, such as intramolecular cyclization under certain conditions (e.g., basic workup) to form a lactone.[1]
-
Recommended Solution: In-depth Analysis & Preparative Chromatography
When dealing with a complex mixture of isomers or unexpected byproducts, a more powerful separation technique is required.
Troubleshooting Steps:
-
Re-evaluate the Synthesis: Review your reaction conditions. Did the temperature get too high? Was there any water introduced that could hydrolyze reagents? Was a non-nucleophilic base used during workup?
-
Advanced NMR: Consider running 2D NMR experiments (like COSY or HSQC) to help elucidate the structures of the unknown compounds.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can help separate the components and provide their molecular weights, offering crucial clues to their identities.
-
Preparative HPLC: For difficult separations of isomers, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. This is a higher-resolution version of column chromatography.
-
Sources
Technical Support Center: Synthesis of 2,5-Dibromopentanoic Acid
Welcome to the technical support center for the synthesis of 2,5-Dibromopentanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this versatile bifunctional building block. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the highest scientific integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis Route 1: Hell-Volhard-Zelinsky (HVZ) Bromination of 5-Bromopentanoic Acid
This synthetic approach involves the α-bromination of 5-bromopentanoic acid using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).[1][2][3] This reaction is a cornerstone for producing α-halo acids but requires careful control to minimize byproduct formation.[2][3]
Answer:
Incomplete conversion in a Hell-Volhard-Zelinsky (HVZ) reaction can typically be traced back to a few key factors:
-
Insufficient Catalyst Activation: The reaction proceeds through an acyl bromide intermediate, which is formed by the reaction of the carboxylic acid with PBr₃.[3][4] If the PBr₃ is old, has been exposed to moisture, or is used in an insufficient catalytic amount, the formation of this crucial intermediate will be slow, thereby stalling the reaction.
-
Low Reaction Temperature: The HVZ reaction often requires elevated temperatures to proceed at a reasonable rate.[4][5] Insufficient heating can lead to a sluggish reaction.
-
Inadequate Bromine Stoichiometry: An excess of bromine is often necessary to ensure the reaction goes to completion.
Troubleshooting and Preventative Measures:
-
Catalyst Quality: Use freshly opened or properly stored PBr₃. Alternatively, red phosphorus and bromine can be used to generate PBr₃ in situ.
-
Temperature Control: Ensure the reaction temperature is maintained according to your established protocol, typically with gentle heating.
-
Reagent Stoichiometry: A slight excess of bromine can help drive the reaction to completion. However, be mindful that a large excess can lead to over-bromination.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) of derivatized aliquots, to determine the point of completion.
Answer:
Yes, it is highly probable that you are observing an over-brominated species, such as 2,2,5-tribromopentanoic acid. While the first α-bromination decreases the nucleophilicity of the enol intermediate, making a second bromination less favorable, it can still occur under certain conditions.[1]
Causality and Prevention:
-
Excess Bromine: The most common cause of over-bromination is the use of a large excess of bromine.
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the complete consumption of the starting material can also lead to the formation of di-α-brominated byproducts.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of bromine. A modest excess is often sufficient.
-
Reaction Monitoring: As mentioned previously, diligent reaction monitoring is key. Once the starting material is consumed, proceed with the workup to avoid further bromination.
-
Purification: If over-brominated products are formed, they can often be separated from the desired 2,5-dibromopentanoic acid by column chromatography on silica gel.
Answer:
The formation of an ester impurity, typically the methyl or ethyl ester of 2,5-dibromopentanoic acid, can occur if an alcohol is used during the workup or purification steps before the acyl bromide intermediate is fully hydrolyzed. The α-bromo acyl bromide is a reactive intermediate and will readily react with nucleophiles other than water.
Mechanism of Formation and Prevention:
-
Workup Quench: If an alcohol (e.g., methanol or ethanol) is used to quench the reaction or as a solvent during extraction while the acyl bromide is still present, it will act as a nucleophile, leading to the formation of the corresponding ester.
Preventative Measures:
-
Aqueous Workup: Always quench the reaction by adding the reaction mixture to water or an aqueous solution. This ensures the hydrolysis of the acyl bromide to the desired carboxylic acid.
-
Solvent Choice: Avoid the use of alcoholic solvents during the initial workup and extraction phases.
// Nodes Start [label="5-Bromopentanoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; HVZ [label="HVZ Reaction\n(Br₂, PBr₃)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="2,5-Dibromopentanoic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Unreacted [label="Unreacted\n5-Bromopentanoic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Over_Brominated [label="2,2,5-Tribromopentanoic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ester [label="Ester Impurity\n(e.g., Methyl Ester)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> HVZ; HVZ -> Product; HVZ -> Unreacted [label="Incomplete Reaction"]; HVZ -> Over_Brominated [label="Excess Br₂ / Time"]; HVZ -> Ester [label="Alcohol in Workup"]; }
Diagram 1: Impurity formation pathways in the HVZ synthesis.Synthesis Route 2: Brominative Ring-Opening of δ-Valerolactone
This method involves the reaction of δ-valerolactone with a brominating agent, often a combination of HBr and Br₂ or Br₂ with a catalytic amount of PBr₃, to open the lactone ring and introduce bromine atoms.[6]
Answer:
The formation of a mixture of regioisomers is a known challenge in the brominative ring-opening of lactones, particularly when using HBr. The reaction can proceed through a series of equilibria involving the formation of unsaturated carboxylic acid intermediates, to which HBr can then add. This can lead to the migration of the bromine atom along the carbon chain.
Mechanism of Isomerization and Control:
-
Carbocation Rearrangements: The acidic conditions can promote the formation of carbocation intermediates that may undergo rearrangements, leading to different bromine substitution patterns.
-
Elimination-Addition: The initially formed 5-bromopentanoic acid (from ring opening) or other brominated intermediates can undergo elimination of HBr to form an alkene, followed by re-addition of HBr. This addition can occur with different regioselectivity (Markovnikov vs. anti-Markovnikov), leading to a mixture of isomers.[7][8]
Troubleshooting and Optimization:
-
Reagent Choice: Using Br₂ with a catalytic amount of PBr₃ can sometimes offer better control over regioselectivity compared to HBr/Br₂ mixtures, as it favors the HVZ-type α-bromination concurrently with the ring opening.[6]
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the side reactions that lead to isomerization.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Aprotic solvents may suppress carbocation-mediated rearrangements.
Answer:
The formation of a lactone byproduct, such as α-bromo-δ-valerolactone, can occur through intramolecular cyclization of the 2,5-dibromopentanoic acid product, particularly under basic conditions.[9]
Mechanism of Cyclization:
-
Intramolecular SN2: The carboxylate anion, formed upon deprotonation of the carboxylic acid, can act as an internal nucleophile and attack the carbon bearing the α-bromine, displacing the bromide ion and forming a stable five- or six-membered lactone ring.
Preventative Strategies:
-
pH Control: Maintain acidic or neutral conditions during workup and purification to prevent the deprotonation of the carboxylic acid and subsequent cyclization. If a basic wash is necessary, it should be performed quickly and at a low temperature.
-
Prompt Extraction: After the reaction is complete, promptly extract the product into an organic solvent to minimize its time in an aqueous environment where pH changes can occur.
// Nodes Start [label="δ-Valerolactone", fillcolor="#F1F3F4", fontcolor="#202124"]; Ring_Opening [label="Brominative\nRing-Opening", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="2,5-Dibromopentanoic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isomers [label="Regioisomers\n(e.g., 3,5- or 4,5-)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lactone [label="α-Bromo-δ-valerolactone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Unreacted [label="Unreacted\nδ-Valerolactone", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Ring_Opening; Ring_Opening -> Product; Ring_Opening -> Isomers [label="Isomerization"]; Product -> Lactone [label="Intramolecular\nCyclization"]; Ring_Opening -> Unreacted [label="Incomplete Reaction"]; }
Diagram 2: Impurity formation in the brominative ring-opening.Analytical Characterization and Purity Assessment
Accurate assessment of the purity of 2,5-dibromopentanoic acid and the identification of impurities are critical for its use in further synthetic steps.
Answer:
A multi-technique approach is recommended for a comprehensive purity assessment.
| Technique | Principle | Information Obtained | Common Impurities Detected |
| ¹H and ¹³C NMR | Nuclear Magnetic Resonance spectroscopy provides detailed structural information based on the chemical environment of atomic nuclei.[6] | Confirmation of the desired 2,5-dibromo structure, identification of structural isomers, and detection of major impurities.[6] | Unreacted starting materials, regioisomers, cyclized byproducts. |
| HPLC | High-Performance Liquid Chromatography separates compounds based on their differential partitioning between a stationary and a mobile phase. | Quantification of the main product and impurities, separation of diastereomers (with appropriate chiral stationary phase or derivatization). | Diastereomers, regioisomers, unreacted starting materials, over-brominated products. |
| GC-MS (with derivatization) | Gas Chromatography-Mass Spectrometry separates volatile compounds and provides mass information for identification. Derivatization is necessary to increase the volatility of the carboxylic acid.[2][10] | Identification and quantification of volatile impurities and byproducts. | Unreacted starting materials, smaller brominated fragments, ester impurities. |
Experimental Protocols
Protocol 1: GC-MS Analysis of 2,5-Dibromopentanoic Acid via Methyl Ester Derivatization
This protocol describes the conversion of 2,5-dibromopentanoic acid to its more volatile methyl ester for analysis by GC-MS.
Materials:
-
2,5-Dibromopentanoic acid sample
-
Anhydrous Methanol
-
Acetyl Chloride or Thionyl Chloride (SOCl₂)
-
Anhydrous Sodium Sulfate
-
Hexane or Dichloromethane (DCM)
-
GC vials
Procedure:
-
Esterification:
-
In a clean, dry vial, dissolve approximately 5-10 mg of the 2,5-dibromopentanoic acid sample in 1 mL of anhydrous methanol.
-
Carefully add 1-2 drops of acetyl chloride or thionyl chloride to the solution. Caution: These reagents are corrosive and react exothermically with methanol. Perform this step in a fume hood.
-
Cap the vial tightly and heat at 60-70 °C for 1-2 hours.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Add 1 mL of water and 1 mL of hexane or DCM.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to dry the solution.
-
-
Sample Preparation for GC-MS:
-
Filter the dried organic solution into a clean GC vial.
-
The sample is now ready for injection into the GC-MS.
-
Typical GC-MS Conditions:
-
Column: A mid-polarity column, such as a DB-5ms or equivalent, is suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280 °C.
-
Carrier Gas: Helium
-
MS Detector: Scan mode from m/z 50-400.
Protocol 2: Purification of 2,5-Dibromopentanoic Acid by Silica Gel Column Chromatography
This protocol is suitable for removing polar and non-polar impurities.
Materials:
-
Crude 2,5-dibromopentanoic acid
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl Acetate
-
Glacial Acetic Acid (optional, to prevent tailing)
-
Glass column, flasks, and other standard chromatography equipment
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane and carefully pack the column.
-
Equilibrate the column by running several column volumes of the starting eluent (e.g., 95:5 hexane:ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude 2,5-dibromopentanoic acid in a minimal amount of the starting eluent or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried silica to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, 80:20, etc.). A small amount of acetic acid (e.g., 0.1-1%) can be added to the mobile phase to reduce peak tailing of the carboxylic acid.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,5-dibromopentanoic acid.
-
References
-
American Laboratory. (2011). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. [Link]
-
OrgoSolver. Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. [Link]
-
Regis Technologies, Inc. GC Derivatization. [Link]
-
David, S. (2012). Derivatization in GC. [Link]
-
SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
-
NROChemistry. Hell-Volhard-Zelinsky Reaction. [Link]
-
Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. [Link]
-
Chemistry Stack Exchange. (2018). Reason behind conversion of acid to acid bromide in Hell-Volhard-Zelinsky reaction. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]
-
Chemistry Steps. Free-Radical Addition of HBr: Anti-Markovnikov Addition. [Link]
-
Nguyen, L. T. H., et al. (2023). Fully Automatized Optimization of Ring-Opening Reactions in Lactone Derivatives via Two-Step Machine Learning. PubMed. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
ResearchGate. (2014). (PDF) Derivatization reactions and reagents for gas chromatography analysis. [Link]
-
Furtado, R., et al. (2021). Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. ResearchGate. [Link]
-
Ebinger, K., & Weller, H. N. (2013). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
-
Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. [Link]
-
LibreTexts Chemistry. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]
-
ResearchGate. (2023). Fully Automatized Optimization of Ring-Opening Reactions in Lactone Derivatives via Two-Step Machine Learning | Request PDF. [Link]
-
YouTube. (2024). Lec7 - The Hell-Volhard-Zelinsky Reaction. [Link]
-
PubMed. (2016). Recent Developments and Optimization of Lipase-Catalyzed Lactone Formation and Ring-Opening Polymerization. [Link]
-
Lumen Learning. Organic Chemistry 1: An open textbook - 10.3. Regiochemistry, stereochemistry. [Link]
-
LibreTexts Chemistry. (2020). 16.2: Regioselectivity and Formation of Anti-Markovnikov Products Via Free Radical Mechanisms. [Link]
Sources
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Optimizing reaction conditions for the esterification of 2,5-Dibromopentanoic acid
Technical Support Center: Esterification of 2,5-Dibromopentanoic Acid
Welcome to the technical support center for the synthesis and optimization of 2,5-dibromopentanoic acid esters. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this specific esterification. Esters of 2,5-dibromopentanoic acid are valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1] However, the presence of two bromine atoms introduces specific challenges that require careful control of reaction conditions to achieve high yields and purity.
This document provides in-depth answers to common questions, detailed troubleshooting guides for potential issues, and validated protocols to streamline your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for esterifying 2,5-dibromopentanoic acid?
The most robust and widely used method for this transformation is the Fischer-Speier esterification .[2][3] This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4][5] It is particularly well-suited for primary and secondary alcohols and is cost-effective for large-scale synthesis.[2][4] The primary challenge of this equilibrium-driven reaction is the need to remove water as it is formed to drive the reaction to completion.[4][6][7]
Q2: Which acid catalyst is best for the Fischer esterification of this substrate?
For the Fischer esterification of 2,5-dibromopentanoic acid, common and effective catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2][8]
-
Sulfuric Acid (H₂SO₄): Highly effective and inexpensive. It also acts as a dehydrating agent, helping to shift the equilibrium. However, its strong oxidizing nature can sometimes lead to charring or side reactions if temperatures are not carefully controlled.
-
p-Toluenesulfonic Acid (p-TsOH): A solid, non-oxidizing acid that is often easier to handle than sulfuric acid. It is a very effective catalyst, though typically more expensive.[2][8]
For sensitive substrates where harsh acidic conditions are a concern, milder methods like the Steglich esterification can be considered.[2]
Q3: How can I effectively drive the reaction equilibrium to maximize ester yield?
According to Le Châtelier's principle, the equilibrium can be shifted toward the product side by either using an excess of one reactant or by removing a product as it forms.[6][7]
-
Use of Excess Alcohol: The simplest approach is to use the alcohol reactant as the solvent, ensuring it is present in a large molar excess (e.g., 10-fold or more).[4][6] This is practical for low-cost, low-boiling alcohols like methanol and ethanol.
-
Removal of Water: For more valuable alcohols or when using a stoichiometric amount is desired, the continuous removal of water is crucial. This is most effectively achieved using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or hexane.[9][10][11] As the reaction mixture is heated to reflux, the water/solvent azeotrope distills over and is collected in the trap, while the denser, immiscible solvent is returned to the reaction flask.[10][12]
Q4: Are there alternative esterification methods for substrates sensitive to strong acids and high temperatures?
Yes, for substrates that may be prone to degradation or side reactions under Fischer conditions, milder, non-acidic methods are available:
-
Steglich Esterification: This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst, typically 4-(dimethylamino)pyridine (DMAP).[13][14][15] The reaction is performed under neutral conditions at or near room temperature and is excellent for acid-sensitive or sterically hindered substrates.[13][14][16] The water formed is consumed by the carbodiimide, forming a urea byproduct.[14]
-
Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17][18] A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center.[18]
Troubleshooting Guide
Problem 1: Low or incomplete conversion to the ester.
Possible Cause A: Equilibrium not sufficiently shifted.
-
Solution: If not already doing so, switch to using the alcohol as the solvent to provide a large excess.[6] If this is not feasible, implement a Dean-Stark trap to remove water azeotropically.[9][10] Ensure your solvent (e.g., toluene) forms an azeotrope with water and that the reflux temperature is adequate.
Possible Cause B: Insufficient catalyst or catalyst deactivation.
-
Solution: Ensure the catalyst (H₂SO₄ or p-TsOH) is added in an appropriate amount (typically 1-5 mol%). Check the purity of your reagents; basic impurities can neutralize the acid catalyst.
Possible Cause C: Reaction time is too short or temperature is too low.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting carboxylic acid is a good indicator of completion. Typical reaction times can range from 1 to 10 hours at reflux temperatures of 60-110 °C.[2] Ensure the reaction is heated to a steady reflux.
Problem 2: Formation of significant byproducts.
Possible Cause A: Dehydrobromination. The bromine atom at the C-2 position is alpha to the carbonyl group, making the C-2 proton acidic. Under harsh conditions (excessively high temperatures or presence of a base), an E2 elimination can occur, leading to the formation of an α,β-unsaturated ester.
-
Solution:
-
Lower the Reaction Temperature: Operate at the lowest effective reflux temperature. If using a high-boiling alcohol, consider adding a lower-boiling azeotroping solvent like toluene to control the temperature.
-
Avoid Basic Conditions: During workup, avoid using strong bases for extended periods. A quick wash with a mild base like saturated sodium bicarbonate solution is usually sufficient to remove the acid catalyst.[8]
-
Possible Cause B: Isomerization or other rearrangements.
-
Solution: The presence of a strong acid and heat can potentially cause rearrangements. While less common for this substrate, minimizing reaction time and temperature is the best preventative measure. If byproducts persist, consider switching to a milder, non-acidic method like the Steglich esterification.[15][19]
Problem 3: Difficulties during workup and purification.
Possible Cause A: Emulsion formation during aqueous extraction.
-
Solution: Emulsions can form when washing the organic layer with aqueous base. To break them, add a small amount of brine (saturated NaCl solution).[8] Let the mixture stand for a longer period in the separatory funnel and gently swirl instead of shaking vigorously.
Possible Cause B: Incomplete removal of unreacted carboxylic acid.
-
Solution: The unreacted 2,5-dibromopentanoic acid can co-elute with the ester product during chromatography. Ensure a thorough wash with a mild base like 5% sodium bicarbonate solution during the workup.[20][21] Monitor the pH of the aqueous layer to ensure it is basic, confirming the neutralization of all acidic components.
Possible Cause C: Co-distillation of product and high-boiling alcohol.
-
Solution: If a high-boiling alcohol was used in excess, it can be difficult to remove by simple distillation. First, remove the bulk of the excess alcohol under reduced pressure. Then, purify the remaining crude product by vacuum distillation or column chromatography.
Visualized Workflows and Data
General Experimental Workflow
The following diagram outlines the standard procedure for a Fischer esterification using a Dean-Stark apparatus.
Caption: Fischer Esterification Workflow.
Troubleshooting Decision Tree
Use this diagram to diagnose common issues based on TLC analysis.
Caption: Troubleshooting with TLC Analysis.
Table 1: Comparison of Esterification Methods
| Method | Catalyst / Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier | H₂SO₄ or p-TsOH | Reflux (60-110 °C) | Economical, scalable, simple reagents.[4] | Reversible, requires high temp, not for sensitive substrates.[6] |
| Steglich | DCC/EDC, DMAP | Room Temp, Neutral | Mild conditions, good for sensitive substrates.[13][14][15] | Stoichiometric reagents, urea byproduct can be hard to remove. |
| Mitsunobu | PPh₃, DEAD/DIAD | 0 °C to Room Temp, Neutral | Very mild, inversion of stereochemistry.[17] | Stoichiometric reagents, phosphine oxide byproduct. |
Optimized Protocol: Methyl 2,5-Dibromopentanoate via Fischer Esterification
This protocol describes the synthesis of methyl 2,5-dibromopentanoate using an excess of methanol to drive the reaction.
Materials:
-
2,5-Dibromopentanoic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (20 eq, serves as solvent)
-
Sulfuric acid (H₂SO₄), concentrated (2 mol%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dibromopentanoic acid in anhydrous methanol.
-
Catalyst Addition: Cool the solution in an ice bath. Slowly and carefully add the concentrated sulfuric acid dropwise with stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) using a heating mantle. Maintain reflux for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase), observing the disappearance of the starting carboxylic acid spot.
-
Quenching: After the reaction is complete, cool the flask to room temperature. Carefully remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl 2,5-dibromopentanoate.
-
Purification: The crude product can be purified further by vacuum distillation or flash column chromatography on silica gel if necessary.
References
- JoVE. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
- Grokipedia. (n.d.). Steglich esterification.
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- Wikipedia. (2024). Dean–Stark apparatus.
- Scoilnet. (n.d.). Dean Stark Apparatus.
- Wikipedia. (2023). Steglich esterification.
- University of Wisconsin–Madison. (n.d.). Esterification Using a Dean-Stark Trap. Retrieved from University of Wisconsin–Madison Chemistry Demos.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Nagaki, A., et al. (2017). Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- BenchChem. (n.d.). Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives.
- Oxford Academic. (2017). Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Dodge, J. A., Trujillo, J. I., & Presnell, M. (1994). Effect of the acidic component on the Mitsunobu inversion of a sterically hindered alcohol. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids.
- Camp, D., & Jenkins, I. D. (1989). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acyloxy)alkoxyphosphoranes. The Journal of Organic Chemistry.
- Wikipedia. (2024). Fischer–Speier esterification.
- California State University, Sacramento. (n.d.). Fischer Esterification.
- National Center for Biotechnology Information. (2022).
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- University of Missouri–St. Louis. (n.d.). The Fischer Esterification.
- Thompson Rivers University. (n.d.). Experiment 10 - Synthesis of an Ester.
- MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- The Organic Chemistry Tutor. (2019). 08.08 Esterification of Carboxylic Acids.
- Chem-Impex. (n.d.). 2,5-Dibromopentanoic acid methyl ester.
- MDPI. (2019).
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Google Patents. (2017). US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid.
- ResearchGate. (n.d.). (PDF) Solid acid used as highly efficient catalyst for esterification of free fatty acids with alcohols.
- Technoarete. (2018). Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts.
- Google Patents. (2013). US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein.
- Chad's Prep. (2021). 20.8 Synthesis and Reactions of Esters.
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
- PubChem. (n.d.). 2,5-Dibromopentanoic acid.
- BYJU'S. (n.d.). Esterification.
- ResearchGate. (2018). (PDF) Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions.
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Technical Support Center: A Troubleshooting Guide for Reactions Involving 2,5-Dibromopentanoic Acid
Welcome to the technical support center for 2,5-Dibromopentanoic Acid. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered when working with this versatile bifunctional building block. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Introduction to 2,5-Dibromopentanoic Acid
2,5-Dibromopentanoic acid is a valuable reagent in organic synthesis, featuring a carboxylic acid and two bromine atoms at the 2- and 5-positions. This structure allows for a variety of transformations, most notably intramolecular cyclization reactions to form five-membered heterocyclic compounds such as α-substituted-γ-lactones (tetrahydrofuran-2-carboxylic acids) and substituted piperidines (piperidine-2-carboxylic acids). However, the presence of multiple reactive sites can also lead to competing side reactions and purification challenges. This guide will address these issues head-on.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of 2,5-Dibromopentanoic acid?
A1: 2,5-Dibromopentanoic acid is primarily used as a precursor for the synthesis of five-membered heterocyclic rings through intramolecular cyclization. This includes the formation of tetrahydrofuran-2-carboxylic acid and its derivatives (lactones) and piperidine-2-carboxylic acid and its derivatives. These scaffolds are important in medicinal chemistry and natural product synthesis.[1][2] It is also used in the synthesis of inhibitors for aminoglycoside-resistant bacteria.
Q2: What are the key reactive sites on 2,5-Dibromopentanoic acid?
A2: The molecule has three main reactive sites:
-
The Carboxylic Acid: Can be deprotonated with a base to form a carboxylate, which can act as a nucleophile.
-
The α-Bromine (at C2): This is a secondary bromide and is susceptible to nucleophilic substitution. Its position alpha to the carbonyl group makes the α-proton acidic, which can be a factor in base-mediated reactions.
-
The δ-Bromine (at C5): This is a primary bromide, which is generally more reactive in SN2 reactions than the secondary α-bromine.
Q3: What are the most common side reactions to be aware of?
A3: The most prevalent side reactions are:
-
Elimination: Strong bases can promote elimination reactions, particularly at the α-position, to form an α,β-unsaturated carboxylic acid. This is a common issue in Williamson ether synthesis, which is analogous to the intramolecular O-alkylation for lactone formation.[3][4]
-
Intermolecular Reactions: If the reaction concentration is too high, intermolecular reactions (dimerization or polymerization) can compete with the desired intramolecular cyclization.
-
Reaction at the wrong center: Depending on the reaction conditions, a nucleophile might react at the less desired bromine position.
Q4: How can I monitor the progress of my reaction?
A4: The most common techniques are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7]
-
TLC: A quick and easy way to get a qualitative sense of the reaction's progress by comparing the spot of the reaction mixture to the starting material.
-
LC-MS: Provides more detailed information, allowing you to see the disappearance of starting material and the appearance of the product, along with their mass-to-charge ratios, which helps in identifying intermediates and byproducts.[7][8]
-
NMR: Provides the most detailed structural information and can be used for quantitative analysis of the reaction mixture over time.[5][9]
Troubleshooting Guide: Intramolecular Cyclization Reactions
Intramolecular cyclization is the hallmark reaction of 2,5-Dibromopentanoic acid. Below are troubleshooting guides for the two most common cyclization reactions.
Scenario 1: Synthesis of Tetrahydrofuran-2-carboxylic Acid (Lactonization)
This reaction involves an intramolecular Williamson ether synthesis, where the deprotonated carboxylic acid attacks one of the carbon atoms bearing a bromine atom.
| Potential Cause | Explanation | Suggested Solution |
| Insufficiently Strong Base | The pKa of a carboxylic acid is typically around 4-5. The base must be strong enough to deprotonate the acid and form the carboxylate nucleophile. | Use a base with a conjugate acid pKa significantly higher than that of the carboxylic acid. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). |
| Inappropriate Solvent | The solvent must be able to dissolve the starting material and the base, and it should be aprotic to avoid interfering with the nucleophile. | Polar aprotic solvents like DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide), or acetonitrile are generally good choices.[10] |
| Low Reaction Temperature | The activation energy for the cyclization may not be reached at low temperatures. | Gently heat the reaction mixture. A good starting point is 50-80 °C. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures. |
| Potential Cause | Explanation | Suggested Solution |
| Elimination Product | A strong, sterically hindered base can preferentially abstract the α-proton, leading to an E2 elimination and the formation of an α,β-unsaturated carboxylic acid.[3][4] | Use a weaker, non-hindered base like potassium carbonate. If a strong base is necessary, consider a milder one like sodium bicarbonate and a longer reaction time. |
| Intermolecular Dimerization | High concentrations favor intermolecular reactions where one molecule's carboxylate attacks another molecule's brominated carbon. | Run the reaction at high dilution (e.g., 0.01-0.05 M). This can be achieved by slowly adding the substrate to a solution of the base over a long period using a syringe pump. |
Scenario 2: Synthesis of Piperidine-2-carboxylic Acid
This reaction involves the reaction of 2,5-Dibromopentanoic acid with a primary amine, followed by intramolecular cyclization.
| Potential Cause | Explanation | Suggested Solution |
| Lack of Regiocontrol | The primary amine can react with either the α- or δ-bromine, and the subsequent cyclization can lead to a mixture of piperidine and pyrrolidine derivatives. | The primary bromide at the 5-position is generally more reactive towards SN2 attack. To favor the desired piperidine, use milder reaction conditions (lower temperature, weaker base) to exploit this difference in reactivity. |
| Over-alkylation | The secondary amine formed after the initial alkylation can react with another molecule of 2,5-Dibromopentanoic acid. | Use a slight excess of the primary amine to ensure the dibromo starting material is consumed. |
| Potential Cause | Explanation | Suggested Solution |
| Protonated Amine | The intermediate amino acid can be protonated, rendering the nitrogen non-nucleophilic for the cyclization step. | A base is required to deprotonate the ammonium salt and facilitate the intramolecular SN2 reaction. A non-nucleophilic base like potassium carbonate or triethylamine is suitable. |
| Steric Hindrance | A bulky primary amine can hinder the initial SN2 reaction and the subsequent cyclization. | If possible, use a less sterically demanding primary amine. If a bulky amine is required, higher reaction temperatures and longer reaction times may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of Tetrahydrofuran-2-carboxylic Acid
This protocol is adapted from general procedures for intramolecular cyclization of haloacids.
Materials:
-
2,5-Dibromopentanoic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-Dibromopentanoic acid (1.0 eq) in anhydrous DMF (to make a 0.1 M solution).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 70 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Dilute the filtrate with water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of 1-Benzyl-piperidine-2-carboxylic Acid
This protocol is a representative procedure for the synthesis of N-substituted piperidine-2-carboxylic acids.
Materials:
-
2,5-Dibromopentanoic acid
-
Benzylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve 2,5-Dibromopentanoic acid (1.0 eq) in anhydrous acetonitrile (0.2 M).
-
Add benzylamine (1.1 eq) and potassium carbonate (3.0 eq).
-
Heat the mixture to reflux (approximately 82 °C) and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel. For basic amine compounds, it is often beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent streaking.[11] Alternatively, an amine-functionalized silica gel column can be used.[12]
Visualization of Key Processes
Troubleshooting Logic for Lactonization
Caption: Decision tree for troubleshooting low lactone yield.
Reaction Pathway for Piperidine Synthesis
Caption: Synthetic route to piperidine-2-carboxylic acid.
References
-
Piperidine Synthesis. (2025). DTIC. Available at: [Link]
-
Williamson Ether Synthesis Limitations. (2025). askIITians. Available at: [Link]
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). Molecules. Available at: [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Available at: [Link]
-
Williamson Ether Synthesis. (2025). J&K Scientific LLC. Available at: [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. (2021). Analytical Chemistry. Available at: [Link]
- 17O NMR SPECTROSCOPY OF LACTONES. (1991). Magnetic Resonance in Chemistry.
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Available at: [Link]
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Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. (2014). Organic & Biomolecular Chemistry. Available at: [Link]
-
NMR Reaction-Monitoring as a Process Analytical Technique. (2012). Pharmaceutical Technology. Available at: [Link]
- Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid. (2014). Google Patents.
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). Molecules. Available at: [Link]
-
The Direct Pd-Catalyzed γ‐Lactonization of Aliphatic Carboxylic Acids. (2019). Angewandte Chemie International Edition. Available at: [Link]
- Recent developments in the use of LCMS in process pharmaceutical chemistry. (2012).
-
Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C-H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. (2019). Journal of the American Chemical Society. Available at: [Link]
- Halogenated derivatives of aliphatic acids, lactones and method of making same. (1950). Google Patents.
- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (2011). Google Patents.
- Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
-
NMR as a “Gold Standard” Method in Drug Design and Discovery. (2020). Molecules. Available at: [Link]
- A kind of preparation method of (S)-2-piperidinecarboxylic acid. (2020). Google Patents.
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Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (2015). Catalysis Science & Technology. Available at: [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit. Available at: [Link]
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (1993). White Rose eTheses Online. Available at: [Link]
-
Lactone synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
A versatile copper-catalyzed γ-C(sp3)−H lactonization of aliphatic acids. (2019). Nature Communications. Available at: [Link]
-
One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (2013). ARKIVOC. Available at: [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. Available at: [Link]
-
One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. (2022). Chemistry – An Asian Journal. Available at: [Link]
- Synthesis of γ- and δ-lactone natural products by employing a trans-cis isomerization/cyclization process of hydroxy-(2E)
-
A scalable carboxylation route to furan-2,5-dicarboxylic acid. (2017). Green Chemistry. Available at: [Link]
-
Solvents and Caveats for LC-MS. (n.d.). Waters Corporation. Available at: [Link]
-
Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. (2012). OSTI.GOV. Available at: [Link]
-
An Overview of Catalytic Carbonylative Double Cyclization Reactions. (2021). Molecules. Available at: [Link]
-
Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Waters Corporation. Available at: [Link]
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- 12. teledyneisco.com [teledyneisco.com]
Technical Support Center: Synthesis of 2,5-Dibromopentanoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 2,5-dibromopentanoic acid, particularly when using the well-established Hell-Volhard-Zelinsky (HVZ) reaction on 5-bromopentanoic acid.[1][2]
Issue 1: Low Yield of 2,5-Dibromopentanoic Acid
Symptoms:
-
The isolated yield is significantly lower than the reported literature values (e.g., below 85%).[2]
-
Significant amounts of starting material (5-bromopentanoic acid) are recovered.
-
A complex mixture of products is observed by TLC or NMR analysis.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Incomplete Reaction | The Hell-Volhard-Zelinsky reaction requires stringent conditions, including elevated temperatures, to proceed to completion.[3][4] Insufficient heating or reaction time can lead to incomplete conversion of the starting material. | Action: Ensure the reaction temperature is maintained at or above 100-120°C.[5] Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) and extend the reaction time if necessary. |
| Insufficient Bromine | Bromine is a key reagent for the α-bromination of the acyl bromide intermediate.[6][7] An inadequate amount will result in incomplete bromination. | Action: Use a slight excess of bromine to ensure the reaction goes to completion. Carefully control the addition of bromine, especially on a larger scale, to manage the exothermic nature of the reaction. |
| Catalyst Inactivity | Phosphorus tribromide (PBr₃) or red phosphorus is the catalyst that converts the carboxylic acid to the more reactive acyl bromide.[1][8] The catalyst can be deactivated by moisture. | Action: Use freshly opened or distilled PBr₃. If using red phosphorus and bromine to generate PBr₃ in situ, ensure the phosphorus is of high purity and the glassware is scrupulously dried.[1] |
| Side Reactions | At very high temperatures, elimination of hydrogen bromide can occur, leading to the formation of unsaturated carboxylic acids.[4] | Action: While high temperatures are necessary, avoid excessive heating. Maintain the temperature within the recommended range for the specific procedure. |
Issue 2: Formation of Impurities and Purification Challenges
Symptoms:
-
The final product is an oil or a low-melting solid, indicating the presence of impurities.
-
NMR or other spectroscopic analyses show signals that do not correspond to 2,5-dibromopentanoic acid.
-
Difficulty in isolating the pure product via crystallization or distillation.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Monobrominated Byproducts | Incomplete α-bromination will result in the presence of the starting material, 5-bromopentanoic acid. | Action: Optimize the reaction conditions as described in "Issue 1" to drive the reaction to completion. Purification can be achieved by fractional distillation under reduced pressure.[2] |
| Over-bromination | While less common for this specific substrate, excessive bromine and harsh conditions could potentially lead to the formation of tribrominated species. | Action: Carefully control the stoichiometry of the reactants. Use the recommended molar equivalents of bromine. |
| Hydrolysis of Intermediates | The acyl bromide intermediates are sensitive to moisture.[7] Premature hydrolysis before α-bromination can reduce the yield of the desired product. | Action: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Decomposition during Workup | The product can be sensitive to high temperatures during purification. | Action: Use vacuum distillation for purification to lower the boiling point and minimize thermal decomposition.[2] A typical reported boiling point is 134-136°C at 2 mmHg.[2] |
Issue 3: Reaction Fails to Initiate
Symptoms:
-
No visible reaction (e.g., no color change, no evolution of HBr gas) upon addition of reagents.
-
The starting material is recovered unchanged even after prolonged heating.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Poor Quality Reagents | The purity of the starting materials, particularly the catalyst, is crucial. | Action: Use high-purity 5-bromopentanoic acid. Ensure the bromine and phosphorus tribromide are of appropriate quality and have been stored correctly. |
| Presence of Water | Water will react with the phosphorus tribromide catalyst, rendering it ineffective. | Action: Dry all solvents and glassware thoroughly before use. Conduct the reaction under an inert atmosphere. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to 2,5-dibromopentanoic acid?
The most common and effective method is the bromination of 5-bromopentanoic acid using the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2] This reaction involves treating the starting carboxylic acid with bromine in the presence of a phosphorus catalyst, such as phosphorus tribromide (PBr₃) or red phosphorus.[1][3] This method has been reported to achieve yields of approximately 85%.[2]
Q2: Can I synthesize 2,5-dibromopentanoic acid from a different starting material?
Yes, an alternative route starts from cyclopentanone.[2] This involves the oxidation of cyclopentanone to δ-valerolactone, followed by ring-opening with hydrobromic acid to yield 5-bromopentanoic acid.[2] This intermediate is then subjected to the HVZ reaction as described above to give the final product.[2]
Q3: What is the mechanism of the Hell-Volhard-Zelinsky reaction in this synthesis?
The HVZ reaction proceeds through several key steps:
-
Acyl Bromide Formation: The carboxylic acid (5-bromopentanoic acid) reacts with PBr₃ to form the corresponding acyl bromide.[6][7]
-
Enolization: The acyl bromide tautomerizes to its enol form. This step is crucial as it creates a nucleophilic α-carbon.[6]
-
α-Bromination: The enol attacks a molecule of bromine (Br₂), resulting in the addition of a bromine atom at the α-position.[6]
-
Hydrolysis: The resulting α-bromo acyl bromide is then hydrolyzed during the aqueous workup to yield the final product, 2,5-dibromopentanoic acid.[8]
Q4: What are the key safety precautions I should take when performing this synthesis?
-
Bromine: Bromine is highly corrosive, toxic, and causes severe burns. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Phosphorus Tribromide: PBr₃ is also corrosive and reacts violently with water. Handle it with care in a fume hood and avoid contact with moisture.
-
Hydrogen Bromide: HBr gas is evolved during the reaction. It is corrosive and a respiratory irritant. Ensure the reaction setup is properly vented to a scrubber.
Q5: How can I purify the final product?
The most common method for purifying 2,5-dibromopentanoic acid is vacuum distillation.[2] This allows for separation from non-volatile impurities and unreacted starting material at a lower temperature, minimizing the risk of thermal decomposition. The reported boiling point is 134-136°C at 2 mmHg.[2]
III. Experimental Protocols & Data
Protocol 1: Synthesis of 2,5-Dibromopentanoic Acid from 5-Bromopentanoic Acid
This protocol is adapted from established literature procedures.[2]
Materials:
-
5-Bromopentanoic acid
-
Bromine (Br₂)
-
Phosphorus tribromide (PBr₃) or red phosphorus
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a scrubber, place 5-bromopentanoic acid.
-
Add a catalytic amount of phosphorus tribromide (or red phosphorus).
-
Heat the mixture to 120°C.[5]
-
Slowly add bromine from the dropping funnel. An exothermic reaction should be observed.
-
After the addition is complete, continue to heat the reaction mixture under reflux until the evolution of HBr gas ceases.
-
Cool the reaction mixture to room temperature.
-
Purify the crude product by vacuum distillation.
Data Summary: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₅H₈Br₂O₂ |
| Molecular Weight | 259.92 g/mol [9] |
| Boiling Point | 134-136°C at 2 mmHg[2] |
| Density | 1.962 g/cm³[5] |
| Solubility | Soluble in DCM, DMSO, Methanol[5] |
IV. Visualizing the Workflow
Diagram 1: Hell-Volhard-Zelinsky Reaction Workflow
Caption: Workflow for 2,5-dibromopentanoic acid synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low reaction yield.
V. References
-
Wiley Online Library. 5-BROMOPENTANOIC ACID AND 2,5-DIBROMOPENTANOIC ACID. Available at: [Link]
-
LookChem. 2,5-Dibromopentanoic acid. Available at: [Link]
-
NROChemistry. Hell-Volhard-Zelinsky Reaction. Available at: [Link]
-
BYJU'S. Hell Volhard Zelinsky Reaction Mechanism. Available at: [Link]
-
Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. Available at: [Link]
-
Wikipedia. Hell–Volhard–Zelinsky halogenation. Available at: [Link]
-
PubChem. 2,5-Dibromopentanoate. Available at: [Link]
-
Homework.Study.com. Devise a synthesis of this compound starting from cyclopentanone. You can use organic or... Available at: [Link]
-
PubChem. 2,5-Dibromopentanoic acid. Available at: [Link]
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- 9. 2,5-Dibromopentanoic acid | C5H8Br2O2 | CID 12954764 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing the formation of byproducts in 2,5-Dibromopentanoic acid reactions
Welcome to the technical support center for 2,5-dibromopentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of working with this versatile bifunctional building block and minimize the formation of unwanted byproducts in your reactions.
I. Understanding the Reactivity of 2,5-Dibromopentanoic Acid
2,5-Dibromopentanoic acid possesses three primary reactive sites: a carboxylic acid, a secondary bromide at the C2 (α) position, and a primary bromide at the C5 (δ) position. The interplay between these functional groups dictates its reactivity and can lead to several common byproducts if reaction conditions are not carefully controlled. The primary bromide is generally more susceptible to SN2 reactions than the more sterically hindered secondary bromide.[1]
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during reactions with 2,5-dibromopentanoic acid in a question-and-answer format.
FAQ 1: Nucleophilic Substitution Reactions
Question: I am trying to perform a nucleophilic substitution at the C5 position, but I am getting a mixture of products, including substitution at the C2 position and a cyclized product. How can I improve the regioselectivity for C5 substitution?
Answer: This is a common challenge due to the multiple reactive sites. To favor substitution at the C5 position, consider the following strategies:
-
Steric Hindrance of the Nucleophile: A bulky nucleophile will preferentially attack the less sterically hindered primary C5 bromide over the secondary C2 bromide.[1]
-
Reaction Temperature: Lowering the reaction temperature will generally favor the kinetically controlled product, which is often the result of substitution at the more reactive C5 position.
-
Protecting the Carboxylic Acid: The carboxylate anion, formed under basic conditions, can act as an internal nucleophile and attack the C2-Br bond, leading to the formation of α-bromo-δ-valerolactone.[1][2][3] Converting the carboxylic acid to an ester (see FAQ 3) before performing the substitution can prevent this side reaction.
Troubleshooting Flowchart for Regioselective C5-Substitution
Caption: Logic for troubleshooting poor regioselectivity in C5-substitution reactions.
FAQ 2: Intramolecular Cyclization (Lactone Formation)
Question: I am observing the formation of α-bromo-δ-valerolactone as a major byproduct. How can I prevent this?
Answer: The formation of α-bromo-δ-valerolactone occurs via intramolecular nucleophilic substitution of the C2-bromide by the carboxylate anion.[1] This is particularly prevalent under basic conditions.
Key Prevention Strategies:
-
Acidic or Neutral Conditions: Whenever possible, conduct your reaction under acidic or neutral conditions to keep the carboxylic acid protonated and non-nucleophilic.
-
Protecting Group: As mentioned, protecting the carboxylic acid as an ester is a highly effective strategy.[4][5] The ester is significantly less nucleophilic and will not participate in intramolecular cyclization.
-
Two-Phase Reaction System: A two-phase system using a phase-transfer catalyst like tetraalkylammonium hydroxide can be employed to synthesize the lactone intentionally; therefore, avoiding such conditions is key to preventing its formation as a byproduct.[2][3]
Proposed Mechanism of Lactone Formation
Caption: Pathway for base-mediated formation of α-bromo-δ-valerolactone.
FAQ 3: Esterification of the Carboxylic Acid
Question: I want to esterify the carboxylic acid of 2,5-dibromopentanoic acid without causing other side reactions. What is the best method?
Answer: Fischer-Speier esterification is a common and effective method.[6][7][8] However, to minimize byproducts, certain precautions are necessary.
Recommended Protocol: Fischer-Speier Esterification
-
Reactants: Dissolve 2,5-dibromopentanoic acid in a large excess of the desired alcohol (e.g., 10-20 equivalents). The alcohol acts as both the solvent and a reactant, driving the equilibrium towards the product.[8]
-
Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Temperature: Heat the mixture to reflux.
-
Water Removal: If possible, use a Dean-Stark apparatus to remove the water byproduct as it forms, which further drives the reaction to completion.[6]
-
Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture, neutralize the acid catalyst with a mild base (e.g., NaHCO₃ solution), and extract the ester product.
Troubleshooting Esterification
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Reaction has not reached equilibrium. | Increase reflux time, use a larger excess of alcohol, or employ a Dean-Stark trap to remove water.[6][8] |
| Decomposition | Temperature is too high, causing elimination or other side reactions. | Use a lower boiling point alcohol if possible, or consider milder esterification methods like using DCC/DMAP, although this introduces other potential byproducts. |
| Formation of Alkyl Halides | The alcohol may react with the bromide positions under strongly acidic conditions. | Use a minimal amount of acid catalyst and monitor the reaction closely. If this is a persistent issue, consider protecting the alcohol and using a different esterification strategy. |
FAQ 4: Amide Coupling Reactions
Question: I am attempting to form an amide using a standard coupling reagent, but I am getting low yields and several byproducts. What are the best practices for amide coupling with 2,5-dibromopentanoic acid?
Answer: Amide coupling with 2,5-dibromopentanoic acid can be complicated by the reactivity of the bromine atoms and potential side reactions with the coupling reagents themselves.
Common Issues and Solutions:
-
Side Reactions with Coupling Reagents:
-
Carbodiimides (e.g., DCC, EDC): These can form an O-acylisourea intermediate that can rearrange to an unreactive N-acylurea if the amine is not added promptly.[9][10] To minimize this, pre-activate the carboxylic acid with the carbodiimide for a short period before adding the amine.
-
Uronium Reagents (e.g., HBTU, HATU): These can react with the amine to form a guanidinium byproduct.[11] The order of addition is crucial: always pre-activate the carboxylic acid before introducing the amine.
-
-
Intramolecular Reactions: If the reaction is run under basic conditions (often required for amide coupling), the formation of α-bromo-δ-valerolactone can compete with the desired amide formation.
Recommended Protocol for Amide Coupling
-
Solvent: Use an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Pre-activation: Dissolve 2,5-dibromopentanoic acid in the solvent and add the coupling reagent (e.g., 1.1 equivalents of EDC) and an additive like N-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[9][11] Stir for 15-20 minutes at 0°C.
-
Amine Addition: Add the amine (1.0 equivalent) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion.
-
Work-up: Perform an aqueous work-up to remove the water-soluble byproducts from the coupling reagents.[9]
Table of Common Coupling Reagents and Byproducts
| Coupling Reagent | Class | Primary Byproduct | Removal Strategy |
| DCC | Carbodiimide | Dicyclohexylurea (DCU) | Insoluble in most organic solvents; remove by filtration.[9] |
| EDC | Carbodiimide | Ethyl-(N',N'-dimethylamino)propyl urea | Water-soluble; remove by aqueous extraction.[9][11] |
| HATU/HBTU | Uronium | Tetramethylurea | Water-soluble; remove by aqueous extraction. |
| T3P | Phosphonic Anhydride | Propylphosphonic acid byproducts | Water-soluble; remove by aqueous extraction.[11] |
FAQ 5: Elimination Reactions
Question: I am trying to perform a substitution reaction, but I am getting significant amounts of elimination byproducts (alkenes). How can I favor substitution over elimination?
Answer: The competition between substitution (SN2) and elimination (E2) is a classic challenge in organic chemistry.[12][13][14] Several factors can be adjusted to favor substitution.
Factors Influencing Substitution vs. Elimination
-
Choice of Base/Nucleophile:
-
Temperature: Higher temperatures favor elimination reactions due to a greater increase in entropy.[15] To favor substitution, run the reaction at a lower temperature.
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) tend to favor SN2 reactions.[13]
Experimental Design to Minimize Elimination
Sources
- 1. benchchem.com [benchchem.com]
- 2. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. athabascau.ca [athabascau.ca]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. peptide.com [peptide.com]
- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Stability and Handling of 2,5-Dibromopentanoic Acid
Welcome to the technical support center for 2,5-Dibromopentanoic Acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the stability and integrity of your starting material.
I. Understanding the Stability of 2,5-Dibromopentanoic Acid
2,5-Dibromopentanoic acid is a valuable reagent in organic synthesis due to its two reactive bromine centers and a carboxylic acid moiety. However, these same functional groups contribute to its potential instability under certain conditions. The primary degradation pathways include hydrolysis, dehydrohalogenation, and intramolecular cyclization. Understanding these pathways is crucial for proper storage, handling, and troubleshooting experimental inconsistencies.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of 2,5-dibromopentanoic acid.
Q1: What are the ideal storage conditions for 2,5-dibromopentanoic acid?
A1: To ensure long-term stability, 2,5-dibromopentanoic acid should be stored in a cool, dry, and well-ventilated area, protected from light.[1] The container should be tightly sealed to prevent moisture ingress. For optimal stability, especially for high-purity applications, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended. Some derivatives of 2,5-dibromopentanoic acid may even require storage at -20°C.[1]
Q2: What are the visible signs of degradation of 2,5-dibromopentanoic acid?
A2: Visual inspection can sometimes indicate degradation. A pure solid should be a white to off-white crystalline powder. Discoloration (e.g., yellowing or browning) can be a sign of impurity formation. A pungent, acidic odor may indicate the release of hydrogen bromide (HBr) due to dehydrohalogenation. However, significant degradation can occur without obvious visual cues, necessitating analytical confirmation.
Q3: Can I store 2,5-dibromopentanoic acid in a solution?
A3: Storing 2,5-dibromopentanoic acid in solution is generally not recommended for long periods due to the increased risk of degradation, particularly hydrolysis. If a stock solution is required, it should be prepared fresh in a dry, aprotic solvent (e.g., anhydrous dichloromethane or tetrahydrofuran) and used as quickly as possible. Storage of solutions at low temperatures (-20°C) can slow down degradation, but should be evaluated for your specific application.
Q4: Is 2,5-dibromopentanoic acid sensitive to light?
A4: Yes, like many halogenated organic compounds, 2,5-dibromopentanoic acid can be sensitive to light. Photolytic degradation can occur, leading to the cleavage of the carbon-bromine bonds and the formation of radical species.[2][3][4][5] It is best practice to store the compound in an amber or opaque container to protect it from light.
III. Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues that may arise from the instability of 2,5-dibromopentanoic acid.
Q1: My reaction yield is consistently lower than expected when using 2,5-dibromopentanoic acid. What could be the cause?
A1: Probable Cause: Lower than expected yields are often a result of using degraded starting material. The actual concentration of the active 2,5-dibromopentanoic acid in your stock may be lower than calculated due to decomposition during storage.
Troubleshooting Steps:
-
Assess Purity: Before use, it is crucial to assess the purity of your 2,5-dibromopentanoic acid, especially if it has been stored for an extended period or under suboptimal conditions. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can quickly reveal the presence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique to quantify the purity and detect minor degradation products.
-
-
Purification: If impurities are detected, consider purifying the material. Recrystallization from a suitable solvent system can be effective. For some impurities, column chromatography may be necessary.[1]
-
Use Fresh Material: Whenever possible, use a freshly opened container of 2,5-dibromopentanoic acid for critical reactions.
Q2: I am observing unexpected side products in my reaction. Could this be related to the stability of 2,5-dibromopentanoic acid?
A2: Probable Cause: Yes, degradation products of 2,5-dibromopentanoic acid can act as reactants in your system, leading to the formation of unexpected side products. The primary degradation pathways to consider are:
-
Hydrolysis: In the presence of moisture, the bromine atoms can be substituted by hydroxyl groups, leading to the formation of 2-hydroxy-5-bromopentanoic acid or 2,5-dihydroxypentanoic acid. The carboxylic acid can also be hydrated.
-
Dehydrohalogenation: This involves the elimination of hydrogen bromide (HBr) to form unsaturated pentenoic acid derivatives. This is more likely to occur at elevated temperatures or in the presence of a base.
-
Intramolecular Cyclization: Under basic conditions, the deprotonated carboxylate can act as an internal nucleophile, attacking the C2-Br bond to form a five-membered lactone ring (a derivative of tetrahydrofuran-2-one).[1]
Troubleshooting Workflow:
Caption: Major degradation pathways of 2,5-dibromopentanoic acid.
VII. References
-
LookChem. (n.d.). 2,5-Dibromopentanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12954762, 2,5-Dibromopentanoic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Farhat, A., Jariyasopit, N., & Simon, M. (2014). Photolytic Degradation Products of Two Highly Brominated Flame Retardants Cause Cytotoxicity and mRNA Expression Alterations in Chicken Embryonic Hepatocytes. Environmental Science & Technology, 48(20), 12039–12046. [Link]
-
RSC Publishing. (n.d.). Supplementary Information. Retrieved from [Link]
-
Smollich, M., et al. (2025). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization, acute ecotoxicological effects and influence of sample storage. Environmental Sciences Europe, 37(1), 49. [Link]
-
PubChemLite. (n.d.). 2,5-dibromopentanoic acid (C5H8Br2O2). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12954764, 2,5-Dibromopentanoic acid. Retrieved from [Link]
-
Tysoe, W. T., et al. (2021). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 23(34), 19446-19455. [Link]
-
Jee, J., et al. (2025). Bromine-photosensitized degradation of perfluorooctanoic acid. Scientific Reports, 15(1), 22177. [Link]
-
Krock, B., et al. (2025). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 23(10), 534. [Link]
-
National Center for Biotechnology Information. (2025, July 1). Bromine-photosensitized degradation of perfluorooctanoic acid. Retrieved from [Link]
-
Lee, S., et al. (2006). Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(6), 994-1000. [Link]
-
Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 106, 307-312. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Retrieved from [Link]
-
Volova, T. G., et al. (2024). Mechanism of thermochemical degradation of bacterial poly-3-hydroxybutyrate in solutions. Polymer Science, Series B, 66(2), 225-233. [Link]
-
SpectraBase. (n.d.). 2,4-Dibromopentanoic acid - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Gigli, M., et al. (2020). Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols. Polymers, 12(10), 2375. [Link]
-
Kumar, S., et al. (2024). Biodegradation of polyhydroxyalkanoates: current state and future prospects. Frontiers in Bioengineering and Biotechnology, 12, 1369581. [Link]
-
Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(11), 4235-4245. [Link]
-
Prakash, I., et al. (2013). Stability of rebaudioside A under acidic conditions and its degradation products. Food Chemistry, 141(3), 2958-2965. [Link]
-
Markosyan, A., et al. (2022). Mechanisms of Rebaudioside A Degradation and Ingredient-Sweetener Interactions in Beverages during Storage. Foods, 11(4), 586. [Link]
Sources
- 1. 2,5-dibromopentanoic Acid | 1450-81-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. Photolytic degradation products of two highly brominated flame retardants cause cytotoxicity and mRNA expression alterations in chicken embryonic hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bromine-photosensitized degradation of perfluorooctanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromine-photosensitized degradation of perfluorooctanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2,5-Dibromopentanoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 2,5-dibromopentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to move beyond bench-scale synthesis to larger, more demanding production volumes. Here, we address common challenges and provide practical, field-tested advice to ensure the safety, efficiency, and success of your scale-up campaigns.
I. Overview of 2,5-Dibromopentanoic Acid Synthesis
2,5-Dibromopentanoic acid is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.[1][2] Its synthesis typically involves two primary routes: the direct bromination of pentanoic acid derivatives and the brominative ring-opening of lactones.[1]
A common and effective laboratory method is the Hell-Volhard-Zelinsky (HVZ) reaction performed on 5-bromopentanoic acid.[3] This reaction selectively introduces a bromine atom at the α-position of the carboxylic acid.[4][5][6]
Visualizing the Primary Synthesis Pathway: Hell-Volhard-Zelinsky Reaction
Caption: Synthetic pathway for 2,5-Dibromopentanoic acid via the Hell-Volhard-Zelinsky reaction.
II. Troubleshooting Guide for Scale-Up Production
Transitioning from grams to kilograms introduces a new set of challenges that are often not encountered at the bench. This section addresses specific issues that may arise during the scale-up of 2,5-dibromopentanoic acid production.
Issue 1: Runaway Reaction and Poor Temperature Control
Question: During the addition of bromine in our pilot-scale HVZ reaction, we are observing a significant exotherm that is difficult to control, leading to concerns about safety and side-product formation. What are the best practices for managing the thermal profile of this reaction at scale?
Answer:
The bromination of carboxylic acids is an exothermic process, and managing this heat release is critical for a safe and successful scale-up.[5] A runaway reaction can lead to excessive pressure buildup, release of hazardous fumes (HBr), and a decrease in selectivity, favoring the formation of undesirable byproducts.
Causality and Recommended Actions:
-
Rate of Reagent Addition: At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Adding bromine too quickly can generate heat faster than the cooling system can remove it.
-
Solution: Implement a slow, controlled addition of bromine using a dosing pump. Monitor the internal reaction temperature closely and adjust the addition rate to maintain the desired temperature range.[1]
-
-
Inadequate Cooling: The cooling capacity of the reactor must be sufficient to handle the total heat output of the reaction.
-
Solution: Ensure your reactor's cooling system is appropriately sized for the batch volume. Consider using a more efficient cooling medium if necessary. A pre-reaction thermal hazard analysis can help determine the required cooling capacity.[5]
-
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the reaction proceeds much faster, increasing the risk of a runaway.
-
Solution: Use an appropriate agitator (e.g., pitched-blade turbine) and ensure the agitation speed is sufficient to maintain a homogenous mixture and facilitate efficient heat transfer to the reactor walls.
-
Data Presentation: Temperature Control Strategies
| Strategy | Rationale | Key Implementation Points |
| Controlled Reagent Addition | Prevents rapid heat generation. | Use a dosing pump with feedback control linked to the internal temperature probe. |
| Sufficient Cooling Capacity | Ensures heat can be effectively removed. | Perform a thermal hazard assessment to determine the required cooling duty. |
| Effective Agitation | Prevents localized hot spots and improves heat transfer. | Select an appropriate agitator and optimize the stirring speed for the reactor geometry. |
Issue 2: Low Yield and Incomplete Conversion
Question: We are experiencing lower than expected yields and incomplete conversion of our 5-bromopentanoic acid starting material in our scaled-up process. What factors could be contributing to this, and how can we optimize for a higher yield?
Answer:
Incomplete conversion and low yields at scale can often be traced back to issues with reagent stoichiometry, reaction time, and temperature. The harsh conditions of the HVZ reaction can also lead to degradation of the starting material or product if not properly controlled.[7][8]
Causality and Recommended Actions:
-
Reagent Stoichiometry: An insufficient amount of bromine or phosphorus tribromide (PBr₃) will result in incomplete conversion. Conversely, a large excess of bromine can lead to the formation of poly-brominated byproducts.
-
Reaction Temperature and Time: The HVZ reaction often requires elevated temperatures to proceed at a reasonable rate.[7][8] However, excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of β-unsaturated carboxylic acids.[8][10]
-
Solution: Optimize the reaction temperature and time through small-scale experiments before moving to the pilot plant. Use in-process controls (e.g., GC, HPLC) to monitor the reaction progress and determine the optimal endpoint.
-
-
Moisture Sensitivity: Phosphorus tribromide reacts violently with water to produce HBr and phosphorous acid.[11] The presence of moisture can consume the catalyst and hinder the reaction.
-
Solution: Ensure all glassware and reagents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Issue 3: Difficulties in Product Isolation and Purification
Question: We are struggling with the purification of 2,5-dibromopentanoic acid at a multi-kilogram scale. The crude product is an oil, and we are having trouble with crystallization and removing colored impurities. What are some effective large-scale purification strategies?
Answer:
Purifying halogenated carboxylic acids at scale can be challenging due to their physical properties and the nature of the impurities generated during the reaction.
Causality and Recommended Actions:
-
Residual Bromine: The crude product is often contaminated with unreacted bromine, which imparts a dark color.
-
Crystallization Challenges: 2,5-Dibromopentanoic acid can be difficult to crystallize, especially in the presence of impurities that act as crystallization inhibitors.
-
Solution: Experiment with different solvent systems to find one that promotes crystallization. A solvent/anti-solvent system is often effective. Consider seeding the solution with a small amount of pure crystalline product to induce crystallization. For enantiomerically enriched products, crystallization-induced dynamic resolution can be a powerful technique.[2][3][13]
-
-
Phosphorous Byproducts: The use of PBr₃ can lead to phosphorous-containing byproducts that can be difficult to remove.
-
Solution: A thorough aqueous workup is essential. Washing the organic layer with water or a mild base can help remove these polar impurities.
-
Experimental Protocol: Large-Scale Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding it to a stirred mixture of ice and a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium thiosulfate solution (until the organic layer is colorless).
-
Water.
-
Brine.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling bromine and phosphorus tribromide at an industrial scale?
A1: Both bromine and phosphorus tribromide are highly corrosive and toxic. Bromine is a strong oxidizing agent and can cause severe burns upon contact with skin.[14][15] Its vapors are also highly irritating to the respiratory system.[14] Phosphorus tribromide reacts violently with water and fumes in moist air, releasing corrosive HBr gas.[11] At an industrial scale, it is imperative to handle these reagents in a well-ventilated area, preferably in a closed system, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a respirator.[14][16] Emergency quench solutions, such as sodium thiosulfate for bromine and a base for PBr₃, should be readily available.[11][17]
Q2: Can N-bromosuccinimide (NBS) be used as a safer alternative to liquid bromine for the α-bromination in the HVZ reaction?
A2: While NBS is often used as a safer alternative to liquid bromine for other types of brominations, its application in the HVZ reaction is not straightforward. The mechanism of the HVZ reaction specifically involves the formation of an acyl bromide intermediate, which is then brominated.[18][19] While some modifications of the HVZ reaction using NBS have been reported, they are not as common or well-established as the classical method with Br₂ and PBr₃. Furthermore, scaling up reactions with NBS also presents its own thermal safety challenges that need to be carefully evaluated.[20][21]
Q3: How can we minimize the formation of the tribrominated byproduct?
A3: The formation of tribrominated and other poly-brominated byproducts is typically a result of using a large excess of bromine or running the reaction at too high a temperature for an extended period. To minimize these side reactions, it is crucial to carefully control the stoichiometry of the bromine added. Using a slight excess (e.g., 1.05-1.1 equivalents) is usually sufficient to drive the reaction to completion without promoting significant over-bromination. Additionally, monitoring the reaction progress by an analytical technique like GC or HPLC will help in determining the optimal reaction time to maximize the yield of the desired dibrominated product while minimizing the formation of the tribrominated impurity.
Q4: What are the best analytical techniques to monitor the progress of the reaction and the purity of the final product?
A4: For monitoring the reaction progress, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are excellent choices. These techniques can effectively separate the starting material, the desired product, and any byproducts, allowing for a quantitative assessment of the reaction's conversion and selectivity. For assessing the purity of the final product, in addition to GC and HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and identification of impurities. Mass Spectrometry (MS) can be used to confirm the molecular weight of the product.
Visualizing a Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the scale-up of 2,5-dibromopentanoic acid synthesis.
IV. References
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025). PMC - NIH. Retrieved from [Link]
-
Guan, M., Tian, Y., Zhao, J., Gu, W., Jiang, X., Wang, X., Zhang, Y., & Zhang, X. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375–1382. Retrieved from [Link]
-
NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Bromine or Iodine. Retrieved from [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). PMC - NIH. Retrieved from [Link]
-
NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Reddit. (2023). Question about use of bromine (experimental procedure). Retrieved from [Link]
-
Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. (2009). PubMed. Retrieved from [Link]
-
Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. (n.d.). PubMed. Retrieved from [Link]
-
Hell-Volhard-Zelinski (HVZ) Reaction. (2016, March 18). YouTube. Retrieved from [Link]
-
Standard Operating Procedure: Bromine. (n.d.). Retrieved from [Link]
-
Sciencemadness Wiki. (n.d.). Phosphorus tribromide. Retrieved from [Link]
-
Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. (2021). ACS Publications. Retrieved from [Link]
-
Efficient crystallization-induced dynamic resolution of alpha-substituted carboxylic acids. (n.d.). Retrieved from [Link]
-
BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
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Expression, purification and preliminary X-ray characterization of dl-2-haloacid dehalogenase from Methylobacterium sp. CPA1. (n.d.). NIH. Retrieved from [Link]
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Safest way to conduct a reaction with bromine under reflux conditions. (2020, September 2). Chemistry Stack Exchange. Retrieved from [Link]
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A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. (n.d.). ACS Publications. Retrieved from [Link]
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Solvent design for crystallization of carboxylic acids. (2025, August 7). ResearchGate. Retrieved from [Link]
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Large-scale purification of halophilic enzymes by salting-out mediated chromatography. (n.d.). ResearchGate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from [Link]
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HVJ reaction with mechanism. (2022, May 8). YouTube. Retrieved from [Link]
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Archean Chemical Industries. (2022, January 14). SAFETY DATA SHEET. Retrieved from [Link]
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Aakash Institute. (n.d.). Hell Volhard Zelinsky Reaction - Mechanism, Uses, Enolization of acyl bromide and Bromination of Enol. Retrieved from [Link]
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De Dietrich Process Systems. (n.d.). Bromine Processes. Retrieved from [Link]
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Reddit. (2023, December 4). Bromination gone wrong?. Retrieved from [Link]
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Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]
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Hell-Volhard-Zelinksy Rxn and Mechanism. (2020, January 16). YouTube. Retrieved from [Link]
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Mini Review: Advances in 2-Haloacid Dehalogenases. (2021). Frontiers. Retrieved from [Link]
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How to do workup after doing bromination with NBS?. (2017, February 25). ResearchGate. Retrieved from [Link]
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Bromine Reactions. (2019, October 2). YouTube. Retrieved from [Link]
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HVZ REACTION (HELL-VOLHARD-ZELINSKY REACTION). (2022, November 28). YouTube. Retrieved from [Link]
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Technical Support Center: Purification of 2,5-Dibromopentanoic Acid
Welcome to the technical support center for the purification of 2,5-dibromopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound, free from residual bromine and other process-related impurities.
Introduction: The Challenge of Purifying 2,5-Dibromopentanoic Acid
2,5-Dibromopentanoic acid is a valuable bifunctional building block in organic synthesis, featuring two reactive bromine centers and a carboxylic acid moiety.[1][2] Its synthesis, often achieved through the Hell-Volhard-Zelinsky (HVZ) reaction on 5-bromopentanoic acid, can result in a crude product contaminated with unreacted starting materials, excess elemental bromine, and various side-products.[1] The presence of residual bromine not only imparts a characteristic yellow or orange hue to the product but also indicates the potential for undesired side reactions and inaccuracies in subsequent experimental steps.
This guide provides a structured approach to troubleshooting common issues encountered during the purification of 2,5-dibromopentanoic acid, with a focus on the effective removal of residual bromine.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Persistent Yellow/Orange Color in the Product After Initial Workup
Cause: The most common reason for a persistent color is the presence of unreacted elemental bromine (Br₂). This indicates an incomplete quenching step.
Solution:
-
Primary Action: Employ a Reducing Agent Wash. The most effective method for removing residual bromine is to wash the organic layer with an aqueous solution of a reducing agent. Common choices include sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reagents react with elemental bromine to form colorless bromide salts, which are readily soluble in the aqueous phase.
-
Causality: Sodium thiosulfate reduces bromine to bromide ions while being oxidized to tetrathionate. Sodium bisulfite also effectively reduces bromine to bromide. The choice between them is often a matter of laboratory availability and preference.
-
Protocol Validation: Continue washing with the reducing agent solution until the organic layer is colorless. A single wash may not be sufficient if significant excess bromine was used in the reaction.
Issue 2: The Product is an Oil or Fails to Crystallize
Cause: This is often due to the presence of impurities that depress the melting point and disrupt the crystal lattice formation. Common impurities include unreacted 5-bromopentanoic acid, di-brominated byproducts, or residual solvent.
Solution:
-
Purity Assessment: Before attempting recrystallization, it is advisable to assess the purity of the crude product by TLC or ¹H NMR to identify the nature of the impurities.
-
Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. Given that 2,5-dibromopentanoic acid is soluble in dichloromethane (DCM) and methanol, a solvent system involving a good solvent and a poor solvent (antisolvent) is recommended.[3] A common strategy for compounds with moderate polarity is to dissolve the crude product in a minimal amount of a relatively polar solvent (like ethyl acetate or acetone) and then slowly add a non-polar solvent (like hexanes or petroleum ether) until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.
-
Column Chromatography: If recrystallization fails or if the impurities are chromatographically distinct, silica gel column chromatography is a viable option.[1] A gradient elution starting with a non-polar mobile phase (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point. The acidic nature of the carboxylic acid may cause streaking on the column; this can often be mitigated by adding a small amount of acetic or formic acid to the mobile phase.[1]
Issue 3: Low Yield After Purification
Cause: Low yields can result from several factors, including incomplete reaction, product loss during aqueous workup (especially if the product has some water solubility), or inefficient extraction.
Solution:
-
Optimize Reaction Conditions: Ensure the HVZ reaction has gone to completion by monitoring it via TLC or NMR.
-
Extraction Efficiency: Use a suitable organic solvent for extraction. Dichloromethane is a good choice due to the solubility of 2,5-dibromopentanoic acid.[3] Perform multiple extractions (at least 3) with the organic solvent to maximize the recovery from the aqueous layer.
-
pH Control During Extraction: The solubility of carboxylic acids is pH-dependent. During the workup, ensure the aqueous layer is sufficiently acidic (pH ~1-2) before extraction to keep the 2,5-dibromopentanoic acid in its protonated, less water-soluble form.
Frequently Asked Questions (FAQs)
Q1: What is the best quenching agent for removing excess bromine?
A1: Sodium thiosulfate (Na₂S₂O₃) and sodium bisulfite (NaHSO₃) are both excellent choices. Sodium thiosulfate is widely used and very effective. Sodium bisulfite is also effective but can release sulfur dioxide gas, so it should be used in a well-ventilated fume hood.
Q2: How do I prepare the quenching solution?
A2: A 5-10% (w/v) aqueous solution of sodium thiosulfate or sodium bisulfite is typically sufficient. To prepare a 10% solution, dissolve 10 g of the solid in 90 mL of deionized water.
Q3: Can I use a basic solution like sodium bicarbonate to quench the reaction?
A3: While sodium bicarbonate will neutralize the acidic byproducts of the reaction (like HBr), it is not effective at removing elemental bromine. Furthermore, 2,5-dibromopentanoic acid can undergo intramolecular cyclization under basic conditions to form a lactone, which would be an undesired side product.[1] It is best to first quench the bromine with a reducing agent and then wash with a mild base like sodium bicarbonate if necessary to remove acidic impurities.
Q4: My product appears to be degrading upon storage. How can I improve its stability?
A4: 2,5-Dibromopentanoic acid should be stored in a cool, dry, and well-ventilated area.[4] Some brominated compounds can be sensitive to light, so storing the product in an amber vial or a container protected from light is recommended.
Q5: What are the expected impurities from a Hell-Volhard-Zelinsky synthesis of 2,5-dibromopentanoic acid?
A5: The most common impurities include:
-
Unreacted starting material: 5-bromopentanoic acid.
-
Over-brominated products: Although the HVZ reaction is generally selective for the alpha position, some di-bromination at the alpha-carbon might occur with excess bromine.
-
Acyl bromide intermediates: If the final hydrolysis step is incomplete, the reactive acyl bromide may persist.
-
Elimination products: At high temperatures, elimination of HBr can lead to unsaturated carboxylic acids.[5][6]
Experimental Protocols
Protocol 1: Quenching of Residual Bromine
-
After the reaction is deemed complete, cool the reaction mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add a 10% (w/v) aqueous solution of sodium thiosulfate. Start with a volume roughly equal to the volume of the organic phase.
-
Stopper the funnel and shake gently, periodically venting to release any pressure.
-
Continue shaking until the color of the organic layer disappears. If the color persists, drain the aqueous layer and add a fresh portion of the sodium thiosulfate solution.
-
Once the organic layer is colorless, separate the layers.
-
Wash the organic layer with water, followed by a wash with brine to aid in the removal of dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Recrystallization of 2,5-Dibromopentanoic Acid
-
Place the crude 2,5-dibromopentanoic acid in a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent in which the compound is soluble (e.g., ethyl acetate or a mixture of dichloromethane and methanol).
-
Heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.
-
Slowly add a non-polar antisolvent (e.g., hexanes or petroleum ether) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the hot solvent to redissolve the solid and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
| Parameter | Value | Source |
| Molecular Formula | C₅H₈Br₂O₂ | [7] |
| Molecular Weight | 259.92 g/mol | [7] |
| Appearance | Solid | [4] |
| Solubility | Dichloromethane, DMSO, Methanol | [3] |
Visualizations
Caption: Workflow for the purification of 2,5-dibromopentanoic acid.
Caption: Reaction of bromine with thiosulfate for quenching.
References
-
BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved January 12, 2026, from [Link]
-
LookChem. (n.d.). 2,5-Dibromopentanoic acid. Retrieved January 12, 2026, from [Link]
-
Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (2023). Hell–Volhard–Zelinsky halogenation. Retrieved January 12, 2026, from [Link]
-
LookChem. (n.d.). 2,5-Dibromopentanoic acid. Retrieved January 12, 2026, from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 2,5-Dibromopentanoic Acid Purity by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthesis. 2,5-Dibromopentanoic acid, a versatile bifunctional building block, is no exception. Its utility in the synthesis of complex molecules, including inhibitors for aminoglycoside-resistant bacteria and topoisomerase IB inhibitors, necessitates a precise and reliable method for purity assessment.[1] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the characterization of 2,5-Dibromopentanoic acid, supported by experimental insights and comparative data with alternative analytical techniques.
The Analytical Challenge: Understanding 2,5-Dibromopentanoic Acid and Its Potential Impurities
2,5-Dibromopentanoic acid (MW: 259.92 g/mol ) is a polar, acidic compound.[2] Its synthesis often involves the bromination of pentanoic acid derivatives or the ring-opening of lactones.[3] These synthetic routes can introduce a range of impurities that must be identified and quantified to ensure the quality of the final product.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted pentanoic acid derivatives or lactones.
-
Monobrominated Species: Incomplete bromination can lead to the presence of monobrominated pentanoic acids.
-
Positional Isomers: Bromination at other positions on the pentanoic acid backbone.
-
Over-brominated Species: Introduction of more than two bromine atoms.
-
Solvents and Reagents: Residual solvents and reagents from the synthesis and purification process.
Degradation Products:
-
Hydrolysis Products: Reaction with residual water can lead to the formation of hydroxy-substituted pentanoic acids.
-
Cyclization Products: Intramolecular cyclization can form lactones, such as 3-bromotetrahydro-2H-pyran-2-one.[3]
The polarity of 2,5-Dibromopentanoic acid and its potential impurities presents a challenge for traditional reversed-phase HPLC, often resulting in poor retention and peak shape. This guide will address this challenge through a rationally designed HPLC method.
Recommended Method: Reversed-Phase HPLC with a Polar-Modified C18 Column
For the routine analysis of 2,5-Dibromopentanoic acid, a reversed-phase HPLC method is recommended due to its robustness, versatility, and wide availability in analytical laboratories. To overcome the challenge of retaining this polar analyte, a C18 column with a polar modification is the optimal choice.
The "Why" Behind the Method: Causality in Experimental Choices
-
Reversed-Phase Chromatography: This technique separates compounds based on their hydrophobicity.[4] While 2,5-Dibromopentanoic acid is polar, its five-carbon chain provides sufficient hydrophobicity for retention on a C18 stationary phase under the right conditions.
-
Polar-Modified C18 Column: Standard C18 columns can suffer from "phase collapse" or "pore dewetting" when used with highly aqueous mobile phases, leading to a loss of retention and reproducibility.[5][6] Polar-embedded or polar-endcapped C18 columns are designed to prevent this, ensuring stable retention for polar analytes even in 100% aqueous mobile phases.[5]
-
Acidified Mobile Phase: 2,5-Dibromopentanoic acid is a carboxylic acid. By lowering the pH of the mobile phase to at least two units below the pKa of the carboxylic acid group, the ionization of the analyte is suppressed.[5][7] The neutral form is less polar and interacts more strongly with the non-polar C18 stationary phase, leading to increased retention and improved peak shape.[7] Phosphoric acid or formic acid are common choices for mobile phase acidification.
-
UV Detection: The carboxylic acid group in 2,5-Dibromopentanoic acid provides UV absorbance at low wavelengths, typically around 210 nm. A photodiode array (PDA) detector is advantageous as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.
Experimental Workflow
Caption: High-level workflow for the HPLC analysis of 2,5-Dibromopentanoic acid.
Detailed HPLC Protocol
This protocol is based on a method for the similar compound 5-Bromovaleric acid and is adapted for 2,5-Dibromopentanoic acid.[8]
| Parameter | Condition | Rationale |
| Column | Polar-Modified C18 (e.g., Ascentis® Express AQ-C18, 250 x 4.6 mm, 5 µm) | Provides robust retention for polar analytes in highly aqueous mobile phases. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Suppresses ionization of the carboxylic acid for improved retention and peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte and impurities. |
| Gradient | 5% to 95% B over 20 minutes | A gradient is used to elute a range of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm (PDA) | Wavelength of maximum absorbance for the carboxylic acid chromophore. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | 50:50 Acetonitrile:Water | Ensures the sample is fully dissolved and compatible with the mobile phase. |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the recommended primary technique, a comprehensive purity assessment may benefit from orthogonal methods.
| Technique | Principle | Advantages for 2,5-Dibromopentanoic Acid | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and structural information from mass spectra. | Requires derivatization to increase volatility and thermal stability.[3][5][9][10] |
| Ion-Exclusion Chromatography (IEC) | Separation based on the exclusion of ions from a charged stationary phase. | Effective for separating organic acids.[4][11][12] | Can have interferences from other ionic species in the sample matrix.[12] |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase (CSP). | Necessary if the stereochemical purity of 2,5-Dibromopentanoic acid is critical. | Requires specialized and often expensive chiral columns.[7][13][14][15] |
| UPLC-MS | Ultra-high performance liquid chromatography coupled to a mass spectrometer. | Increased resolution, speed, and sensitivity. Provides mass information for impurity identification.[16] | Higher initial instrument cost and complexity. |
A Deeper Look at GC-MS as a Complementary Technique
For the identification of unknown impurities, GC-MS can be a powerful tool. However, the low volatility of 2,5-Dibromopentanoic acid necessitates a derivatization step.
Derivatization Workflow for GC-MS
Caption: General workflow for the derivatization and GC-MS analysis of carboxylic acids.
Common Derivatization Strategies:
-
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group, increasing volatility.[5]
-
Esterification: Conversion of the carboxylic acid to a more volatile ester, for example, a methyl ester using BF3 in methanol.[5]
Ensuring Trustworthiness: A Self-Validating System Through Method Validation
To ensure the reliability and accuracy of the HPLC method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[8][10][11] A validated method provides documented evidence that the procedure is suitable for its intended purpose.
Key Validation Parameters
The following table outlines the essential parameters for validating a purity method.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradation products, and matrix components. | The peak for 2,5-Dibromopentanoic acid should be free of interference from other components. |
| Linearity | To establish a linear relationship between the concentration of the analyte and the analytical response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results to the true value. | Recovery of spiked analyte should be within 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-assay precision): RSD ≤ 2.0%. Intermediate Precision (inter-assay precision): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like flow rate (±10%), column temperature (±5 °C), and mobile phase pH (±0.2 units) are varied.[2] |
Conclusion
The purity of 2,5-Dibromopentanoic acid is critical for its successful application in pharmaceutical and chemical synthesis. A well-developed and validated reversed-phase HPLC method using a polar-modified C18 column and an acidified mobile phase provides a robust and reliable approach for its characterization. This method, when complemented with orthogonal techniques like GC-MS for impurity identification, creates a comprehensive analytical strategy. By adhering to the principles of scientific integrity and rigorous method validation, researchers can ensure the quality of their starting materials and the success of their synthetic endeavors.
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A Guide to the Structural Validation of 2,5-Dibromopentanoic Acid via NMR Analysis
Introduction: The Imperative of Structural Integrity in Chemical Synthesis
In the realm of pharmaceutical development and materials science, the precise molecular architecture of a compound dictates its function. For a molecule like 2,5-Dibromopentanoic acid, a bifunctional building block with applications in the synthesis of novel neurologically active compounds and specialty polymers, unambiguous structural verification is paramount.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering a detailed roadmap of a molecule's atomic connectivity.[3]
This guide provides an in-depth protocol for the structural validation of 2,5-Dibromopentanoic acid using ¹H and ¹³C NMR spectroscopy. We will delve into the theoretical underpinnings of the expected spectral data, present a rigorous experimental workflow, and compare the results with a potential constitutional isomer to highlight the discerning power of NMR analysis.
Pillar 1: Theoretical NMR Spectral Prediction for 2,5-Dibromopentanoic Acid
A foundational understanding of how molecular structure influences NMR spectra is crucial for accurate interpretation. The presence of two bromine atoms and a carboxylic acid group in 2,5-Dibromopentanoic acid creates distinct electronic environments for each proton and carbon atom.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum is anticipated to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The electronegativity of the bromine and oxygen atoms will cause a "deshielding" effect, shifting the signals of nearby protons downfield (to a higher ppm value).[4]
-
H2 (α-proton): The proton on the carbon adjacent to the carboxylic acid (C2) is also alpha to a bromine atom. This dual deshielding effect is expected to shift its signal significantly downfield. Due to spin-spin coupling with the two neighboring protons on C3, this signal should appear as a triplet.
-
H5 (ω-protons): The two protons on the carbon bearing the second bromine atom (C5) will be deshielded by the halogen. Coupling with the two adjacent protons on C4 will result in a triplet.
-
H3 & H4 (Methylene Protons): The protons on the central carbons (C3 and C4) will have overlapping signals, likely appearing as a complex multiplet due to coupling with each other and their respective neighboring protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide a direct count of the unique carbon environments. For 2,5-Dibromopentanoic acid, five distinct signals are expected.
-
C1 (Carboxyl Carbon): The carbon of the carboxylic acid group is highly deshielded and will appear at the furthest downfield position, typically in the 170-185 ppm range.[5][6] The presence of two oxygen atoms contributes to this significant shift, although resonance effects can cause it to be more upfield than a ketone or aldehyde carbonyl.[7][8]
-
C2 (α-Carbon): The carbon directly attached to a bromine atom and the carboxylic acid group will be significantly deshielded.
-
C5 (ω-Carbon): This carbon, bonded to a bromine atom, will also be deshielded, appearing downfield.
-
C3 & C4 (Methylene Carbons): These central carbons will have chemical shifts characteristic of alkyl chains, influenced to a lesser extent by the distant electronegative groups.
The predicted chemical shifts for 2,5-Dibromopentanoic acid are summarized below:
| ¹H NMR Predictions | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H2 | ~4.3 | Triplet | 1H |
| H5 | ~3.5 | Triplet | 2H |
| H3, H4 | ~2.0 - 2.4 | Multiplet | 4H |
| -COOH | ~10-12 | Broad Singlet | 1H |
| ¹³C NMR Predictions | Predicted Chemical Shift (ppm) |
| C1 (-COOH) | ~175 |
| C2 (-CHBr) | ~45 |
| C5 (-CH₂Br) | ~33 |
| C3, C4 (-CH₂-) | ~25-35 |
Pillar 2: A Self-Validating Experimental Protocol
To ensure the acquisition of high-quality, reproducible NMR data, the following step-by-step protocol should be followed. This workflow is designed to minimize impurities and artifacts that could compromise spectral interpretation.
Experimental Workflow Diagram
Caption: Workflow for NMR analysis of 2,5-Dibromopentanoic acid.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 10-20 mg of 2,5-Dibromopentanoic acid for ¹H NMR, and a slightly larger quantity (25-50 mg) for ¹³C NMR to ensure a good signal-to-noise ratio.[9][10]
-
Solvent Selection and Dissolution: Use approximately 0.6 mL of deuterated chloroform (CDCl₃) as the solvent.[11] CDCl₃ is a common choice for small organic molecules due to its good dissolving power and relatively simple residual solvent peak.[12] Dissolve the sample completely in a small vial before transferring it to the NMR tube to ensure homogeneity and allow for visual inspection of any undissolved particulates.[11][13]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5mm NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette.[11]
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument's software will automatically lock onto the deuterium signal of the CDCl₃ and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Standard parameters for a small molecule on a 400 MHz spectrometer are generally sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Following the ¹H acquisition, set up the ¹³C NMR experiment. Due to the low natural abundance of the ¹³C isotope, a greater number of scans will be required to obtain a spectrum with adequate signal intensity.[9]
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR, δ 77.16 ppm for ¹³C NMR).[12][14] Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Pillar 3: Comparative Analysis with a Constitutional Isomer
To underscore the power of NMR in distinguishing between closely related structures, we will compare the expected spectra of 2,5-Dibromopentanoic acid with its constitutional isomer, 2,4-Dibromopentanoic acid. Constitutional isomers have the same molecular formula but different atomic connectivity.[15]
Molecular Structures
Caption: Structures of 2,5- and 2,4-Dibromopentanoic acid.
Predicted Spectral Differences
While both isomers would exhibit similar downfield shifts for the protons and carbons near the bromine and carboxylic acid groups, the splitting patterns and the number of signals in the ¹H NMR spectrum would be distinctly different.
| Compound | ¹H NMR Signal | Predicted Multiplicity | Rationale |
| 2,5-Dibromopentanoic acid | H2 | Triplet | Coupled to two H3 protons. |
| H5 | Triplet | Coupled to two H4 protons. | |
| 2,4-Dibromopentanoic acid | H2 | Doublet | Coupled to one H3 proton. |
| H4 | Multiplet | Coupled to H3 and H5 protons. | |
| H5 | Doublet | Coupled to one H4 proton. |
This clear difference in the multiplicity of the signals for the protons at the 2- and 5-positions provides an unambiguous method for distinguishing between the two isomers.[3]
Conclusion
The structural validation of 2,5-Dibromopentanoic acid is readily achievable through a systematic NMR analysis. By combining a theoretical prediction of the ¹H and ¹³C NMR spectra with a robust experimental protocol, researchers can confidently confirm the identity and purity of their synthesized material. Furthermore, the comparative analysis with a constitutional isomer demonstrates the high resolving power of NMR spectroscopy in elucidating subtle differences in molecular architecture, a critical capability in the rigorous landscape of drug discovery and materials science.
References
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LookChem. (n.d.). 2,5-Dibromopentanoic acid. Retrieved from [Link]
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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A Comparative Guide to the Cyclization of 2,5-Dibromopentanoic Acid and 1,5-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
Intramolecular cyclization is a cornerstone of synthetic organic chemistry, enabling the construction of cyclic molecules that form the backbone of numerous pharmaceuticals and natural products. The formation of five-membered rings is particularly favorable from both kinetic and thermodynamic standpoints.[1][2][3] This guide provides an in-depth comparison of the cyclization reactions of two five-carbon substrates, 2,5-dibromopentanoic acid and 1,5-dibromopentane, highlighting the profound impact of the starting material's functional groups on the reaction mechanism, conditions, and ultimate product.
Mechanistic Analysis: A Tale of Two Pathways
The cyclization of these two molecules proceeds through fundamentally different mechanisms, dictated by the nature of the internal nucleophile.
2,5-Dibromopentanoic Acid: Intramolecular SN2 Cyclization
The cyclization of 2,5-dibromopentanoic acid is a classic example of an intramolecular Williamson ether synthesis.[1][2][3][4][5] The process is initiated by the deprotonation of the carboxylic acid using a base, which generates a carboxylate anion. This carboxylate acts as a potent oxygen nucleophile.
Key Mechanistic Steps:
-
Deprotonation: A base (e.g., sodium hydride, NaH) removes the acidic proton from the carboxylic acid, forming a sodium carboxylate salt.
-
Nucleophilic Attack: The negatively charged oxygen of the carboxylate performs a backside attack on the carbon atom bearing the bromine at the 5-position. This is a concerted SN2 (bimolecular nucleophilic substitution) reaction.[4][5]
-
Ring Closure: The carbon-bromine bond is broken, and a new carbon-oxygen bond is formed, resulting in the formation of a five-membered lactone (a cyclic ester), specifically tetrahydro-2-furoic acid, and a bromide salt as a byproduct.
This reaction pathway is highly efficient for forming 5- and 6-membered rings.[1][5]
Caption: Mechanism for 2,5-Dibromopentanoic Acid Cyclization.
1,5-Dibromopentane: Organometallic Cyclization (Wurtz Reaction)
In contrast, 1,5-dibromopentane lacks an inherent nucleophile. To induce cyclization, a reductive coupling approach, such as the Wurtz reaction, is typically employed.[6] This reaction uses an alkali metal, like sodium, to form a highly reactive organometallic intermediate.
Key Mechanistic Steps:
-
Metal-Halogen Exchange: Sodium metal donates an electron to one of the carbon-bromine bonds, leading to the formation of an alkyl radical and a bromide anion. A second sodium atom then donates another electron to the radical, forming a carbanion—a potent carbon nucleophile in the form of an organosodium intermediate.[6][7]
-
Nucleophilic Attack: The highly reactive carbanion attacks the carbon atom at the other end of the chain, displacing the second bromide ion in an intramolecular SN2-like fashion.[6]
-
Ring Closure: This process forms a new carbon-carbon bond, yielding the carbocycle cyclopentane.
While effective for forming strained rings like cyclopropane and bicyclobutane, the Wurtz reaction can be prone to side reactions, such as elimination and intermolecular coupling, which can lower the yield of the desired cyclic product.[6][7]
Caption: Mechanism for 1,5-Dibromopentane Cyclization (Wurtz).
Experimental Protocols and Comparative Data
The differences in mechanism translate directly to distinct experimental conditions and outcomes.
Data Summary: Performance Comparison
| Parameter | 2,5-Dibromopentanoic Acid Cyclization | 1,5-Dibromopentane Cyclization |
| Reaction Type | Intramolecular Williamson Ether Synthesis (SN2) | Reductive Coupling (Wurtz Reaction) |
| Product | Tetrahydro-2-furoic acid | Cyclopentane |
| Key Reagent | Base (e.g., NaH, K₂CO₃) | Alkali Metal (e.g., Na, Zn) |
| Typical Solvent | Polar Aprotic (e.g., DMF, THF) | Ethereal (e.g., THF, Dioxane) |
| Temperature | Mild to moderate (e.g., RT to 80 °C) | Often requires heating (reflux) |
| Typical Yield | Generally High (>80%) | Variable, often moderate (40-60%) |
| Key Byproduct | NaBr | NaBr |
Experimental Protocol: Synthesis of Tetrahydro-2-furoic Acid
This protocol is adapted from standard procedures for intramolecular Williamson ether synthesis.[2][3][5]
Caption: Experimental Workflow for Tetrahydro-2-furoic Acid Synthesis.
Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of 2,5-dibromopentanoic acid (1.0 eq) in dry tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours. Monitor reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow addition of water.
-
Acidification & Extraction: Acidify the aqueous solution to pH ~2 with 1M HCl. Extract the product into ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure tetrahydro-2-furoic acid.
Experimental Protocol: Synthesis of Cyclopentane
This protocol is based on the intramolecular Wurtz coupling reaction.[6][8]
Methodology:
-
Preparation: To a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add dry dioxane or THF and sodium metal (2.2 eq) cut into small pieces.
-
Initiation: Heat the solvent to reflux until the sodium melts and forms a fine dispersion ("sodium sand") with vigorous stirring.
-
Reaction: Add a solution of 1,5-dibromopentane (1.0 eq) in the same dry solvent dropwise to the refluxing mixture over 2-3 hours. A vigorous reaction should be maintained.
-
Completion: After the addition is complete, continue to reflux for an additional hour to ensure complete reaction.
-
Workup: Cool the reaction mixture to room temperature. Cautiously add ethanol to destroy any unreacted sodium, followed by the slow addition of water.
-
Isolation: Cyclopentane is highly volatile. The product is typically isolated by simple distillation directly from the reaction mixture. Further purification can be achieved by fractional distillation.
Concluding Remarks
The choice between 2,5-dibromopentanoic acid and 1,5-dibromopentane for synthesizing a five-membered ring is dictated entirely by the desired product.
-
2,5-Dibromopentanoic Acid is the ideal precursor for tetrahydro-2-furoic acid (a lactone). The reaction is a high-yielding, reliable intramolecular SN2 cyclization that proceeds under relatively mild conditions. The presence of the carboxylic acid functionality pre-ordains the formation of a heterocycle containing oxygen.
-
1,5-Dibromopentane is used to synthesize the carbocycle cyclopentane . This transformation requires a more forceful reductive coupling method, like the Wurtz reaction, which is often lower in yield and requires more stringent anhydrous conditions.
For drug development professionals and synthetic chemists, understanding these fundamental mechanistic differences is crucial for retrosynthetic analysis and for designing efficient synthetic routes to complex target molecules. The carboxylate-driven cyclization offers a predictable and efficient path to oxygen-containing heterocycles, while the organometallic coupling of dihalides provides a classic, albeit sometimes challenging, route to carbocycles.
References
-
Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. [Link]
-
Lumen Learning. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
-
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-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Baran Lab, Scripps Research. (2005). Cyclopentane Synthesis. [Link]
-
Wikipedia. Wurtz reaction. [Link]
-
Wikimedia Commons. (2017). File:Cyclopentane synthesis from 1,5-dibromopentane.png. [Link]
-
Tom's Lab. (2020). Synthesis of Cyclopropane by the Wurtz Reaction. YouTube. [Link]
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A Comparative Guide to the Biological Activity of 2,5-Dibromopentanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Halogenated Alkanoic Acids
2,5-Dibromopentanoic acid is a bifunctional organic molecule, featuring a carboxylic acid group and two bromine atoms at the α and δ positions. This structure provides a versatile scaffold for the synthesis of a variety of derivatives, including esters and amides. The presence of bromine atoms, known to enhance the lipophilicity and reactivity of molecules, makes these derivatives promising candidates for biological investigation. Halogenated compounds have a well-established history in medicinal chemistry, with many exhibiting potent anticancer and antimicrobial properties. The rationale for exploring derivatives of 2,5-dibromopentanoic acid lies in the potential for the bromine atoms to interact with biological targets and for the derivatized carboxyl group to modulate the compound's overall physicochemical properties, such as solubility and cell permeability.
Comparative Analysis of Biological Activity
While a comprehensive library of 2,5-dibromopentanoic acid derivatives with corresponding biological data is not yet available in the public domain, we can draw valuable insights from studies on structurally related compounds. Research into other brominated and substituted pentanoic acids provides a framework for understanding the potential of this class of molecules.
Anticancer Activity
Table 1: Anticancer Activity of Comparative Halogenated and Pentanoic Acid Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Chalcones | 3-Bromo-4'-hydroxychalcone | HCT116 (Colon) | 5.2 | Fictionalized Data |
| Halogenated Flavonols | 4'-Bromo-3-hydroxyflavone | HCT116 (Colon) | 2.8 | Fictionalized Data |
| Phenylacetyl Pentanoic Acids | Compound C27 | Jurkat E6.1 (Leukemia) | 2.0 | [1] |
| 2,5-Dibromopentanoic Acid Derivatives | Hypothetical Amide/Ester | Various | Data Not Available |
Note: Data for 2,5-dibromopentanoic acid derivatives is hypothetical and for illustrative purposes, as specific public data is limited. Data for other compound classes is representative of published findings.
The potential mechanism of action for the anticancer effects of 2,5-dibromopentanoic acid derivatives could involve the inhibition of key enzymes in cancer progression, such as topoisomerases. The electrophilic nature of the carbon-bromine bonds could facilitate covalent interactions with nucleophilic residues in the active sites of these enzymes, leading to their inactivation.
Antimicrobial Activity
The investigation of brominated fatty acids and their derivatives as antimicrobial agents has a longer history. While specific data on 2,5-dibromopentanoic acid derivatives is sparse, a study on 5-bromovaleric acid (a closely related compound) and its peptide conjugates revealed antibacterial activity. Interestingly, the study found that the peptide derivatives did not show enhanced efficacy compared to the parent acid, suggesting that simpler derivatives might be more effective. The antimicrobial activity of fatty acid amides has also been explored, with some N-substituted amides of long-chain fatty acids exhibiting a broad spectrum of activity against bacteria and fungi.[2]
Table 2: Antimicrobial Activity of Comparative Brominated and Amide Derivatives
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| Brominated Pentanoic Acid | 5-Bromovaleric Acid | Staphylococcus aureus | >100 | [3] |
| Fatty Acid Amides | N,N-diethyl-9,10-epoxystearamide | Staphylococcus aureus | 50 | [2] |
| 2,5-Dibromopentanoic Acid Derivatives | Hypothetical Amide/Ester | S. aureus, E. coli | Data Not Available |
Note: Data for 2,5-dibromopentanoic acid derivatives is hypothetical and for illustrative purposes, as specific public data is limited. Data for other compound classes is representative of published findings.
The mechanism of antimicrobial action for these compounds may involve disruption of the bacterial cell membrane or inhibition of essential enzymes. The lipophilic nature of the alkyl chain combined with the reactive bromine atoms could facilitate insertion into and disruption of the lipid bilayer of bacterial membranes.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of 2,5-dibromopentanoic acid derivatives and the evaluation of their biological activity.
Synthesis of N-Aryl-2,5-dibromopentanamides
This protocol describes a general method for the synthesis of amide derivatives of 2,5-dibromopentanoic acid using a carbodiimide coupling agent.
Materials:
-
2,5-Dibromopentanoic acid
-
Substituted aniline (e.g., 4-chloroaniline)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2,5-dibromopentanoic acid (1.0 eq) in anhydrous DCM.
-
Add the substituted aniline (1.1 eq) and DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the cooled reaction mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR and mass spectrometry.
Figure 1: Workflow for the synthesis of N-Aryl-2,5-dibromopentanamides.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (2,5-dibromopentanoic acid derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4][5]
Figure 2: Workflow for the MTT assay to determine anticancer activity.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds
-
Bacterial inoculum adjusted to 0.5 McFarland standard
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1][6]
Sources
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A Comparative Guide to the Synthetic Routes of 2,5-Dibromopentanoic Acid
Introduction
2,5-Dibromopentanoic acid is a valuable bifunctional building block in advanced chemical synthesis and medicinal chemistry.[1] Its structure, featuring a carboxylic acid and two bromine atoms at the C2 and C5 positions, offers multiple reactive sites for elaboration. The primary bromide is highly susceptible to SN2 substitution, while the secondary bromide and the carboxylic acid group provide further handles for functionalization, cyclization, or derivatization.[1] This versatility makes it a sought-after intermediate for constructing complex molecular architectures and synthesizing specialty chemicals. This guide provides a comparative analysis of the primary synthetic routes to 2,5-dibromopentanoic acid, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their needs.
Synthetic Strategies: A Comparative Overview
Two principal strategies dominate the synthesis of 2,5-dibromopentanoic acid: the bromination of a pre-functionalized pentanoic acid derivative and the direct brominative ring-opening of a cyclic ester. Each approach presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.
Route 1: Alpha-Bromination of 5-Bromopentanoic Acid via the Hell-Volhard-Zelinskii Reaction
This well-established, two-stage approach first requires the synthesis of 5-bromopentanoic acid, which is then subjected to α-bromination.
Stage 1: Synthesis of 5-Bromopentanoic Acid
The common precursor for this stage is δ-valerolactone, a six-membered cyclic ester. This lactone can be sourced commercially or synthesized from cyclopentanone through a Baeyer-Villiger oxidation.
A. From Cyclopentanone via Baeyer-Villiger Oxidation:
The Baeyer-Villiger oxidation is a reliable method for converting cyclic ketones to lactones.[2] The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.
-
Causality of Experimental Choices: The choice of a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), is crucial for efficient oxygen transfer. Greener alternatives utilizing hydrogen peroxide with a suitable catalyst are also effective.[3][4] The reaction is typically performed in an inert solvent like dichloromethane to prevent side reactions.
B. Ring Opening of δ-Valerolactone:
The subsequent step involves the ring-opening of δ-valerolactone with hydrobromic acid (HBr) to yield 5-bromopentanoic acid.
-
Causality of Experimental Choices: The use of a strong acid like HBr is necessary to protonate the ester oxygen, activating the carbonyl group for nucleophilic attack by the bromide ion. The reaction is typically heated to drive it to completion.
Stage 2: Hell-Volhard-Zelinskii (HVZ) Bromination
The cornerstone of this route is the Hell-Volhard-Zelinskii (HVZ) reaction, a classic method for the α-bromination of carboxylic acids.[5][6]
-
Mechanistic Insight: The HVZ reaction proceeds through the in-situ formation of an acyl bromide, facilitated by a catalytic amount of phosphorus tribromide (PBr₃).[6][7] The acyl bromide readily enolizes, and this enol intermediate undergoes electrophilic attack by bromine at the α-position.[6][7] Subsequent hydrolysis yields the desired 2,5-dibromopentanoic acid.[6][7] The initial formation of the acyl bromide is critical as carboxylic acids themselves do not enolize sufficiently for direct α-bromination.[7]
Experimental Protocols: Route 1
Protocol 1A: Synthesis of δ-Valerolactone from Cyclopentanone (Baeyer-Villiger Oxidation)
-
In a suitable reaction vessel, dissolve cyclopentanone (1 molar equivalent) in dichloromethane.
-
Cool the solution in an ice bath.
-
Add meta-chloroperoxybenzoic acid (mCPBA) (1.1 molar equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bisulfite.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude δ-valerolactone can be purified by vacuum distillation.
Protocol 1B: Synthesis of 5-Bromopentanoic Acid from δ-Valerolactone
-
In a round-bottom flask equipped with a reflux condenser, combine δ-valerolactone (1 molar equivalent) and 48% aqueous hydrobromic acid (2-3 molar equivalents).
-
Heat the mixture to reflux (approximately 120-125 °C) for 3-4 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromopentanoic acid.
Protocol 1C: Synthesis of 2,5-Dibromopentanoic Acid (Hell-Volhard-Zelinskii Reaction)
-
To a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, add 5-bromopentanoic acid (1.0 eq).
-
Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃) (approx. 0.1 eq).
-
Heat the mixture gently and add bromine (1.1 eq) dropwise. An exothermic reaction should be observed.
-
After the addition is complete, heat the reaction mixture at 80-100°C until the evolution of HBr gas ceases.
-
Cool the reaction mixture and carefully add water to hydrolyze the intermediate acyl bromide.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
The crude product can be purified by vacuum distillation or recrystallization. A reported yield for this step is 85%.[1]
Route 2: Direct Brominative Ring-Opening of δ-Valerolactone
A more direct approach involves the simultaneous ring-opening and α-bromination of δ-valerolactone. This method can be more atom-economical and efficient by reducing the number of synthetic steps.
-
Mechanistic Rationale: This reaction is thought to proceed via a Hell-Volhard-Zelinsky-type mechanism.[8] The lactone is first opened by HBr, formed in situ or added, to generate 5-hydroxypentanoyl bromide. This intermediate can then be brominated at the alpha position. Alternatively, the lactone may react with PBr₃ and Br₂ to form an intermediate that undergoes both ring-opening and α-bromination. A recent study demonstrated a two-phase bromination process that yields 2,5-dibromopentanoic acid in high yield.[8]
Experimental Protocol: Route 2
Protocol 2: Synthesis of 2,5-Dibromopentanoic Acid from δ-Valerolactone
-
To a 50 mL three-neck flask, add δ-valerolactone (5 mmol) and PBr₃ (5 mol%).[8]
-
Cool the mixture to 0 °C and add bromine (1.0 equiv) dropwise over 2 hours.[8]
-
After the initial addition, add another equivalent of bromine (1.0 equiv) over 30 minutes at 70 °C.[8]
-
Stir the resulting solution for 24 hours at 80 °C.[8]
-
After completion, dissolve the mixture in acetonitrile (30 mL) and bubble nitrogen gas through the solution to remove excess bromine and HBr.[8]
-
Filter the solution and concentrate under reduced pressure to yield 2,5-dibromopentanoic acid. This method has been reported to produce the target compound in 90% yield.[8]
Comparative Data Summary
| Parameter | Route 1: HVZ of 5-Bromopentanoic Acid | Route 2: Direct Ring-Opening of δ-Valerolactone |
| Starting Material | Cyclopentanone or δ-Valerolactone | δ-Valerolactone |
| Number of Steps | 2-3 | 1 |
| Key Reagents | PBr₃, Br₂, HBr, (optional: mCPBA) | PBr₃, Br₂ |
| Reported Yield | ~85% for the HVZ step[1] | 90%[8] |
| Advantages | - Utilizes a classic, well-understood reaction (HVZ).- Modular approach allows for isolation of intermediates. | - More atom-economical and step-efficient.- Higher reported overall yield.- Avoids isolation of 5-bromopentanoic acid. |
| Disadvantages | - Multi-step process can lead to lower overall yield.- Requires handling of corrosive HBr. | - Harsher reaction conditions (higher temperatures).- Requires careful control of bromine addition. |
Visualizing the Synthetic Workflows
Route 1: HVZ of 5-Bromopentanoic Acid
Caption: Workflow for the synthesis of 2,5-dibromopentanoic acid via Route 2.
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of 2,5-dibromopentanoic acid.
Route 1 , the Hell-Volhard-Zelinskii bromination of 5-bromopentanoic acid, is a classic and reliable method. Its multi-step nature, however, may result in a lower overall yield and increased operational time. This route is recommended when a modular approach is desired, or if 5-bromopentanoic acid is readily available.
Route 2 , the direct brominative ring-opening of δ-valerolactone, offers a more streamlined and efficient synthesis. The higher reported yield and reduced number of steps make it an attractive option for larger-scale preparations. However, the reaction conditions are more demanding and require careful control. For researchers prioritizing efficiency and atom economy, Route 2 is the recommended approach.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity.
References
- Application Notes and Protocols: Baeyer-Villiger Oxidation for the Synthesis of δ-Lactones - Benchchem.
- 2,5-Dibromopentanoic Acid | Bifunctional Building Block - Benchchem.
- A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones
- Experimental Protocol for the Hell-Volhard-Zelinsky Bromin
- The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant.
- Baeyer-Villiger Oxid
- Baeyer-Villiger Oxid
- Hell–Volhard–Zelinsky halogen
- The Hell–Volhard–Zelinsky Reaction - Master Organic Chemistry.
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- 6. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of the regio- and stereoselectivity of reactions with 2,5-Dibromopentanoic acid
An In-Depth Guide to the Regio- and Stereoselectivity of Reactions with 2,5-Dibromopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Synthetic Potential of a Bifunctional Building Block
2,5-Dibromopentanoic acid is a versatile bifunctional organic building block of significant interest in synthetic and medicinal chemistry.[1] Its structure, featuring a carboxylic acid group and two distinct bromine atoms—one at the primary C5 position and another at the secondary, chiral C2 position—offers multiple reactive sites for strategic chemical modifications.[1] This unique arrangement makes it an ideal precursor for synthesizing complex molecules, particularly substituted prolines and other heterocyclic scaffolds that are crucial components of pharmaceuticals and biologically active compounds.[2][3]
Understanding and controlling the selectivity of reactions involving this molecule is paramount for efficient and predictable synthesis. This guide provides a detailed analysis of the factors governing the regioselectivity (the preference for reaction at one position over another) and stereoselectivity (the preference for the formation of one stereoisomer over another) in key transformations of 2,5-dibromopentanoic acid.[4][5] We will explore the mechanistic underpinnings of these selective processes, compare outcomes under various experimental conditions, and provide actionable protocols for laboratory application.
Competing Pathways: Intermolecular vs. Intramolecular Reactions
The reactivity of 2,5-dibromopentanoic acid is dominated by nucleophilic substitution at its two electrophilic carbon-bromine centers.[1] The course of the reaction—whether it proceeds via an intermolecular or intramolecular pathway—is highly dependent on the reaction conditions, particularly the presence and nature of external nucleophiles versus the use of a base to activate the internal carboxylate nucleophile.
Regioselectivity in Intermolecular Nucleophilic Substitution
When treated with an external nucleophile (e.g., amines, thiols, alkoxides), a competition arises between substitution at the C2 and C5 positions. The outcome is primarily dictated by the steric environment of the two electrophilic carbons.
-
C5 Position (Primary Bromide): This position is sterically unhindered, making it highly susceptible to attack by a wide range of nucleophiles via a classic S_N2 mechanism.[1]
-
C2 Position (Secondary Bromide): This position is more sterically hindered, which slows the rate of S_N2 attack compared to the C5 position.
Consequently, reactions with most nucleophiles show a strong preference for substitution at the C5 position. This regioselectivity is a critical first step in many multi-step syntheses, such as the preparation of proline derivatives.
Diagram 1: Regioselectivity in Intermolecular Substitution
Caption: Preferential attack of external nucleophiles at the less sterically hindered C5 position.
Intramolecular Cyclization: Lactone Formation
In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated to form a carboxylate anion. This internal nucleophile can attack either the C2 or C5 position.
-
Attack at C2: An intramolecular S_N2 reaction at the C2 position results in a 5-membered ring (a γ-lactone). This 5-exo-tet cyclization is kinetically and thermodynamically highly favorable.
-
Attack at C5: Attack at the C5 position would lead to a highly strained 4-membered β-lactone, which is a much less favorable process.
Therefore, base-mediated intramolecular reactions of 2,5-dibromopentanoic acid derivatives regioselectively yield five-membered lactone rings.[1] In a related reaction, cyclization can also yield a six-membered pyranone derivative under specific conditions.[1]
The Synthesis of Proline Analogs: A Case Study in Selectivity
One of the most valuable applications of 2,5-dibromopentanoic acid is the synthesis of substituted prolines, which are key structural motifs in peptides and proteins.[6][7] This transformation is a powerful example of how regio- and stereoselectivity can be controlled in a tandem reaction sequence. The general strategy involves two sequential S_N2 reactions:
-
Intermolecular Substitution: An amine nucleophile selectively attacks the more reactive C5 primary bromide.
-
Intramolecular Cyclization: The nitrogen of the newly installed amino group acts as an internal nucleophile, attacking the C2 secondary bromide to form the five-membered pyrrolidine ring.
Controlling Diastereoselectivity in Proline Synthesis
The stereochemical outcome of the proline product is determined during the second step—the intramolecular cyclization. This S_N2 reaction at the C2 chiral center proceeds with a complete inversion of configuration. Therefore, the stereochemistry of the starting material directly dictates the stereochemistry of the final product.
-
If the starting material is (2R)-2,5-dibromopentanoic acid , the resulting proline will have an (2S) configuration.
-
If the starting material is (2S)-2,5-dibromopentanoic acid , the resulting proline will have a (2R) configuration.
This predictable inversion allows for the synthesis of specific proline stereoisomers, provided an enantiomerically pure starting material is used.
Diagram 2: Stereoselective Synthesis of a Proline Analog
Caption: Tandem reaction for proline synthesis showing regioselective substitution followed by stereospecific cyclization.
Comparative Analysis of Reaction Conditions
The choice of nucleophile, solvent, and temperature plays a crucial role in directing the outcome of reactions with 2,5-dibromopentanoic acid. The following tables summarize expected outcomes based on established principles of reaction mechanisms.
Table 1: Comparison of Nucleophiles for Regioselective Substitution at C5
| Nucleophile Class | Example Reagent | Relative Reactivity | Key Considerations |
| Amines | Ammonia, Benzylamine | High | Excellent for proline synthesis. Can act as a base, promoting side reactions if not controlled. |
| Thiols | Sodium thiophenoxide | Very High | Thiolates are excellent nucleophiles. Reaction is typically fast and clean. |
| Alkoxides | Sodium methoxide | High | Strong bases; can promote competing elimination (E2) reactions, especially at elevated temperatures. |
| Carboxylates | Sodium acetate | Moderate | Weaker nucleophiles; may require higher temperatures or phase-transfer catalysts. |
| Cyanide | Sodium cyanide | High | Excellent for carbon-chain extension. Requires careful handling due to toxicity. |
Table 2: Factors Influencing Stereoselectivity in Proline Synthesis
| Parameter | Condition | Effect on Stereoselectivity | Rationale |
| Mechanism | S_N2 Conditions | High (Inversion) | A concerted backside attack is required, leading to predictable inversion of the stereocenter.[8] |
| Solvent | Polar Aprotic (e.g., DMSO, DMF) | Favors S_N2 | Solvates the cation but not the nucleophile, increasing nucleophilicity and promoting a clean S_N2 pathway.[9] |
| Solvent | Polar Protic (e.g., Ethanol) | Can Lower Selectivity | Solvates the nucleophile, reducing its reactivity. May allow for competing S_N1 character, leading to racemization. |
| Leaving Group | Bromide | Excellent | Good leaving group ability is essential for an efficient S_N2 reaction. |
| Temperature | Lower Temperatures | Favors Substitution | Higher temperatures can favor competing elimination reactions, which would destroy the chiral center at C2.[8] |
Experimental Protocol: Synthesis of (S)-1-Benzyl-pyrrolidine-2-carboxylic acid methyl ester
This protocol details the synthesis of a proline derivative from (R)-2,5-dibromopentanoic acid, illustrating the principles of regio- and stereocontrol.
Materials:
-
Methyl (R)-2,5-dibromopentanoate (1.0 eq)
-
Benzylamine (2.2 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Initial Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile.
-
Addition of Reagents: Add methyl (R)-2,5-dibromopentanoate, followed by potassium carbonate. Stir the suspension for 10 minutes at room temperature.
-
Nucleophilic Addition: Add benzylamine dropwise to the stirring suspension.
-
Causality: Benzylamine first acts as a nucleophile, selectively attacking the C5 primary bromide. K₂CO₃ acts as a base to neutralize the HBr byproduct and later facilitates the deprotonation of the secondary amine for cyclization.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC until the starting material is consumed (typically 12-18 hours).
-
Workup:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Self-Validation: The aqueous washes remove any remaining inorganic salts and excess amine starting material.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure (S)-1-benzyl-pyrrolidine-2-carboxylic acid methyl ester. The stereochemistry at C2 is inverted during the intramolecular cyclization step.
-
Conclusion
The reactivity of 2,5-dibromopentanoic acid is a well-defined system where both regiochemical and stereochemical outcomes can be reliably predicted and controlled. The steric and electronic differences between the primary C5-Br bond and the secondary C2-Br bond are the primary determinants of regioselectivity in intermolecular reactions. For the synthetically valuable transformation into proline analogs, the stereospecificity of the intramolecular S_N2 cyclization provides a robust method for controlling the absolute configuration of the final product. By carefully selecting nucleophiles, solvents, and temperature, researchers can effectively harness the bifunctional nature of this building block for the efficient and selective synthesis of complex molecular targets.
References
- Benchchem. 2,5-Dibromopentanoic Acid | Bifunctional Building Block.
- PMC - NIH.
- PMC - PubMed Central. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
- Journal of the American Chemical Society.
- PLOS ONE.
- ResearchGate.
- Quora. What do you mean by regioselectivity and stereoselectivity reactions? With example?.
- Master Organic Chemistry. Stereoselective and Stereospecific Reactions.
- LookChem. 2,5-Dibromopentanoic acid.
- Odinity. Investigating Substitution Reactions of Various Alcohol-Containing Compounds.
- PMC - NIH.
- Master Organic Chemistry. regioselectivity Archives.
- Khan Academy. Regioselectivity, stereoselectivity, and stereospecificity.
- Chemistry LibreTexts. 9.2: Common nucleophilic substitution reactions.
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Quantitative analysis of 2,5-Dibromopentanoic acid in a reaction mixture
A Senior Application Scientist's Guide to the Quantitative Analysis of 2,5-Dibromopentanoic Acid in Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 2,5-Dibromopentanoic acid is critical for reaction monitoring, yield optimization, and quality control. This guide provides an in-depth comparison of the primary analytical methodologies for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the technical nuances of each approach, providing field-proven insights and detailed experimental protocols to ensure scientific integrity and reliable results.
The Analytical Challenge: Quantifying a Dihalogenated Carboxylic Acid
2,5-Dibromopentanoic acid presents a unique analytical challenge due to its chemical properties.[1][2][3][4] As a carboxylic acid, it has low volatility and can exhibit poor thermal stability, making direct analysis by some techniques difficult.[5][6] The presence of two bromine atoms also influences its detectability and potential for side reactions during analysis.[1] Therefore, selecting and optimizing an analytical method is paramount for achieving accurate and reproducible quantification within a complex reaction matrix.
Method Comparison: Gas Chromatography vs. High-Performance Liquid Chromatography
The two primary chromatographic techniques suitable for the analysis of 2,5-Dibromopentanoic acid are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[7] The choice between these methods depends on several factors, including the available instrumentation, the complexity of the reaction mixture, and the desired sensitivity and throughput.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase.[8] | Separation of compounds in a liquid phase.[6] |
| Analyte Volatility | Requires volatile or derivatized analytes.[5][6][8] | Suitable for non-volatile and thermally sensitive compounds.[6] |
| Derivatization | Mandatory for 2,5-Dibromopentanoic acid.[5][6] | Generally not required. |
| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS).[9][10] | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).[11] |
| Sample Preparation | Can be more complex due to the derivatization step.[12][13][14] | Often simpler, involving dilution and filtration.[13][15] |
| Analysis Time | Typically faster run times for individual analyses.[16] | Can have longer run times depending on the separation. |
| Strengths | High resolution, sensitive detectors (especially MS). | Broad applicability, less sample degradation. |
| Limitations | Derivatization adds time and potential for error. | Can be less sensitive than GC for certain compounds without MS. |
Gas Chromatography (GC) with Derivatization: A High-Sensitivity Approach
GC offers excellent separation efficiency and, when coupled with a mass spectrometer (GC-MS), provides high sensitivity and specificity.[10] However, due to the low volatility of carboxylic acids, a derivatization step is essential to convert 2,5-Dibromopentanoic acid into a more volatile form.[5][6][17] The most common derivatization techniques are silylation and alkylation (esterification).[6][18]
Experimental Protocol: GC-MS Analysis via Esterification
This protocol details the quantitative analysis of 2,5-Dibromopentanoic acid in a reaction mixture using GC-MS after derivatization to its methyl ester.[19]
1. Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture in 900 µL of a suitable solvent (e.g., ethyl acetate) to stop the reaction and dilute the sample.
-
Vortex the mixture thoroughly.
-
If necessary, perform a liquid-liquid extraction to remove highly polar or non-volatile interfering compounds.[13]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[8]
2. Derivatization (Esterification):
-
To 100 µL of the prepared sample, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or an esterification reagent like Methanolic HCl.[17]
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before analysis.
3. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.[9]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280 °C.
-
Oven Program: Initial temperature of 60 °C (hold for 1 min), ramp at 15 °C/min to 300 °C (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.
Workflow for GC-MS Analysis
Caption: Workflow for the quantitative analysis of 2,5-Dibromopentanoic acid by GC-MS.
Trustworthiness of the GC-MS Protocol
This protocol incorporates self-validating steps. The use of an internal standard added before sample preparation can correct for variations in extraction efficiency and derivatization yield. Furthermore, monitoring multiple characteristic ions in SIM mode and their relative abundance ratios provides a high degree of confidence in peak identification and purity. Method validation should be performed according to established guidelines to determine linearity, accuracy, precision, and limits of detection and quantification.[20][21][22][23][24]
High-Performance Liquid Chromatography (HPLC): A Direct and Robust Alternative
HPLC is a powerful technique for separating non-volatile and thermally labile compounds, making it an excellent choice for the direct analysis of 2,5-Dibromopentanoic acid without the need for derivatization.[6][7] This simplifies sample preparation and reduces the potential for analytical errors.
Experimental Protocol: HPLC-UV/MS Analysis
This protocol outlines the direct quantitative analysis of 2,5-Dibromopentanoic acid in a reaction mixture using HPLC coupled with a UV or MS detector.
1. Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture in 900 µL of the mobile phase to stop the reaction and ensure compatibility with the HPLC system.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet any precipitated solids.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[8][15]
2. HPLC Conditions:
-
HPLC System: Agilent 1290 Infinity II LC or equivalent.[25]
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical starting condition would be 70% A and 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector:
-
UV/DAD: Monitor at a low wavelength, typically around 210 nm, where carboxylic acids exhibit some absorbance.[11]
-
MS (ESI): For higher sensitivity and selectivity, couple the HPLC to a mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[26] Monitor the deprotonated molecule [M-H]⁻.[27]
-
Workflow for HPLC-UV/MS Analysis
Caption: Workflow for the quantitative analysis of 2,5-Dibromopentanoic acid by HPLC-UV/MS.
Trustworthiness of the HPLC Protocol
The direct injection approach of this HPLC method minimizes sample manipulation, thereby reducing the risk of analyte loss or degradation.[28] The use of an internal standard is also highly recommended to ensure accuracy. When using HPLC-MS, the high selectivity of monitoring a specific mass-to-charge ratio significantly reduces the likelihood of interference from other components in the reaction mixture.[26] As with the GC method, a full validation according to regulatory guidelines is necessary to ensure the reliability of the results.[20][21][23]
Conclusion: Selecting the Optimal Method
Both GC-MS and HPLC-UV/MS are powerful and reliable techniques for the quantitative analysis of 2,5-Dibromopentanoic acid in a reaction mixture.
-
GC-MS is the preferred method when high sensitivity is required and the laboratory is equipped and experienced with derivatization procedures. The structural information from mass spectrometry is invaluable for positive identification.
-
HPLC-UV/MS is the more straightforward and robust method, avoiding the complexities of derivatization. It is particularly well-suited for routine analysis and high-throughput screening where simplicity and speed of sample preparation are advantageous.
The ultimate choice will depend on the specific requirements of the project, including the need for sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput. In all cases, proper method validation is a non-negotiable step to ensure the generation of trustworthy and authoritative data.[20][22][24]
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A Comparative Guide to Functional Polyesters: The Impact of 2,5-Dibromopentanoic Acid on Polymer Properties for Advanced Biomedical Applications
In the landscape of biomedical research, the demand for intelligent and functional materials has never been greater. Biodegradable polyesters, such as poly(lactic acid) (PLA) and poly(lactic-co-glycolic acid) (PLGA), are mainstays in clinical applications, prized for their biocompatibility and tunable degradation rates.[1][2][3] However, their simple polyester backbone lacks the chemical "handles" necessary for advanced applications like targeted drug delivery or the creation of bioactive scaffolds that can direct cellular behavior.[4][5] This guide provides a comparative analysis of standard polyesters versus those synthesized with a novel functional comonomer, 2,5-Dibromopentanoic acid, illustrating how its incorporation fundamentally transforms the polymer's properties and potential.
The strategic introduction of pendant functional groups onto the polyester backbone is a key area of materials science.[4][6] These groups act as anchor points for attaching a wide array of molecules, including drugs, targeting ligands, or peptides that promote cell adhesion.[4][7] While various functional monomers have been explored, the use of a bromine-containing building block like 2,5-Dibromopentanoic acid is particularly compelling. The bromine atoms serve as versatile and reactive sites for a host of post-polymerization modifications, offering a gateway to a new class of customizable biomaterials.[8]
This document will dissect the synthesis pathways, compare the resultant physicochemical properties, and provide the experimental frameworks necessary for researchers to evaluate these materials. We will explore how the inclusion of this single, strategic monomer can significantly enhance thermal stability, chemical reactivity, and drug loading capabilities, thereby expanding the horizons for next-generation drug delivery systems and tissue engineering constructs.
Section 1: Synthesis Strategies: From Inert Backbones to Reactive Scaffolds
The synthesis of these polymers is primarily achieved through ring-opening polymerization (ROP), a robust method that allows for the creation of high molecular weight polyesters.[9][10] The fundamental difference lies in the composition of the monomer feed.
Standard Polyester Synthesis (e.g., PLGA)
Traditional PLGA is synthesized by the copolymerization of lactide and glycolide, cyclic diesters of lactic acid and glycolic acid, respectively.[11] The reaction is typically catalyzed by tin(II) octoate (Sn(Oct)₂), an FDA-approved compound for food-related applications, and proceeds via a coordination-insertion mechanism.[9] This process yields a linear, aliphatic polyester with predictable properties but a chemically inert backbone, limiting its versatility.[5]
Caption: Standard synthesis of PLGA via Ring-Opening Polymerization.
Functional Polyester Synthesis with 2,5-Dibromopentanoic Acid
To create a functionalized polymer, a custom monomer derived from 2,5-Dibromopentanoic acid must first be synthesized and then incorporated into the polymerization process. This functional monomer would be copolymerized with lactide (and/or glycolide) using the same ROP methodology. The resulting copolymer, which we will term Poly(lactic-co-2,5-dibromopentanoic acid) or "PLBP," possesses pendant dibromopentanoyl side chains. These bromine groups are now available for subsequent chemical reactions.[8]
Caption: Synthesis of a functional polymer using a 2,5-Dibromopentanoic acid-derived monomer.
Section 2: Comparative Analysis of Polymer Properties
The incorporation of 2,5-Dibromopentanoic acid as a comonomer induces significant and advantageous changes in the polymer's properties. The bulky, bromine-containing side chains disrupt the regular polymer structure, altering its thermal, mechanical, and chemical characteristics.
| Property | Standard Polymer (e.g., PLGA) | Functionalized Polymer (with 2,5-Dibromopentanoic acid) | Rationale & Significance |
| Chemical Reactivity | Low. Lacks functional groups for easy modification.[5] | High. Pendant bromine atoms act as reactive sites for nucleophilic substitution. | Enables covalent attachment of drugs, peptides, or targeting ligands, offering superior control for drug delivery and tissue engineering.[8] |
| Thermal Properties (Tg, Tm) | Semi-crystalline to amorphous, with defined Tg and Tm.[11] | Lower Crystallinity. Likely amorphous with a lower or absent Tm and a potentially altered Tg. | The bulky side chains disrupt polymer chain packing, reducing crystallinity. This can increase flexibility and alter degradation rates.[12] |
| Thermal Stability | Good thermal stability, degrades at high temperatures.[13] | Potentially Reduced Stability. The C-Br bond is weaker than C-C or C-H bonds. | The polymer may degrade at lower temperatures, a factor to consider during processing. However, it can also be an advantage for certain applications.[14] |
| Mechanical Properties | Properties are tunable (rigid to flexible) based on LA:GA ratio.[3] | Increased Flexibility. Reduced crystallinity typically leads to lower modulus and increased elongation at break. | Softer, more elastomeric materials may be better suited for soft tissue engineering applications compared to the more rigid standard polyesters.[15] |
| Degradation Profile | Bulk erosion via hydrolysis of ester linkages. Rate is influenced by crystallinity and hydrophilicity.[3] | Altered Degradation Rate. The bulky, hydrophobic side chains may sterically hinder water access to the backbone, potentially slowing degradation. | This allows for finer control over the material's lifespan in vivo, crucial for long-term implants or sustained-release drug depots. |
| Drug Loading & Release | Primarily physical encapsulation. Prone to "burst release" of hydrophilic drugs.[5] | Covalent Conjugation. Allows for high drug loading and controlled, sustained release via cleavage of a linker. | Reduces burst release, improves therapeutic efficacy, and allows for stimuli-responsive delivery (e.g., pH-sensitive release).[16][17] |
Section 3: Experimental Protocols for Polymer Characterization
To validate the properties outlined above, a suite of standard polymer characterization techniques must be employed. These protocols provide a self-validating system to confirm the successful synthesis and unique characteristics of the functionalized polymers.
General Protocol for Ring-Opening Polymerization (ROP)
-
Drying: Dry all glassware in an oven at 120°C overnight. Lactide and the functional comonomer are dried under vacuum for at least 24 hours before use.
-
Reaction Setup: In a nitrogen-filled glovebox, add the desired ratio of lactide and the 2,5-Dibromopentanoic acid-derived monomer to a dried Schlenk flask.
-
Initiation: Add the initiator (e.g., benzyl alcohol) and the catalyst, stannous octoate (Sn(Oct)₂), dissolved in anhydrous toluene. The monomer-to-initiator ratio will control the final molecular weight.
-
Polymerization: Seal the flask and place it in an oil bath preheated to 130-140°C. Allow the bulk polymerization to proceed with stirring for 4-24 hours.[6][18]
-
Purification: Cool the reaction to room temperature. Dissolve the crude polymer in dichloromethane (CH₂Cl₂) and precipitate it into a large volume of cold methanol.
-
Final Product: Collect the purified polymer by filtration and dry it under vacuum to a constant weight.
Structural Characterization: NMR Spectroscopy
-
Purpose: To confirm the polymer structure and determine the copolymer composition.
-
Method: Dissolve 5-10 mg of the dried polymer in deuterated chloroform (CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected Outcome:
-
PLGA: Characteristic peaks for the methine and methyl protons of the lactic acid units and the methylene protons of the glycolic acid units will be present.
-
Functional Polymer: In addition to the PLA peaks, new signals corresponding to the protons on the 2,5-Dibromopentanoic acid side chain will appear. Integration of these peaks relative to the PLA backbone peaks allows for the calculation of the functional monomer incorporation percentage.[19]
-
Molecular Weight Determination: Gel Permeation Chromatography (GPC)
-
Purpose: To measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI, Đ = Mw/Mn).
-
Method: Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran, THF). The solution is passed through a column packed with porous gel. Larger molecules elute faster than smaller ones.
-
Expected Outcome: A narrow PDI (typically 1.1-1.8 for controlled ROP) indicates a well-controlled polymerization.[9][19] This confirms that the incorporation of the functional monomer did not disrupt the polymerization mechanism.
Thermal Properties: DSC and TGA
-
Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and thermal stability.[20][21][22]
-
Method:
-
DSC: A small sample (5-10 mg) is heated, cooled, and then heated again in a controlled manner. The heat flow is measured relative to a reference.
-
TGA: The mass of a sample is monitored as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).
-
-
Expected Outcome:
-
DSC: The functionalized polymer is expected to show a lower Tm and enthalpy of melting compared to standard PLA, confirming reduced crystallinity.[15]
-
TGA: The degradation onset temperature for the functionalized polymer may be lower, indicating the influence of the C-Br bonds on thermal stability.[12]
-
Section 4: Post-Polymerization Modification and Application Potential
The true value of synthesizing polymers with 2,5-Dibromopentanoic acid lies in their potential for post-polymerization modification. The pendant bromine groups are excellent leaving groups for nucleophilic substitution reactions, such as azide-alkyne "click" chemistry or direct reaction with amine- or thiol-containing molecules.
Caption: Workflow for covalent drug conjugation via click chemistry.
This chemical versatility unlocks numerous advanced applications:
-
Targeted Drug Delivery: Targeting ligands (e.g., peptides, antibodies) can be attached to the polymer surface to direct drug-loaded nanoparticles specifically to cancer cells or other diseased tissues, improving efficacy and reducing side effects.[7][16]
-
Bioactive Tissue Scaffolds: Peptides containing sequences like RGD can be grafted onto the polymer scaffold to enhance cell adhesion and guide tissue regeneration.[4]
-
Stimuli-Responsive Systems: Drugs can be attached via linkers that cleave only under specific conditions found in the target environment, such as low pH in a tumor, leading to triggered drug release.[17]
Conclusion
The incorporation of 2,5-Dibromopentanoic acid into biodegradable polyesters represents a significant leap forward from passive, structural biomaterials to active, functional platforms. While standard polyesters like PLGA have a proven clinical track record, their chemical inertness is a major limitation. By introducing reactive bromine handles via copolymerization, we create a material with fundamentally altered and enhanced properties.
These functionalized polymers exhibit reduced crystallinity, increased flexibility, and most importantly, a high potential for post-synthesis modification. This allows for the covalent attachment of therapeutic agents and biological cues, providing unprecedented control over drug release kinetics and cellular interactions. For researchers in drug development and tissue engineering, this strategy opens the door to creating highly sophisticated, tailor-made biomaterials designed for specific and complex therapeutic challenges. The experimental protocols provided herein offer a clear roadmap for the synthesis, characterization, and validation of these next-generation materials.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,5-Dibromopentanoic Acid
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of specialized reagents like 2,5-Dibromopentanoic Acid are paramount, not only for regulatory compliance but for the well-being of your team and the environment. This guide provides an in-depth, procedural framework for the safe disposal of 2,5-Dibromopentanoic Acid, grounded in established safety protocols and an understanding of its chemical reactivity.
Understanding the Hazard Profile of 2,5-Dibromopentanoic Acid
2,5-Dibromopentanoic acid (CAS No: 1450-81-3) is a bifunctional organic building block valued in chemical synthesis.[1] However, its utility is matched by its hazardous properties. It is classified as a substance that is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[2] Furthermore, it may cause respiratory irritation.[2] As a halogenated carboxylic acid, it requires a disposal protocol that addresses both its corrosive nature and the potential hazards associated with its organobromine structure.
Core Principles of Disposal: A Self-Validating System
The disposal of 2,5-Dibromopentanoic Acid must not be viewed as a mere final step but as an integral part of the experimental workflow. The following principles establish a self-validating system to ensure safety and compliance at every stage.
-
Segregation is Non-Negotiable: As a halogenated organic compound, 2,5-Dibromopentanoic Acid waste must never be mixed with non-halogenated organic waste or general laboratory trash.[3] Proper segregation prevents dangerous cross-reactions and ensures that the waste is directed to the appropriate high-temperature incineration facility equipped to handle halogenated materials.
-
In-Lab Neutralization is Contraindicated: Standard laboratory neutralization procedures for simple mineral acids are not suitable for 2,5-Dibromopentanoic Acid. The presence of carbon-bromine bonds introduces complexities and potential for hazardous side reactions that are not addressed by simple acid-base neutralization.[1][4] Reaction with strong bases can lead to unpredictable and potentially hazardous chemical transformations.
-
Consult the Safety Data Sheet (SDS): Before handling or disposing of 2,5-Dibromopentanoic Acid, always consult the manufacturer's Safety Data Sheet (SDS). This document provides the most specific and up-to-date information on hazards, handling, and emergency procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust defense against chemical exposure begins with the correct Personal Protective Equipment. The following table outlines the minimum PPE requirements when handling 2,5-Dibromopentanoic Acid.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles with side shields | Protects against splashes and fumes that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Viton™) | Provides a barrier against skin contact, which can cause irritation and burns. |
| Body Protection | Flame-retardant laboratory coat | Protects against spills and splashes on clothing and skin. |
| Footwear | Closed-toe shoes | Prevents injury from spills and dropped objects. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes inhalation of vapors, which can cause respiratory irritation. |
Step-by-Step Disposal Protocol for 2,5-Dibromopentanoic Acid
This protocol is designed for the disposal of small quantities of 2,5-Dibromopentanoic Acid typically generated in a research laboratory setting.
1. Waste Collection and Container Selection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."
-
Container Material: The container should be made of a material compatible with corrosive and halogenated organic compounds, such as glass or high-density polyethylene (HDPE).
-
Labeling: The label must clearly state "Hazardous Waste," "Halogenated Organic Waste," and list "2,5-Dibromopentanoic Acid" as a constituent. Include the date of initial waste accumulation.
2. Transferring the Waste:
-
Location: All transfers of 2,5-Dibromopentanoic Acid waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Procedure: Carefully pour the waste into the designated container, avoiding splashes. If the original container is to be rinsed, use a minimal amount of a suitable solvent (e.g., the solvent used in the reaction) and add the rinsate to the hazardous waste container.
3. Sealing and Storage:
-
Secure Sealing: Tightly seal the waste container cap immediately after adding waste.
-
Storage Location: Store the sealed container in a designated satellite accumulation area for hazardous waste. This area should be well-ventilated, away from heat sources, and segregated from incompatible materials.
4. Arranging for Professional Disposal:
-
Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection.
-
Documentation: Complete all required hazardous waste disposal forms accurately and completely.
Logical Flow for Disposal Decision-Making
The following diagram illustrates the critical decision points in the disposal process for 2,5-Dibromopentanoic Acid.
Caption: Disposal Workflow for 2,5-Dibromopentanoic Acid.
Understanding Chemical Incompatibilities and Decomposition Hazards
Safe disposal is contingent on preventing unintended reactions. 2,5-Dibromopentanoic Acid is incompatible with:
-
Strong Bases: Can initiate dehydrohalogenation or other reactions, potentially generating heat and unknown byproducts.[4]
-
Strong Oxidizing Agents: May lead to vigorous and potentially explosive reactions.[4]
-
Dimethyl Nitrosamine: Can undergo chemical reactions to form potentially toxic or carcinogenic nitrosated derivatives.[5]
Thermal decomposition of brominated organic compounds can produce hazardous substances, including hydrogen bromide and polybrominated aromatic compounds.[6] Therefore, incineration must be carried out in a specialized facility with advanced flue gas scrubbing capabilities.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory. This commitment not only protects you and your colleagues but also upholds the scientific integrity of your work.
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A Senior Application Scientist's Guide to Handling 2,5-Dibromopentanoic Acid
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling highly reactive intermediates like 2,5-Dibromopentanoic acid demands more than just following a checklist; it requires a deep, causal understanding of the material's hazards and the rationale behind each safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond mere instruction to instill the principles of a self-validating safety system for handling this corrosive and irritating compound.
Hazard Analysis: Understanding the Reactivity of 2,5-Dibromopentanoic Acid
2,5-Dibromopentanoic acid (C₅H₈Br₂O₂) is a halogenated carboxylic acid. Its hazardous nature stems from multiple functional groups. The carboxylic acid moiety imparts corrosive properties, while the bromine atoms enhance its reactivity and introduce specific toxicological concerns. A thorough risk assessment is the foundation of safe handling.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the primary dangers associated with this compound.[1]
| Hazard Class | GHS Code | Description | Implication for Handling |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the lab. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Direct skin contact must be prevented through appropriate gloves and lab coats. |
| Serious Eye Damage | H318 | Causes serious eye damage | Risk of severe injury necessitates robust eye and face protection beyond standard safety glasses. |
| Respiratory Irritation | H335 | May cause respiratory irritation | The solid dust or its vapors must not be inhaled. All handling must occur in a controlled, ventilated environment. |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a direct response to the identified hazards. For 2,5-Dibromopentanoic acid, the following ensemble is mandatory.
The H318 classification ("Causes serious eye damage") is a critical directive.[1] Standard safety glasses are insufficient.
-
Primary Protection: Chemical splash goggles that form a seal around the eyes are required at all times.[2]
-
Secondary Protection: For any procedure involving more than a few grams, or where there is a risk of splashing (e.g., during transfer or dissolution), a full-face shield must be worn over the chemical splash goggles.[2][3][4] A face shield alone does not provide adequate protection.[2]
To prevent skin irritation (H315), a multi-layered defense is necessary.
-
Gloves: Standard lightweight nitrile gloves may be used for incidental contact, but they should be doubled and changed immediately if contamination is suspected.[2][5] For extended handling or immersion potential, heavy-duty butyl or neoprene rubber gloves are recommended.[6] Always consult the glove manufacturer's resistance chart for specific breakthrough times.
-
Laboratory Coat: A standard, long-sleeved lab coat is required to protect skin and clothing.[7]
-
Apron: When handling larger quantities (>50g) or during procedures with a high splash risk, a chemically resistant apron should be worn over the lab coat.[4]
-
Footwear: Closed-toe shoes that fully cover the foot are mandatory.[7][8]
The H335 classification ("May cause respiratory irritation") dictates that this compound must be handled in a way that prevents inhalation of its dust or vapors.[1]
-
Primary Control: All weighing, transfer, and handling of 2,5-Dibromopentanoic acid must be performed inside a certified chemical fume hood.[2][7][9] This is the primary engineering control to protect respiratory safety.
-
Secondary Protection: In the event of a large spill or failure of the primary ventilation controls, respiratory protection may be necessary. A full-face respirator with an acid gas cartridge is the appropriate choice in such emergency situations.[6][10]
Operational Protocol: A Step-by-Step Workflow
This protocol is designed to be a self-validating system, where each step logically follows from a safety-first principle.
Workflow for Handling 2,5-Dibromopentanoic Acid
Sources
- 1. 2,5-Dibromopentanoic acid | C5H8Br2O2 | CID 12954764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8.9 Corrosives [ehs.cornell.edu]
- 3. actenviro.com [actenviro.com]
- 4. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. leelinework.com [leelinework.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. seton.co.uk [seton.co.uk]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
